molecular formula C23H37N5O6 B1530149 Boc-Val-Cit-PAB

Boc-Val-Cit-PAB

Numéro de catalogue: B1530149
Poids moléculaire: 479.6 g/mol
Clé InChI: VYCVAPFXSOAOCL-ROUUACIJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Boc-Val-Cit-PAB is a useful research compound. Its molecular formula is C23H37N5O6 and its molecular weight is 479.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N5O6/c1-14(2)18(28-22(33)34-23(3,4)5)20(31)27-17(7-6-12-25-21(24)32)19(30)26-16-10-8-15(13-29)9-11-16/h8-11,14,17-18,29H,6-7,12-13H2,1-5H3,(H,26,30)(H,27,31)(H,28,33)(H3,24,25,32)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCVAPFXSOAOCL-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-Val-Cit-PAB: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Boc-Val-Cit-PAB linker, a critical component in the field of targeted therapeutics, particularly in the design and synthesis of Antibody-Drug Conjugates (ADCs). This document details its chemical structure, physicochemical properties, and the underlying principles of its application, with a focus on presenting quantitative data, detailed experimental protocols, and clear visual representations of its mechanism of action.

Core Structure and Chemical Identity

This compound is a cleavable linker used in the synthesis of ADCs.[1][2] Its structure consists of a Boc-protected dipeptide, Valine-Citrulline (Val-Cit), attached to a self-immolative p-aminobenzyl alcohol (PAB) spacer.[3] The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the N-terminus of the valine amino acid, which can be removed under acidic conditions to reveal a primary amine for further conjugation.[3] The Val-Cit dipeptide is specifically designed to be a substrate for Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[2][3][]

The IUPAC name for this compound is tert-butyl ((2S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate.[5]

Chemical Structure Diagram

G Boc Boc-HN Val_alpha CH Boc->Val_alpha Val_beta CH(CH₃)₂ Val_alpha->Val_beta Val_CO C=O Val_alpha->Val_CO Val_NH NH Val_CO->Val_NH Cit_alpha CH Val_NH->Cit_alpha Cit_side (CH₂)₃-NH-C(=O)-NH₂ Cit_alpha->Cit_side Cit_CO C=O Cit_alpha->Cit_CO Cit_NH NH Cit_CO->Cit_NH PAB_ring C₆H₄ Cit_NH->PAB_ring PAB_CH2OH CH₂OH PAB_ring->PAB_CH2OH

Caption: Chemical structure of this compound.

Physicochemical and Biological Properties

The physicochemical properties of this compound are crucial for its function as an ADC linker, influencing its solubility, stability, and reactivity.

PropertyValueReference(s)
Molecular Formula C₂₃H₃₇N₅O₆[2][5]
Molecular Weight 479.58 g/mol [5]
CAS Number 870487-09-5[2][5]
Appearance Solid powder[5]
Purity >96%[6]
Solubility Soluble in DMSO[5]
Storage Conditions Long term at -20°C, short term at 0-4°C, dry and dark[5]

Mechanism of Action in Antibody-Drug Conjugates

The strategic design of this compound allows for the stable linkage of a cytotoxic payload to an antibody in systemic circulation and its specific release within target cancer cells.

Signaling Pathway of ADC Internalization and Payload Release

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Lysosome) ADC Antibody-Drug Conjugate (this compound Linker) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Fusion Payload Released Cytotoxic Payload Lysosome->Payload 4. Cleavage of Val-Cit by Cathepsin B Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Drug Action

Caption: ADC internalization and enzymatic payload release.

The process begins with the binding of the ADC to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome, where the acidic environment and the presence of proteases, such as Cathepsin B, lead to the cleavage of the Val-Cit dipeptide linker.[3][] This cleavage initiates a self-immolation cascade of the PAB spacer, resulting in the release of the active cytotoxic payload inside the tumor cell, where it can then exert its therapeutic effect.[]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the sequential coupling of the constituent amino acids and the PAB spacer. The following is a representative protocol based on established methodologies for similar compounds.

Experimental Workflow for Synthesis

Synthesis_Workflow Start L-Citrulline + p-Aminobenzyl alcohol Step1 Couple to form Boc-Cit-PAB Start->Step1 Step2 Deprotection Step1->Step2 Step3 Couple with Boc-Valine Step2->Step3 End This compound Step3->End

Caption: General synthetic workflow for this compound.

Materials:

  • Boc-L-Citrulline

  • p-Aminobenzyl alcohol

  • Boc-L-Valine

  • Coupling agents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA)

  • Deprotection agents (e.g., TFA in DCM)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Boc-Cit-PAB:

    • Dissolve Boc-L-Citrulline and p-aminobenzyl alcohol in anhydrous DMF.

    • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) to the mixture.

    • Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

    • Purify the product by flash column chromatography.

  • Boc Deprotection:

    • Dissolve the purified Boc-Cit-PAB in a solution of TFA in DCM (e.g., 20-50%).

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to obtain the deprotected H-Cit-PAB intermediate.

  • Coupling with Boc-Valine:

    • Dissolve the H-Cit-PAB intermediate and Boc-L-Valine in anhydrous DMF.

    • Add a coupling agent and a base as in step 1.

    • Stir the reaction at room temperature until completion.

    • Purify the final product, this compound, by flash column chromatography.

Note: Specific reaction conditions, including stoichiometry, reaction times, and purification gradients, should be optimized for each synthesis.

In Vitro Cathepsin B Cleavage Assay

This assay is designed to evaluate the susceptibility of the Val-Cit linker to enzymatic cleavage by Cathepsin B.

Materials:

  • This compound

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., acetonitrile with 0.1% TFA)

  • HPLC system with a C18 column

Procedure:

  • Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer at 37°C for 15 minutes.

  • Reaction Initiation: Add a stock solution of this compound in DMSO to the activated enzyme solution to initiate the reaction. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Time-Course Sampling: At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the quenching solution.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to separate and quantify the intact this compound and the cleavage products.

  • Data Analysis: Plot the concentration of the remaining substrate or the formed product against time to determine the cleavage kinetics.

Chemical Stability

The stability of the this compound linker is critical for the overall performance of an ADC. It must remain stable in the systemic circulation to prevent premature drug release and associated off-target toxicity.

ConditionStability AssessmentReference(s)
Plasma Stability The Val-Cit linker generally exhibits high stability in human and primate plasma.[7][7]
Storage Stability Stable for extended periods when stored as a solid at -20°C.[5][] Solutions in DMSO can be stored at -20°C for at least one month and at -80°C for up to six months.[1][1][5][]
pH Stability The Boc protecting group is labile to acidic conditions.[3] The amide bonds of the peptide backbone are generally stable under physiological pH but can be hydrolyzed under strongly acidic or basic conditions. Specific quantitative data on pH-dependent stability is not readily available.[3]
Thermal Stability Shipped at ambient temperature, suggesting short-term stability.[2] Long-term thermal stability data is not extensively documented in the public domain.[2]

Conclusion

This compound is a well-established and versatile linker for the development of antibody-drug conjugates. Its design, which incorporates a protease-cleavable dipeptide and a self-immolative spacer, allows for the targeted delivery and controlled release of potent cytotoxic agents within tumor cells. This technical guide has provided a detailed overview of its structure, chemical properties, mechanism of action, and relevant experimental protocols. Further research to quantify its stability under various conditions and to fully elucidate its enzymatic cleavage kinetics will continue to refine its application in the next generation of targeted cancer therapies.

References

The Strategic Role of the Boc Protecting Group in Valine-Citrulline Linker Synthesis for Antibody-Drug Conjugates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of modern antibody-drug conjugates (ADCs), offering a crucial balance between plasma stability and efficient intracellular cleavage by lysosomal proteases like Cathepsin B. The synthesis of these linkers is a multi-step process where the strategic use of protecting groups is paramount to ensure high yields, purity, and stereochemical integrity. This technical guide provides a comprehensive analysis of the role of the tert-butyloxycarbonyl (Boc) protecting group in the synthesis of Val-Cit linkers, offering a comparative perspective with other common protecting groups and detailing key experimental protocols.

The Critical Function of Protecting Groups in Val-Cit Linker Synthesis

The synthesis of a Val-Cit-PABC (p-aminobenzyl carbamate) linker, a common framework for drug conjugation, involves the sequential coupling of amino acids and the PABC spacer. During this process, the α-amino group of valine must be protected to prevent unwanted side reactions, such as self-coupling, and to ensure the correct peptide bond formation with citrulline. The choice of protecting group—most commonly Boc, 9-fluorenylmethoxycarbonyl (Fmoc), or benzyloxycarbonyl (Cbz)—profoundly impacts the synthetic strategy, overall yield, and the purity of the final product.

The Boc group, being acid-labile, offers a distinct synthetic route compared to the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group. Its stability under basic conditions is a key advantage, particularly in steps where base-sensitive moieties are present or when basic reagents are used for the deprotection of other functional groups.

Comparative Analysis of Protecting Groups in Val-Cit Linker Synthesis

The selection of a protecting group is a critical decision in the synthesis of Val-Cit linkers. While Fmoc is widely used in solid-phase peptide synthesis, Boc and Cbz offer viable alternatives, especially in solution-phase synthesis. The following table summarizes a comparison of these protecting groups in the context of Val-Cit-PABC-OH synthesis, with data extrapolated from available literature.

Protecting GroupDeprotection ConditionKey AdvantagesKey DisadvantagesReported Yield (Dipeptide Formation)
Boc Strong Acid (e.g., TFA)Stable to basic conditions, preventing premature deprotection during subsequent steps.[]Requires harsh acidic conditions for removal, which may not be suitable for acid-sensitive molecules.Good (70-80%)[]
Fmoc Base (e.g., Piperidine)Mild deprotection conditions, compatible with acid-labile groups.[]Susceptible to premature deprotection in the presence of excess base during coupling reactions, potentially lowering yield.[]Very Good (85-95%)[]
Cbz Hydrogenolysis (H₂/Pd)Orthogonal to both acid- and base-labile groups.Requires specialized equipment for hydrogenation and may not be compatible with molecules containing reducible functional groups.Excellent (84-96%)[]

Note: Yields are for the dipeptide formation step (e.g., Fmoc-Val-Cit-PABOH or Cbz-Val-Cit-PABOH) as reported in comparative studies and may vary depending on specific reaction conditions and scale.

A significant challenge in Val-Cit linker synthesis is the potential for epimerization at the α-carbon of citrulline, particularly when using certain coupling reagents under basic conditions. While the use of HATU as a coupling reagent has been shown to minimize this side reaction, the choice of protecting group can also play a role. The stability of the Boc group under the basic conditions sometimes used for coupling can be advantageous in preventing side reactions related to premature deprotection.[]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of Val-Cit linkers. The following sections provide methodologies for key steps involving the Boc protecting group and the subsequent analysis of the linker's performance.

Protocol 1: Synthesis of Boc-Val-Cit-PABC-OH

This protocol describes a solution-phase synthesis approach.

Materials:

  • Boc-Valine

  • L-Citrulline

  • p-Aminobenzyl alcohol (PABOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • DMF (Dimethylformamide)

  • Standard glassware and purification apparatus (e.g., flash chromatography system)

Methodology:

  • Synthesis of Boc-Val-Cit-OH:

    • Couple Boc-Valine to L-Citrulline using a suitable coupling agent like HATU in the presence of a base such as DIPEA in an appropriate solvent (e.g., DMF).

    • Monitor the reaction by TLC or LC-MS until completion.

    • Purify the resulting Boc-Val-Cit-OH dipeptide by flash chromatography.

  • Coupling to PABOH:

    • Activate the carboxylic acid of Boc-Val-Cit-OH with HATU and DIPEA in DMF.

    • Add p-Aminobenzyl alcohol to the reaction mixture.

    • Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.

    • Purify the product, Boc-Val-Cit-PABC-OH, by flash chromatography.

Protocol 2: Boc Deprotection of Val-Cit-PABC-OH

This protocol details the removal of the Boc protecting group to yield the free amine for subsequent conjugation.

Materials:

  • Boc-Val-Cit-PABC-OH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Methodology:

  • Dissolve the Boc-protected linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the cooled solution to a final concentration of 25-50%.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, re-dissolve the residue in DCM and evaporate again. Repeat this step 2-3 times.

  • The resulting product is the TFA salt of the deprotected amine, which can be used directly in the next step or neutralized by washing with a mild base like saturated NaHCO₃ solution during an aqueous workup.

ParameterCondition/Value
Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
Concentration 20-50% TFA (v/v)
Temperature 0°C to Room Temperature
Reaction Time 1-4 hours
Typical Yield Quantitative
Purity High (>95% after workup)
Protocol 3: In Vitro Cathepsin B Cleavage Assay

This assay evaluates the enzymatic cleavage of the Val-Cit linker in a controlled environment.

Materials:

  • Val-Cit-PABC-Payload conjugate

  • Recombinant Human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)

  • Activation Buffer (Assay Buffer with 2 mM DTT, freshly prepared)

  • Quenching Solution (e.g., cold acetonitrile with an internal standard)

  • LC-MS/MS system

Methodology:

  • Enzyme Activation: Activate the recombinant Cathepsin B in the Activation Buffer as per the manufacturer's instructions.

  • Reaction Setup: In a microcentrifuge tube, combine the Val-Cit-PABC-Payload conjugate and the activated Cathepsin B in the assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction by adding an excess of the cold quenching solution to the aliquot.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.

Mandatory Visualizations

G cluster_synthesis Boc-Val-Cit-PABC Synthesis Workflow Boc-Valine Boc-Valine Boc-Val-Cit-OH Boc-Val-Cit-OH Boc-Valine->Boc-Val-Cit-OH HATU, DIPEA L-Citrulline L-Citrulline L-Citrulline->Boc-Val-Cit-OH PABOH PABOH Boc-Val-Cit-PABC-OH Boc-Val-Cit-PABC-OH PABOH->Boc-Val-Cit-PABC-OH Boc-Val-Cit-OH->Boc-Val-Cit-PABC-OH HATU, DIPEA H-Val-Cit-PABC-OH H-Val-Cit-PABC-OH Boc-Val-Cit-PABC-OH->H-Val-Cit-PABC-OH TFA/DCM

Caption: A simplified workflow for the synthesis of the Val-Cit-PABC linker using a Boc-protection strategy.

G cluster_cleavage Intracellular Cleavage of Val-Cit Linker ADC Antibody-Drug Conjugate (Val-Cit Linker) Endosome Endosome ADC->Endosome Internalization Drug Released Cytotoxic Drug ADC->Drug Self-immolation of PABC Lysosome Lysosome Endosome->Lysosome Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB CathepsinB->ADC Cleavage of Val-Cit Bond Apoptosis Apoptosis Drug->Apoptosis

Caption: Signaling pathway of ADC internalization and subsequent drug release via Cathepsin B-mediated cleavage of the Val-Cit linker.

G cluster_workflow Experimental Workflow for Linker Stability Assay start Incubate ADC in Plasma (37°C) timepoint Collect Aliquots at Time Points start->timepoint quench Quench Reaction (e.g., Acetonitrile) timepoint->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (Quantify Free Payload) supernatant->lcms end Determine Rate of Drug Release lcms->end

Caption: A typical experimental workflow for assessing the stability of an ADC linker in plasma.

Conclusion

The Boc protecting group represents a robust and effective tool in the synthetic chemist's arsenal for the construction of Val-Cit linkers. Its stability to a wide range of reaction conditions, particularly basic environments, makes it a valuable orthogonal protecting group to Fmoc and Cbz. While the requirement for strong acid for its removal necessitates careful consideration of the overall molecular structure, the Boc strategy can offer high yields and minimize certain side reactions like epimerization when employed with appropriate coupling reagents. The detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary knowledge to make informed decisions in the design and synthesis of next-generation antibody-drug conjugates.

References

The Critical Cut: An In-depth Technical Guide to the Cathepsin B Cleavage of Valine-Citrulline Peptide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (Val-Cit) dipeptide has become a cornerstone in the design of modern antibody-drug conjugates (ADCs), serving as a cleavable linker that ensures therapeutic payloads are released preferentially within target tumor cells. This strategic cleavage is primarily mediated by lysosomal proteases, with Cathepsin B being a key enzyme in this process due to its elevated expression in many tumor microenvironments.[1][2] This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols associated with the Cathepsin B-mediated cleavage of Val-Cit linkers.

The Mechanism of Payload Release: A Targeted Cascade

The efficacy of an ADC utilizing a Val-Cit linker is contingent upon a multi-step intracellular process that ensures the cytotoxic payload remains inert and attached to the antibody in systemic circulation, thereby minimizing off-target toxicity.[1] The payload is only unleashed following internalization into the target cancer cell.

The process unfolds as follows:

  • Binding and Internalization: The ADC's monoclonal antibody binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[3]

  • Lysosomal Trafficking: The endosome containing the ADC complex is trafficked to and fuses with a lysosome. The lysosome is an acidic organelle rich in hydrolytic enzymes, including a high concentration of Cathepsin B.[1]

  • Enzymatic Cleavage: Within the acidic environment of the lysosome (pH 4.5-5.0), Cathepsin B recognizes and cleaves the amide bond at the C-terminus of the citrulline residue in the Val-Cit linker.[4][5][6]

  • Self-Immolation and Payload Release: This initial cleavage is often designed to trigger a subsequent, rapid chemical rearrangement. Many Val-Cit linkers are coupled with a p-aminobenzyl carbamate (PABC) self-immolative spacer.[2][3][7][8] Upon cleavage of the Cit-PABC bond, the resulting p-aminobenzyl alcohol intermediate is unstable and undergoes a spontaneous 1,6-elimination reaction. This process releases the unmodified, active cytotoxic drug, along with carbon dioxide and an aromatic remnant.[9]

ADC_Pathway cluster_extracellular Systemic Circulation (Neutral pH) ADC Antibody-Drug Conjugate (ADC) (Inactive)

Caption: ADC internalization and payload release pathway.

Specificity and Influencing Factors

While Cathepsin B is a primary driver of Val-Cit cleavage, it is not the sole enzyme capable of this action. Research has shown that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also cleave the Val-Cit linker, indicating a degree of redundancy within the lysosome.[3][10] This broad susceptibility can be advantageous, ensuring robust payload release even if Cathepsin B expression varies. However, off-target cleavage by other proteases, such as neutrophil elastase in the plasma, can be a source of toxicity.[3]

Several factors influence the rate and specificity of cleavage:

  • pH: Cathepsin B exhibits optimal activity in the acidic environment of the lysosome. Its activity is significantly lower at the neutral pH of the bloodstream, which helps maintain ADC stability in circulation.

  • PABC Spacer: The inclusion of a PABC spacer not only facilitates the self-immolation process but can also improve enzyme binding and cleavage kinetics compared to direct conjugation of the payload to the dipeptide.[2][7][8][10] Steric hindrance from a bulky payload can inhibit enzyme access to the cleavage site.[7][8][10]

  • Flanking Amino Acids (P3, P4...): The addition of amino acids N-terminal to the Val-Cit sequence can impact the linker's properties. For instance, adding a polar acidic residue at the P3 position has been shown to increase stability in mouse plasma by reducing cleavage by carboxylesterase 1C (Ces1C), a significant issue in preclinical rodent models.[3][7]

Cleavage_Mechanism

Caption: Mechanism of Val-Cit-PABC linker cleavage.

Quantitative Analysis of Cleavage Kinetics

The efficiency of linker cleavage is a critical parameter in ADC design and is often evaluated using Michaelis-Menten kinetics. While specific kinetic constants for full ADC constructs are often proprietary, studies on model substrates provide valuable comparative data.

Dipeptide LinkerEnzymeKm (μM)kcat (s-1)kcat/Km (M-1s-1)Notes
Val-Cit Cathepsin BVariesVariesVariesConsidered the benchmark standard. Cleavage is efficient but can also be susceptible to other proteases.[11]
Val-Ala Cathepsin BVariesVariesVariesAnother common Cathepsin B substrate, sometimes showing different stability or cleavage profiles compared to Val-Cit.[12]
Phe-Lys Cathepsin BVariesVariesVariesDemonstrates faster hydrolysis than Val-Cit with isolated Cathepsin B in some studies.
cBu-Cit Cathepsin BSimilar to Val-CitSimilar to Val-CitSimilar to Val-CitDesigned for higher specificity to Cathepsin B. Cleavage is significantly reduced by Cathepsin B inhibitors (>75%) compared to Val-Cit (~15-50%).[10][11]
GGFG Cathepsin BVariesVariesVariesA tetrapeptide linker used in some successful ADCs; generally shows slower cleavage than Val-Cit in lysosomal extracts.[1]

Note: Kinetic parameters are highly dependent on the specific substrate construct (e.g., the attached fluorophore or payload), buffer conditions (pH, reducing agents), and enzyme source. The values are presented for comparative understanding.

Studies have shown that the Val-Cit linker in vedotin reaches over 80% digestion within 30 minutes in human liver lysosomal extracts, indicating a rapid release mechanism.[1] Interestingly, the presence of the bulky IgG1 antibody carrier does not appear to significantly impact the drug release rate, suggesting the cleavage sites remain accessible to the enzyme.[11]

Experimental Protocols

In Vitro Cleavage Assay using Fluorogenic Substrates

This assay provides a rapid method for assessing the susceptibility of a peptide sequence to enzymatic cleavage. It utilizes a substrate where the dipeptide is linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC), which is quenched until cleavage occurs.

Materials:

  • Recombinant human Cathepsin B

  • Activation Buffer (e.g., 25 mM MES, 1 mM DTT, pH 5.0)

  • Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Dipeptide-AMC substrate (e.g., Z-Val-Cit-AMC)

  • Cathepsin B inhibitor (e.g., CA-074) for negative control

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation: Activate the recombinant Cathepsin B in the Activation Buffer as per the manufacturer's protocol, typically involving incubation at 37°C.

  • Assay Setup: Prepare serial dilutions of the peptide-AMC substrate in the Assay Buffer and add to the wells of the 96-well microplate.

  • Control Setup: For the negative control, pre-incubate the activated Cathepsin B with a potent inhibitor before adding it to the substrate.

  • Initiate Reaction: Add the activated Cathepsin B to the wells containing the substrate to initiate the enzymatic reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Monitor the increase in fluorescence over time (e.g., every 5 minutes for 1-2 hours) at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[9]

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time curve. Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

In Vitro ADC Cleavage Assay by HPLC/LC-MS

This assay directly measures the release of the payload from the full ADC construct, providing the most relevant assessment of linker stability and cleavage.

Materials:

  • Antibody-Drug Conjugate (ADC) of interest

  • Recombinant human Cathepsin B

  • Activation and Assay Buffers (as above)

  • Quenching Solution (e.g., strong acid like trifluoroacetic acid, or organic solvent like acetonitrile)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Enzyme Activation: Activate Cathepsin B as described previously.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC (at a known concentration) and the Assay Buffer. Equilibrate the solution to 37°C.

  • Initiate Cleavage: Add a predetermined amount of activated Cathepsin B to the tube to start the reaction.

  • Time Course Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately mix the aliquot with the Quenching Solution to stop the enzymatic reaction.

  • Analysis: Analyze the quenched samples by HPLC or LC-MS. Develop a chromatographic method that separates the intact ADC, the released payload, and any other catabolites.

  • Data Analysis: Quantify the peak areas corresponding to the intact ADC and the released payload at each time point. Plot the concentration of the released payload against time to determine the release kinetics and calculate the half-life of the linker.[13]

Experimental_Workflow cluster_biochem Biochemical Assays cluster_invitro In Vitro Cell-Based Assays cluster_invivo In Vivo Preclinical Models Assay_Fluor Fluorogenic Substrate Assay (Km, kcat) Assay_ADC ADC Cleavage Assay (HPLC/LC-MS) (Release Kinetics) Assay_Fluor->Assay_ADC Confirms sequence susceptibility Cytotoxicity Cytotoxicity Assay (IC50) (Target & Non-Target Cells) Assay_ADC->Cytotoxicity Links cleavage to function PK_Study Pharmacokinetics (PK) Study (ADC Stability, Clearance) Assay_ADC->PK_Study Informs stability requirements Efficacy Tumor Xenograft Model (Anti-tumor Efficacy) Cytotoxicity->Efficacy Predicts in vivo activity Internalization Internalization & Trafficking (Confocal Microscopy) Toxicity Tolerability/Toxicity Study Efficacy->Toxicity

Caption: A typical experimental workflow for evaluating ADCs.

Conclusion

The Cathepsin B-mediated cleavage of the Val-Cit linker is a highly refined and effective strategy for achieving tumor-specific drug release in antibody-drug conjugates. The success of this system relies on the differential expression of lysosomal proteases and the pH gradient between the extracellular environment and the lysosome. A thorough understanding of the cleavage mechanism, its kinetics, and the factors that influence its efficiency is paramount for the rational design and optimization of next-generation ADCs with improved therapeutic indices. The experimental protocols outlined provide a framework for the rigorous evaluation of these critical linker properties in a drug development setting.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis and purification of Boc-Val-Cit-PAB (tert-butyloxycarbonyl-L-valyl-L-citrullyl-p-aminobenzyl alcohol), a critical linker molecule used in the development of Antibody-Drug Conjugates (ADCs). This guide details the experimental protocols, data presentation, and visualization of the synthesis workflow.

Introduction

This compound is a cleavable linker designed for the targeted delivery of cytotoxic payloads to cancer cells. The dipeptide sequence, valine-citrulline, is specifically recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment. Upon cleavage, a self-immolative cascade is initiated through the p-aminobenzyl (PAB) spacer, leading to the release of the conjugated drug in its active form. The Boc (tert-butyloxycarbonyl) protecting group on the N-terminus of valine allows for controlled, stepwise synthesis.

This guide outlines a reliable and high-yielding synthetic route to this compound, focusing on methods that minimize epimerization and simplify purification.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the Boc-protected valine, coupling with citrulline to form the dipeptide, and subsequent conjugation to the p-aminobenzyl alcohol spacer.

Synthesis of Boc-L-Valine

The first step is the protection of the amino group of L-valine with a Boc group.

Experimental Protocol:

  • Dissolve L-valine (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 equivalents) to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) dissolved in THF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • After the reaction is complete (monitored by TLC), remove the THF under reduced pressure.

  • Wash the aqueous layer with a non-polar solvent like ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with a cold 1M HCl solution.

  • Extract the product, Boc-L-Valine, with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-L-Valine as a white solid.

Synthesis of Boc-Val-Cit Dipeptide

The protected Boc-L-Valine is then coupled with L-citrulline.

Experimental Protocol:

  • Dissolve Boc-L-Valine (1 equivalent) and L-citrulline (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA, 2.5 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude Boc-Val-Cit dipeptide.

Coupling of Boc-Val-Cit with p-Aminobenzyl Alcohol (PAB-OH)

The final step in the synthesis of the core linker is the coupling of the dipeptide to the PAB spacer.

Experimental Protocol:

  • Dissolve the crude Boc-Val-Cit dipeptide (1 equivalent) and p-aminobenzyl alcohol (1.2 equivalents) in anhydrous DMF.

  • Add a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 1.2 equivalents) and DIPEA (2.5 equivalents).

  • Stir the reaction at room temperature for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Once the reaction is complete, as indicated by LC-MS, the crude this compound is ready for purification.

Purification of this compound

Purification of the final product is critical to ensure high purity for subsequent conjugation to cytotoxic payloads. A two-step purification process involving flash column chromatography followed by preparative HPLC is recommended.

Flash Column Chromatography (Initial Purification)

Experimental Protocol:

  • Concentrate the reaction mixture under reduced pressure to remove the DMF.

  • Redissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol).

  • Load the crude product onto a silica gel column.

  • Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

  • Collect fractions and analyze by TLC or LC-MS to identify those containing the desired product.

  • Combine the pure fractions and concentrate under reduced pressure.

Preparative High-Performance Liquid Chromatography (Final Purification)

Experimental Protocol:

  • Dissolve the partially purified product in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).

  • Purify the product using a preparative reverse-phase HPLC system.

  • Column: C18, 10 µm, e.g., 19 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be a linear gradient from 10% B to 70% B over 30-40 minutes.

  • Flow Rate: Dependent on the column dimensions, typically 15-20 mL/min for a 19 mm ID column.

  • Detection: UV at 220 nm and 254 nm.

  • Collect fractions corresponding to the main product peak.

  • Confirm the purity of the fractions by analytical HPLC-MS.

  • Combine the pure fractions and lyophilize to obtain the final this compound product as a white, fluffy solid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis Reaction Parameters and Expected Yields

StepReactantsCoupling ReagentSolventReaction Time (h)Expected Yield (%)
1L-Valine, (Boc)₂O-THF/Water12-16>95
2Boc-L-Valine, L-CitrullineHATU/DIPEADMF4-685-90
3Boc-Val-Cit, PAB-OHHBTU/DIPEADMF12-1680-85

Table 2: Purification and Characterization Data

ParameterMethodResult
Purification
Initial PurificationFlash Column ChromatographyRemoval of major impurities
Final PurificationPreparative RP-HPLC>98% purity
Characterization
AppearanceVisualWhite to off-white solid
Molecular Formula-C₂₃H₃₇N₅O₆
Molecular WeightMass Spectrometry (ESI-MS)Expected [M+H]⁺: 480.28
PurityAnalytical RP-HPLC>98%
Structure Confirmation¹H NMRConsistent with expected structure

Visualization of Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) illustrate the key processes in the synthesis and mechanism of action of the this compound linker.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Dipeptide Formation cluster_step3 Step 3: PAB Coupling cluster_purification Purification Valine L-Valine BocVal Boc-L-Valine Valine->BocVal THF/Water, NaHCO₃ Boc2O (Boc)₂O Boc2O->BocVal BocValCit Boc-Val-Cit BocVal->BocValCit HATU, DIPEA, DMF Citrulline L-Citrulline Citrulline->BocValCit BocValCitPAB This compound BocValCit->BocValCitPAB HBTU, DIPEA, DMF PABOH PAB-OH PABOH->BocValCitPAB Flash Flash Chromatography BocValCitPAB->Flash HPLC Preparative HPLC Flash->HPLC FinalProduct Pure this compound HPLC->FinalProduct

Caption: Synthetic workflow for this compound production.

Mechanism of Action: Cleavage and Drug Release

Cleavage_Mechanism ADC Antibody-Drug Conjugate (Val-Cit-PAB-Drug) Internalization Internalization into Lysosome ADC->Internalization Cleavage Cathepsin B Cleavage Internalization->Cleavage Intermediate Unstable Intermediate (PAB-Drug) Cleavage->Intermediate Releases Antibody-Val-Cit SelfImmolation 1,6-Self-Immolation Intermediate->SelfImmolation ReleasedDrug Active Drug SelfImmolation->ReleasedDrug Byproducts Aza-quinone methide + CO₂ SelfImmolation->Byproducts

Caption: Mechanism of drug release from a Val-Cit-PAB linker.

The Boc-Val-Cit-PAB Linker: A Technical Guide for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker system is a cornerstone in the design of modern antibody-drug conjugates (ADCs). Its sophisticated, conditionally stable design enables the selective release of potent cytotoxic payloads within the tumor microenvironment, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. This in-depth technical guide provides a comprehensive overview of the Boc-Val-Cit-PAB linker, including its mechanism of action, synthesis, and application in ADCs, supported by quantitative data and detailed experimental protocols.

Core Concepts and Mechanism of Action

The this compound linker is a tripartite system, with each component playing a crucial role in its function:

  • Boc-Valine-Citrulline (Boc-Val-Cit) Dipeptide: The N-terminally Boc-protected dipeptide serves as a specific recognition motif for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][2][3] The Boc (tert-Butyloxycarbonyl) group is a common protecting group in peptide synthesis. The Val-Cit sequence provides a balance of stability in the systemic circulation, where cathepsin B activity is minimal at neutral pH, and high susceptibility to cleavage in the acidic environment of the lysosome.[]

  • p-Aminobenzylcarbamate (PABC or PAB) Spacer: This unit functions as a "self-immolative" spacer.[1] Its primary role is to connect the dipeptide to the cytotoxic payload and to ensure the payload is released in its unmodified, fully active form. Attaching a bulky drug directly to the dipeptide could sterically hinder the enzyme's access to the cleavage site.[1]

  • Payload: This is the cytotoxic agent (e.g., monomethyl auristatin E - MMAE) responsible for inducing cell death upon its release.[]

The mechanism of action is a sequential process that ensures the ADC remains stable in systemic circulation and only releases its cytotoxic payload upon internalization into target cancer cells.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Systemic Circulation) cluster_cell Cancer Cell cluster_surface Cell Surface cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (ADC) (this compound-Payload) Receptor Antigen Receptor ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Acidic pH, Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Active Cytotoxic Payload (e.g., MMAE) Lysosome->Payload 4. Cathepsin B Cleavage of Val-Cit Linker & PABC Self-Immolation Apoptosis Apoptosis / Cell Death Payload->Apoptosis 5. Induction of Apoptosis

Diagram 1: ADC internalization and payload release pathway.

Upon binding to its target antigen on the cancer cell surface, the ADC is internalized via receptor-mediated endocytosis and trafficked to the lysosome.[6] Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the C-terminus of the citrulline residue and the PAB spacer.[1][6] This enzymatic cleavage is the trigger for the subsequent release of the payload. The cleavage of the Cit-PAB bond results in an unstable p-aminobenzyl alcohol intermediate, which undergoes a rapid, spontaneous 1,6-elimination reaction.[1][6] This "self-immolative" cascade ensures a clean and traceless release of the unmodified, active cytotoxic drug.[1][6]

Quantitative Data

The stability and cleavage kinetics of the this compound linker are critical for ADC performance. Below are tables summarizing key quantitative data from various studies.

Table 1: Comparative Stability of Val-Cit Linkers in Human vs. Mouse Plasma

The stability of the Val-Cit linker can vary significantly between species, which is a crucial consideration for preclinical studies.[7] This instability in mouse plasma is attributed to the activity of carboxylesterase 1c.[7]

Linker TypeSpeciesIncubation Time (days)% Intact ADC RemainingReference
Val-CitHuman28No significant degradation[8][9]
Val-CitMouse14< 5%[8][9]
Glu-Val-Cit (EVCit)Human28No significant degradation[8][9]
Glu-Val-Cit (EVCit)Mouse14~100%[8][9]
Ser-Val-Cit (SVCit)Mouse14~30%[8]
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Val-Cit Linker and Various Payloads

The potency of an ADC is highly dependent on the cytotoxic payload. The following table provides representative IC50 values for ADCs utilizing a Val-Cit linker with different payloads.

PayloadCell LineTarget AntigenIC50 (ng/mL)Reference
MMAEL540cyCD3099[10]
MMAERamosCD22105[10]
DM1SK-BR-3HER214.3[11]
AmanitinKPL-4HER2Equivalent to or higher than Kadcyla[11]

Note: IC50 values are highly dependent on the specific antibody, drug-to-antibody ratio (DAR), antigen expression level, and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound based ADCs.

Synthesis of this compound Linker

The synthesis of the this compound linker is a multi-step process. A common precursor for conjugation to payloads is the activated form, such as this compound-PNP (p-nitrophenyl carbonate).

Linker_Synthesis_Workflow cluster_synthesis Synthesis of this compound-OH cluster_activation Activation of the Linker BocVal Boc-Val-OH BocValCit Boc-Val-Cit-OH BocVal->BocValCit Coupling Cit L-Citrulline Cit->BocValCit BocValCitPABOH This compound-OH BocValCit->BocValCitPABOH Coupling PABOH p-Aminobenzyl alcohol PABOH->BocValCitPABOH BocValCitPABPNP This compound-PNP BocValCitPABOH->BocValCitPABPNP Activation PNPC bis(4-nitrophenyl) carbonate PNPC->BocValCitPABPNP

Diagram 2: General workflow for the synthesis of this compound-PNP.

Protocol: Synthesis of Fmoc-Val-Cit-PAB-OH (an intermediate for many Val-Cit linkers) [1][2]

  • Dipeptide Formation (Fmoc-Val-Cit-OH):

    • Dissolve L-Citrulline in an appropriate solvent mixture (e.g., water/THF).

    • Add a base such as sodium bicarbonate.

    • Add Fmoc-Val-OSu (N-succinimidyl ester of Fmoc-L-valine) and stir at room temperature.

    • Purify the resulting Fmoc-Val-Cit-OH.

  • Coupling to PAB-OH:

    • Dissolve Fmoc-Val-Cit-OH and p-aminobenzyl alcohol in anhydrous DMF.[12]

    • Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[12]

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.[12]

    • Purify the crude product by flash chromatography to obtain Fmoc-Val-Cit-PAB-OH.[1]

Protocol: Activation to Fmoc-Val-Cit-PAB-PNP [1][13]

  • Under an inert atmosphere (Nitrogen or Argon), dissolve Fmoc-Val-Cit-PAB-OH in anhydrous DMF.[1][13]

  • Add bis(4-nitrophenyl) carbonate and DIPEA.[1][13]

  • Stir the reaction mixture at room temperature for 1-2 hours.[1][13]

  • Precipitate the product by adding diethyl ether.[1][13]

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield Fmoc-Val-Cit-PAB-PNP.[1][13]

Conjugation to Antibody

The following protocol describes a typical conjugation of a drug-linker construct to an antibody via reduced interchain disulfide bonds.

Protocol: Cysteine-Based Antibody Conjugation

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS).

    • Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) to reduce the interchain disulfide bonds.

    • Incubate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Drug-Linker Conjugation:

    • Prepare a solution of the maleimide-activated drug-linker (e.g., MC-Val-Cit-PAB-MMAE) in a co-solvent like DMSO.

    • Add the drug-linker solution to the reduced antibody.

    • Incubate the reaction mixture, typically at a lower temperature (e.g., 4°C or room temperature) to favor conjugation over hydrolysis of the maleimide.

  • Purification:

    • Remove the unreacted drug-linker and other small molecules by methods such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • The purified ADC is then formulated in a suitable buffer for storage.

In Vitro ADC Evaluation

A series of in vitro assays are essential to characterize the performance of the ADC.

ADC_Evaluation_Workflow cluster_evaluation In Vitro ADC Evaluation PlasmaStability Plasma Stability Assay Results Data Analysis and Candidate Selection PlasmaStability->Results CleavageAssay In Vitro Cleavage Assay (Cathepsin B) CleavageAssay->Results CytotoxicityAssay Cell-Based Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) CytotoxicityAssay->Results DAR Drug-to-Antibody Ratio (DAR) Determination DAR->Results

Diagram 3: Experimental workflow for in vitro ADC evaluation.

Protocol: In Vitro Plasma Stability Assay [7][14]

  • Incubation:

    • Prepare a stock solution of the ADC in a suitable buffer.

    • Spike the ADC into human and/or mouse plasma to a final desired concentration.

    • Incubate the plasma-ADC mixture at 37°C for a time course (e.g., 0, 24, 48, 72, 168 hours).[14]

    • At each time point, collect aliquots and immediately freeze them at -80°C to stop any reactions.[14]

  • Sample Analysis:

    • Thaw the plasma samples.

    • Isolate the ADC from the plasma matrix using Protein A/G magnetic beads or an anti-human Fc antibody.[14]

    • Analyze the samples using LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.[14]

    • Alternatively, quantify the released payload in the supernatant after protein precipitation using LC-MS/MS.[7]

Protocol: In Vitro Cathepsin B Cleavage Assay [6][15]

  • Reaction Setup:

    • Prepare a stock solution of the ADC.

    • Prepare a solution of recombinant human Cathepsin B in an assay buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0).[15]

    • In a 96-well plate, combine the ADC and the assay buffer.[15]

    • Initiate the reaction by adding the Cathepsin B solution.[15]

  • Incubation and Quenching:

    • Incubate the reaction at 37°C for various time points.

    • At each time point, stop the reaction by adding a quench solution (e.g., acetonitrile with an internal standard).[15]

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.[15]

    • Plot the concentration of the released payload against time to determine the release kinetics.[6]

Protocol: Cell-Based Cytotoxicity Assay (e.g., MTT Assay) [16][17]

  • Cell Seeding:

    • Seed the target cancer cells (antigen-positive) and control cells (antigen-negative) in a 96-well plate and allow them to adhere overnight.[17]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the ADC.[17]

  • Incubation:

    • Incubate the plate at 37°C for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).

  • Viability Assessment:

    • Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo.[16][17]

    • After an appropriate incubation period, measure the absorbance or luminescence using a plate reader.[16][17]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[17]

Conclusion

The this compound linker represents a highly effective and versatile platform for the development of ADCs. Its ability to remain stable in systemic circulation while undergoing efficient enzymatic cleavage within the target cell lysosome provides a robust mechanism for tumor-specific drug delivery. A thorough understanding of its mechanism, coupled with rigorous in vitro and in vivo evaluation using the protocols outlined in this guide, is essential for the successful development of next-generation ADCs with improved therapeutic windows.

References

An In-depth Technical Guide to Boc-Val-Cit-PAB: Solubility, Handling, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility, handling, and core applications of Boc-Val-Cit-PAB, a critical linker molecule in the development of Antibody-Drug Conjugates (ADCs). The information presented herein is intended to support researchers and scientists in the safe and effective use of this compound in their drug development workflows.

Core Properties and Specifications

This compound (tert-butyl ((2S)-1-(((2S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate) is a cleavable linker used in the synthesis of ADCs. Its key feature is the dipeptide sequence, Valine-Citrulline, which is specifically recognized and cleaved by the lysosomal protease Cathepsin B, an enzyme often upregulated in tumor cells. This targeted cleavage mechanism allows for the controlled release of a conjugated payload within the target cell.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 870487-09-5
Molecular Formula C₂₃H₃₇N₅O₆
Molecular Weight 479.57 g/mol
Appearance White to off-white solid
Purity Typically >95%

Solubility and Storage

Proper dissolution and storage are critical for maintaining the stability and reactivity of this compound.

Table 2: Solubility Data

SolventConcentrationNotes
DMSO 100 mg/mL (208.52 mM)Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.
DMF SolubleAnhydrous solvent should be used.
Water Insoluble

Table 3: Recommended Storage Conditions

ConditionDurationNotes
Powder
-20°C3 yearsRecommended for long-term storage.
4°C2 yearsSuitable for shorter-term storage.
In Solvent
-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.

Handling and Safety Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Do not ingest.

  • Environment: Keep away from heat, sparks, and open flames.

  • Moisture: Protect from moisture, as the compound can be hygroscopic.[]

Mechanism of Action in Antibody-Drug Conjugates

The Val-Cit-PAB linker is a cornerstone of ADC technology, enabling the targeted release of cytotoxic payloads. The process is initiated upon the internalization of the ADC into the target cell and its trafficking to the lysosome.

Val_Cit_PAB_Cleavage_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_lysosome Lysosome ADC Antibody-Drug Conjugate (ADC) (Stable in Circulation) Internalization ADC Internalization ADC->Internalization Binding to Target Antigen CathepsinB Cathepsin B Cleavage Peptide Bond Cleavage CathepsinB->Cleavage Cleaves Val-Cit Linker SelfImmolation 1,6-Self-Immolation of PAB Spacer Cleavage->SelfImmolation PayloadRelease Released Cytotoxic Payload SelfImmolation->PayloadRelease Internalization->CathepsinB Trafficking to Lysosome

Mechanism of ADC action with a Val-Cit-PAB linker.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of drug-linker complexes, a precursor to ADC formation. These protocols are based on methodologies for structurally similar compounds and should be optimized for specific payloads and experimental conditions.

Dissolution of this compound
  • Preparation: Ensure all glassware is dry and work under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Solvent Selection: Use anhydrous, high-purity DMSO or DMF.

  • Dissolution:

    • Weigh the desired amount of this compound in a sterile vial.

    • Add the appropriate volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., 10-20 mg/mL).

    • If necessary, gently warm the mixture or use an ultrasonic bath to facilitate dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Store the resulting stock solution at -80°C in aliquots to prevent multiple freeze-thaw cycles.

Conjugation of an Amine-Containing Payload (Conceptual Workflow)

This protocol outlines the conceptual steps for conjugating a payload to the this compound linker. This typically involves the activation of the PAB's hydroxyl group (e.g., to a p-nitrophenyl carbonate) before reaction with the payload. For simplicity, the workflow starts with an activated linker.

Experimental_Workflow start Start dissolve_linker Dissolve Activated This compound-X Linker in Anhydrous DMF/DMSO start->dissolve_linker dissolve_payload Dissolve Amine-Containing Payload in Anhydrous DMF/DMSO start->dissolve_payload reaction Combine Solutions Add Base (e.g., DIPEA) Stir at Room Temperature dissolve_linker->reaction dissolve_payload->reaction monitoring Monitor Reaction Progress (LC-MS or RP-HPLC) reaction->monitoring monitoring->reaction Incomplete purification Purify Drug-Linker Conjugate (RP-HPLC) monitoring->purification Reaction Complete characterization Characterize Product (LC-MS and RP-HPLC) purification->characterization end End characterization->end

Conceptual workflow for payload conjugation.

Protocol Steps:

  • Dissolution of Reactants:

    • In a reaction vessel, dissolve the activated this compound linker (e.g., this compound-PNP) in anhydrous DMF or DMSO.

    • In a separate vial, dissolve the amine-containing payload in a minimal amount of anhydrous DMF or DMSO.

  • Reaction:

    • To the solution of the activated linker, add the solution of the payload.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.

    • Stir the reaction mixture at room temperature.

  • Monitoring:

    • Monitor the progress of the reaction by LC-MS or RP-HPLC until the starting material is consumed. Reaction times can vary depending on the specific reactants.

  • Purification:

    • Once the reaction is complete, purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Collect the fractions containing the desired drug-linker conjugate.

    • Lyophilize the pure fractions to obtain the final product as a solid.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and RP-HPLC.

Deprotection of the Boc Group

The Boc protecting group can be removed under acidic conditions to yield a free amine, which can then be used for conjugation to an antibody.

  • Dissolution: Dissolve the Boc-protected drug-linker conjugate in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Deprotection: Add a strong acid, such as trifluoroacetic acid (TFA), to the solution.

  • Monitoring: Monitor the reaction by RP-HPLC until the deprotection is complete.

  • Work-up: Remove the acid and solvent under reduced pressure. The resulting amine-containing drug-linker is often used immediately in the next conjugation step.

Conclusion

This compound is a valuable tool in the construction of advanced ADCs. Its well-defined cleavage mechanism, coupled with established protocols for handling and conjugation, makes it a reliable choice for researchers in the field of targeted cancer therapy. Careful adherence to the solubility, storage, and handling guidelines outlined in this document will ensure the integrity and reactivity of the compound, leading to more reproducible and successful experimental outcomes.

References

An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics engineered to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The linker, a critical component connecting the monoclonal antibody (mAb) to the cytotoxic payload, plays a pivotal role in the safety and efficacy of an ADC.[1] Cleavable linkers are designed to be stable in systemic circulation and to release the payload under specific conditions prevalent in the tumor microenvironment or within the target cancer cell.[2][3][4] This selective release mechanism is crucial for maximizing the therapeutic window and achieving the desired anti-tumor activity.

This technical guide provides a comprehensive overview of the core principles of cleavable linkers in ADC development. It delves into the different types of cleavable linkers, their mechanisms of action, quantitative data on their performance, and detailed experimental protocols for their evaluation.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers can be broadly categorized into two main classes based on their release mechanism: chemically-labile linkers and enzyme-cleavable linkers.[5][]

Chemically-Labile Linkers

These linkers exploit the distinct chemical environment of the tumor or the intracellular compartments of cancer cells.

Acid-labile linkers are designed to hydrolyze and release their payload in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) following ADC internalization.[7][8][9] Hydrazone linkers are the most common type of acid-sensitive linker.[8][10] They remain relatively stable at the physiological pH of blood (~7.4) but undergo rapid cleavage under acidic conditions.[][8]

  • Mechanism of Action: The hydrolysis of the hydrazone bond is acid-catalyzed. Protonation of the imine nitrogen atom facilitates nucleophilic attack by water, leading to the cleavage of the linker and release of the payload.[9] The stability of the hydrazone linker can be modulated by the electronic properties of the carbonyl and hydrazine precursors.[11]

Redox-sensitive linkers are engineered to be cleaved in the reducing environment of the cytoplasm.[][13] This is achieved by incorporating a disulfide bond into the linker structure. The concentration of glutathione (GSH), a key intracellular reducing agent, is significantly higher inside cells (1-10 mM) compared to the bloodstream (~5 µM).[10][14]

  • Mechanism of Action: The disulfide bond in the linker is susceptible to nucleophilic attack by thiols, such as those in glutathione.[7][15] This leads to the reductive cleavage of the disulfide bond and the release of the payload within the target cell. The stability of disulfide linkers can be enhanced by introducing steric hindrance around the disulfide bond.[16]

Enzyme-Cleavable Linkers

These linkers are designed to be substrates for specific enzymes that are highly expressed in cancer cells or the tumor microenvironment.

Protease-cleavable linkers incorporate a short peptide sequence that is recognized and cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[4][7][10] The most widely used peptide linker is the valine-citrulline (Val-Cit) dipeptide.[4][]

  • Mechanism of Action: Following internalization and trafficking to the lysosome, cathepsin B cleaves the amide bond between the citrulline residue and a self-immolative spacer, such as p-aminobenzylcarbamate (PABC).[9] This initial cleavage triggers a spontaneous 1,6-elimination reaction of the PABC spacer, leading to the release of the unmodified payload.[9][17]

These linkers utilize the enzyme β-glucuronidase, which is abundant in the lysosomes of tumor cells and the tumor microenvironment, to release the payload.[18][19] β-glucuronide linkers are highly hydrophilic, which can help to reduce the aggregation of ADCs carrying hydrophobic payloads.[18][19]

  • Mechanism of Action: The β-glucuronide linker is cleaved by β-glucuronidase, which hydrolyzes the glycosidic bond.[18] This cleavage can directly release the payload or trigger a self-immolative cascade to liberate the active drug.[19]

Quantitative Data on Cleavable Linker Performance

The stability and cleavage kinetics of a linker are critical determinants of an ADC's therapeutic index. The following tables summarize key quantitative parameters for different cleavable linkers.

Table 1: Plasma Stability of Cleavable Linkers

Linker TypeLinker ExampleADC ExamplePlasma Half-life (t½)SpeciesReference
Acid-Labile HydrazoneBesponsa® (inotuzumab ozogamicin)~1.5-2% hydrolysis per dayHuman[1]
Phenylketone-derived hydrazoneExperimental ADC~2 daysHuman, Mouse[1]
Enzyme-Cleavable Val-CitExperimental ADCHighly StableHuman[1]
β-Glucuronide-MMAFcAC10-9b81 days (extrapolated)Rat[20]

Table 2: In Vitro Cleavage Efficiency of Protease-Cleavable Linkers

Peptide LinkerEnzymeRelative Cleavage RateReference
Val-CitCathepsin B1.0[1]
Phe-LysCathepsin BFaster than Val-Cit[1]
Val-AlaCathepsin B~0.5x of Val-Cit[1]

Experimental Protocols

Accurate evaluation of linker stability and cleavage is essential for ADC development. The following are detailed methodologies for key experiments.

Protocol 1: In Vitro ADC Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma.

Methodology:

  • Materials: Test ADC, control ADC, pooled human plasma, PBS, Protein A/G magnetic beads, wash buffer, elution buffer, neutralization buffer, LC-MS system.[16]

  • Procedure: a. Thaw frozen plasma at 37°C and centrifuge to remove precipitates.[16] b. Spike the ADC into the plasma to a final concentration of approximately 100 µg/mL. Prepare a control sample in PBS.[16] c. Incubate the samples at 37°C.[16] d. At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and freeze at -80°C.[16] e. Thaw samples and capture the ADC using Protein A/G magnetic beads.[16] f. Wash the beads to remove non-specifically bound plasma proteins.[16] g. Elute the ADC from the beads and neutralize the eluate.[16] h. Analyze the eluted ADC samples by LC-MS to determine the average drug-to-antibody ratio (DAR).[16]

  • Data Analysis: Plot the average DAR against time to determine the rate of drug deconjugation and the plasma half-life of the ADC.[16]

Protocol 2: In Vitro Cathepsin B Cleavage Assay

Objective: To quantify the rate of payload release from a protease-cleavable ADC in the presence of cathepsin B.

Methodology:

  • Materials: ADC with a Val-Cit linker, recombinant human cathepsin B, assay buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0), quench solution (e.g., acetonitrile with an internal standard), 96-well microplate, incubator, LC-MS/MS system.[5][21]

  • Procedure: a. Prepare stock solutions of the ADC and cathepsin B.[5] b. In a 96-well plate, add the ADC to the assay buffer.[5] c. Initiate the reaction by adding the cathepsin B solution.[5] d. Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[5] e. At each time point, stop the reaction by adding the quench solution.[5] f. Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.[5]

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.[21]

Protocol 3: Bystander Effect Assay

Objective: To evaluate the ability of an ADC's released payload to kill neighboring antigen-negative cells.

Methodology:

  • Materials: Antigen-positive (Ag+) target cell line, antigen-negative (Ag-) bystander cell line (e.g., engineered to express a fluorescent protein), co-culture medium, test ADC, control ADC, plate reader or high-content imager.[22][23]

  • Procedure (Co-culture Assay): a. Seed a mixture of Ag+ and Ag- cells in a 96-well plate.[22] b. Allow cells to adhere overnight. c. Treat the co-culture with serial dilutions of the test ADC and control ADC.[22] d. Incubate for a period sufficient to observe cytotoxicity (e.g., 72-96 hours). e. Quantify the viability of the Ag- cell population by measuring fluorescence or by imaging.[23]

  • Data Analysis: Normalize the viability of the Ag- cells to untreated controls. A decrease in the viability of Ag- cells in the presence of the test ADC indicates a bystander effect.[23]

Protocol 4: In Vivo ADC Efficacy Evaluation in a Mouse Xenograft Model

Objective: To assess the anti-tumor efficacy of an ADC in a living organism.

Methodology:

  • Materials: Immunocompromised mice, human tumor cell line, cell culture reagents, test ADC, vehicle control.[24][25]

  • Procedure: a. Subcutaneously implant human tumor cells into the flank of immunocompromised mice.[24] b. Allow tumors to grow to a palpable size. c. Randomize mice into treatment groups (e.g., vehicle control, test ADC at various doses). d. Administer the ADC intravenously at the designated doses and schedule.[26] e. Monitor tumor volume and body weight regularly.[26] f. At the end of the study, euthanize the mice and excise the tumors for further analysis.[26]

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to evaluate the anti-tumor efficacy of the ADC.[24]

Signaling Pathways and Experimental Workflows

The released cytotoxic payload induces cancer cell death through various mechanisms of action. Understanding these signaling pathways is crucial for rational ADC design.

Doxorubicin Signaling Pathway

Doxorubicin is a topoisomerase II inhibitor that intercalates into DNA, leading to DNA double-strand breaks and the activation of the DNA damage response pathway, ultimately resulting in apoptosis.[2][3][7][18]

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II DSB DNA Double-Strand Breaks DNA->DSB Topoisomerase_II->DSB DDR DNA Damage Response (DDR) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Doxorubicin-induced DNA damage and apoptosis signaling pathway.

Auristatin (MMAE) Signaling Pathway

Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[17][27][28]

Auristatin_Pathway MMAE Auristatin (MMAE) Tubulin Tubulin Polymerization Inhibition MMAE->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Auristatin-induced microtubule disruption and apoptosis pathway.

Maytansinoid (DM1/DM4) Signaling Pathway

Maytansinoids, such as DM1 and DM4, are also potent microtubule inhibitors that bind to tubulin and prevent its polymerization, leading to mitotic arrest and cell death.[15][29][30][31]

Maytansinoid_Pathway Maytansinoid Maytansinoid (DM1/DM4) Tubulin_Binding Binding to Tubulin Maytansinoid->Tubulin_Binding Microtubule_Assembly_Inhibition Inhibition of Microtubule Assembly Tubulin_Binding->Microtubule_Assembly_Inhibition Mitotic_Arrest Mitotic Arrest Microtubule_Assembly_Inhibition->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Maytansinoid-induced inhibition of microtubule assembly and apoptosis.

General Experimental Workflow for ADC Development

The development and evaluation of an ADC with a cleavable linker involves a series of logical steps from initial design to in vivo testing.

ADC_Workflow Design ADC Design (Antibody, Linker, Payload) Synthesis Synthesis & Conjugation Design->Synthesis Characterization Biophysical & Chemical Characterization (DAR) Synthesis->Characterization In_Vitro_Cleavage In Vitro Linker Cleavage Assay Characterization->In_Vitro_Cleavage Plasma_Stability Plasma Stability Assay Characterization->Plasma_Stability Cellular_Assays Cellular Assays (Cytotoxicity, Bystander Effect) In_Vitro_Cleavage->Cellular_Assays Plasma_Stability->Cellular_Assays In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) Cellular_Assays->In_Vivo_Efficacy

A typical experimental workflow for the development of ADCs.

Conclusion

Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted release of potent cytotoxic payloads and enhancing the therapeutic window of these powerful drugs. A thorough understanding of the different linker technologies, their mechanisms of action, and the appropriate experimental methods for their evaluation is critical for the successful development of safe and effective ADCs. This guide provides a foundational resource for researchers and drug developers in this rapidly advancing field. The continued innovation in linker chemistry will undoubtedly lead to the development of next-generation ADCs with improved efficacy and safety profiles.

References

Methodological & Application

Application Note: A Detailed Protocol for the Conjugation of a Drug Payload to Boc-Val-Cit-PAB Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Introduction: The valine-citrulline (Val-Cit) dipeptide linker is a cornerstone in the field of targeted drug delivery, particularly in the design of antibody-drug conjugates (ADCs).[] Its popularity stems from its remarkable stability in systemic circulation combined with its susceptibility to cleavage by Cathepsin B, an enzyme often overexpressed in the lysosomal compartments of tumor cells.[][2] This mechanism allows for the specific release of a cytotoxic payload at the target site, enhancing therapeutic efficacy while minimizing off-target toxicity.[][3]

This application note provides a detailed, two-stage protocol for conjugating a drug payload to the Boc-Val-Cit-PAB (tert-butyloxycarbonyl-valine-citrulline-p-aminobenzyl alcohol) linker system. The process involves the initial activation of the linker's p-aminobenzyl (PAB) alcohol moiety, followed by the conjugation of a drug containing a nucleophilic functional group. The PAB group serves as a self-immolative spacer, ensuring the release of the unmodified drug upon peptide cleavage.[3] The Boc protecting group on the valine residue can be removed under acidic conditions in subsequent steps if a free amine is required for further modification, such as attachment to an antibody.[4][5]

Principle of the Conjugation Reaction

The conjugation process is typically performed in two key stages:

  • Linker Activation: The terminal hydroxyl group on the PAB spacer of this compound is not sufficiently reactive for direct conjugation. It must first be activated to create a good leaving group. A common and effective method is to convert the alcohol into a p-nitrophenyl (PNP) carbonate by reacting it with p-nitrophenyl chloroformate. The resulting this compound-PNP is an activated linker that is stable enough to be isolated but highly reactive towards nucleophiles.[4][6]

  • Drug Conjugation: The activated linker (this compound-PNP) is then reacted with the drug payload. The drug must possess a nucleophilic group, typically a primary or secondary amine (-NH2, -NHR) or a hydroxyl group (-OH), which will attack the activated carbonate, displacing the p-nitrophenolate and forming a stable carbamate linkage. This reaction covalently attaches the drug to the linker, yielding the final this compound-Drug conjugate.

G cluster_0 Stage 1: Linker Activation cluster_1 Stage 2: Drug Conjugation Linker_OH This compound-OH Linker_PNP This compound-PNP (Activated Linker) Linker_OH->Linker_PNP  Activation Reagent1 p-Nitrophenyl Chloroformate, Pyridine or DIPEA Linker_PNP->Linker_PNP_clone Drug Drug-NH₂ / Drug-OH (Payload) Final_Conjugate This compound-Drug (Final Conjugate) Drug->Final_Conjugate  Conjugation Reagent2 DIPEA (if needed), Anhydrous DMF

Caption: Chemical reaction scheme for the two-stage conjugation of a drug to this compound.

Experimental Protocols

Materials and Reagents
  • This compound-OH (Linker)

  • Drug payload with a primary/secondary amine or hydroxyl group

  • p-Nitrophenyl chloroformate

  • Pyridine or N,N'-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • Silica gel for column chromatography

  • Nitrogen gas supply

  • Standard laboratory glassware, magnetic stirrer, and reaction monitoring tools (TLC plates, LC-MS)

  • Reversed-phase HPLC system (preparative and analytical)

  • Mass spectrometer (e.g., ESI-MS)

  • Lyophilizer

Protocol 1: Activation of Linker (Synthesis of this compound-PNP)

This protocol details the conversion of the linker's terminal alcohol to a p-nitrophenyl carbonate.

  • Preparation: Under a nitrogen atmosphere, dissolve this compound-OH (1.0 eq) in anhydrous DCM or DMF (to a concentration of approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add p-nitrophenyl chloroformate (1.5 eq) to the solution, followed by the slow, dropwise addition of pyridine (2.0 eq) or DIPEA (2.0 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10:1 DCM:Methanol mobile phase) or by LC-MS until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or methanol in DCM to yield this compound-PNP as a solid.

Protocol 2: Conjugation of Drug Payload to Activated Linker

This protocol describes the reaction between the activated linker and the drug payload.

  • Preparation: Under a nitrogen atmosphere, dissolve the purified this compound-PNP (1.2 eq) in anhydrous DMF.

  • Drug Addition: In a separate flask, dissolve the drug payload (1.0 eq) in anhydrous DMF. If the drug is a hydrochloride salt, add DIPEA (2.0-3.0 eq) to neutralize it and stir for 10 minutes.

  • Reaction: Add the activated linker solution dropwise to the drug solution at room temperature.

  • Stirring: Stir the reaction mixture at room temperature for 12-24 hours. The reaction should be protected from light if the drug is light-sensitive.

  • Monitoring: Monitor the formation of the conjugate and consumption of the drug by LC-MS.

Protocol 3: Purification of the Drug-Linker Conjugate

Purification is critical to remove unreacted drug, linker, and byproducts, which can be toxic or interfere with subsequent applications.[7][8] Reversed-phase HPLC is the most common and effective method.[7]

  • Sample Preparation: After confirming reaction completion, dilute the reaction mixture with a small amount of DMSO or mobile phase A (e.g., water with 0.1% TFA).

  • Preparative RP-HPLC: Purify the crude conjugate using a preparative reversed-phase HPLC system with a C18 column.

    • Mobile Phase A: Water + 0.1% TFA (or Formic Acid)

    • Mobile Phase B: Acetonitrile + 0.1% TFA (or Formic Acid)

    • Gradient: A typical gradient would be 10-90% Mobile Phase B over 30-40 minutes, but this must be optimized based on the hydrophobicity of the specific conjugate.

  • Fraction Collection: Collect fractions corresponding to the desired product peak, identified by UV absorbance.

  • Analysis: Analyze the collected fractions using analytical LC-MS to confirm the presence and purity of the target conjugate.

  • Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) them to remove the HPLC solvents, yielding the final product as a fluffy powder.[7]

Protocol 4: Characterization of the Final Conjugate

The identity, purity, and integrity of the final this compound-Drug conjugate must be confirmed.

  • Purity Assessment: Use an analytical RP-HPLC method (similar mobile phases to the preparative method but on an analytical C18 column) to determine the purity of the lyophilized product. The purity should ideally be ≥95%.

  • Identity Confirmation: Obtain a high-resolution mass spectrum (HRMS) using ESI-TOF or a similar technique to confirm that the observed molecular weight matches the calculated exact mass of the conjugate.[9]

  • Structural Analysis (Optional): For novel conjugates, ¹H and ¹³C NMR spectroscopy can be used to confirm the structure and successful formation of the carbamate bond.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for this protocol.

Table 1: Summary of Typical Reaction Conditions and Yields

StepParameterValue/ConditionExpected Yield
Linker Activation Molar Ratio (Linker:PNP-Cl:Base)1 : 1.5 : 270-85%
SolventAnhydrous DCM or DMFN/A
Temperature0 °C to Room Temp.N/A
Reaction Time4-12 hoursN/A
Drug Conjugation Molar Ratio (Drug:Activated Linker)1 : 1.250-75%
SolventAnhydrous DMFN/A
TemperatureRoom TemperatureN/A
Reaction Time12-24 hoursN/A

Table 2: Purification and Characterization Parameters

MethodParameterSpecificationExpected Result
Preparative HPLC ColumnReversed-Phase C18, 10 µmN/A
Mobile PhaseWater/ACN with 0.1% TFAGood peak separation
Analytical HPLC ColumnReversed-Phase C18, 5 µmN/A
Purity AssessmentPeak area at 254 nmPurity ≥ 95%
Mass Spectrometry TechniqueESI-MS (High Resolution)N/A
Identity Check[M+H]⁺ or [M-H]⁻Observed mass ± 5 ppm of calculated mass
Experimental Workflow Visualization

The entire process from starting materials to the final, characterized product is outlined below.

G start_mats Starting Materials (Linker, Drug, Reagents) activation Protocol 1: Linker Activation start_mats->activation crude_activated Crude this compound-PNP activation->crude_activated purify_activated Purification (Flash Chromatography) crude_activated->purify_activated activated_linker Pure Activated Linker purify_activated->activated_linker conjugation Protocol 2: Drug Conjugation activated_linker->conjugation crude_conjugate Crude Drug-Linker Conjugate conjugation->crude_conjugate purify_conjugate Protocol 3: Purification (RP-HPLC) crude_conjugate->purify_conjugate char Protocol 4: Characterization (LC-MS, HPLC) purify_conjugate->char final_product Final Purified Conjugate (Purity ≥ 95%) char->final_product

Caption: Overall experimental workflow for drug-linker synthesis and purification.

References

Step-by-Step Guide for Boc Deprotection in Val-Cit-PAB Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group from the Val-Cit-PAB (valine-citrulline-p-aminobenzyl alcohol) linker, a critical component in the synthesis of antibody-drug conjugates (ADCs). Adherence to these protocols is essential for achieving high yields and purity of the deprotected amine, which is a key intermediate for subsequent payload conjugation.

Introduction

The Boc protecting group is widely used in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] The Val-Cit-PAB linker is a cathepsin B-cleavable linker frequently employed in ADCs.[2][][4] The Boc deprotection of Val-Cit-PAB is a crucial step to expose the terminal amine of the valine residue for the attachment of a cytotoxic payload.[5] This process is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[1]

Reaction Mechanism

The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed cleavage. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates to yield the free amine as a trifluoroacetate salt.[1]

Quantitative Data Summary

The efficiency of Boc deprotection is influenced by several factors, including the concentration of TFA, reaction time, and temperature. The following table summarizes typical reaction conditions and expected outcomes for the Boc deprotection of dipeptides, which can be adapted for Boc-Val-Cit-PAB. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific substrate and scale.[6]

ParameterTypical RangeExpected Outcome & Remarks
TFA Concentration in DCM (v/v) 20% - 50%Higher concentrations lead to faster deprotection but may increase the risk of side reactions. A 50% solution is common for complete deprotection.[6][7]
Reaction Temperature 0 °C to Room TemperatureThe reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[1]
Reaction Time 30 minutes - 4 hoursReaction progress should be monitored by TLC or LC-MS. Longer times may be required for complete conversion, especially with lower TFA concentrations.[1]
Typical Yield >90%High yields are expected with optimized conditions and proper work-up.[8]

Experimental Protocols

Materials
  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) or other appropriate scavenger (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Step-by-Step Deprotection Protocol
  • Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.5 M.[1]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of TFA: Slowly add TFA to the stirred solution. A common ratio is 1:1 (v/v) of TFA to DCM. For sensitive substrates, a lower concentration of TFA (e.g., 20-30%) can be used.[1][9] If the substrate is susceptible to alkylation by the tert-butyl cation, add a scavenger such as triisopropylsilane (TIS) (1-5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring.[10]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable. A typical reaction time is 1-2 hours.[1]

  • Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[1] b. To remove residual TFA, co-evaporate the residue with toluene or DCM (repeat 2-3 times). c. For isolation of the free amine, dissolve the residue in an organic solvent like ethyl acetate or DCM. d. Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution will occur, so perform this step with vigorous stirring and frequent venting of the separatory funnel.[1][10] e. Wash the organic layer with brine.[1] f. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude deprotected Val-Cit-PAB amine.[1]

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC if necessary.[10]

Protocol for Monitoring by Thin Layer Chromatography (TLC)
  • Prepare the TLC plate: Use a silica gel coated TLC plate.

  • Spot the reaction mixture: At different time points (e.g., 0, 30, 60, 120 minutes), take a small aliquot of the reaction mixture and spot it on the TLC plate. Also, spot the starting material (this compound) as a reference.

  • Develop the plate: Use an appropriate solvent system, such as a mixture of DCM and methanol (e.g., 9:1 or 8:2 v/v), as the mobile phase.

  • Visualize the spots: Visualize the spots under UV light (254 nm). The product, the free amine, should have a lower Rf value than the starting Boc-protected compound. Staining with ninhydrin can also be used to visualize the primary amine of the product.

Visualizations

Boc_Deprotection_Workflow Experimental Workflow for Boc Deprotection of Val-Cit-PAB cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up and Purification dissolve Dissolve this compound in anhydrous DCM cool Cool solution to 0°C dissolve->cool add_tfa Add TFA (and optional scavenger) cool->add_tfa react Stir at 0°C to RT add_tfa->react tlc Monitor by TLC/LC-MS react->tlc concentrate Concentrate in vacuo tlc->concentrate Upon completion neutralize Neutralize with aq. NaHCO3 concentrate->neutralize extract Extract with organic solvent neutralize->extract dry Dry and concentrate extract->dry purify Purify (e.g., chromatography) dry->purify final_product final_product purify->final_product Val-Cit-PAB-NH2

Caption: Experimental Workflow for Boc Deprotection.

ADC_Mechanism Mechanism of Action of a Val-Cit-PAB Containing ADC cluster_cell Target Cancer Cell cluster_lysosome Lysosome (Low pH) cathepsin Cathepsin B cleavage Val-Cit Cleavage cathepsin->cleavage self_immolation PAB Self-Immolation cleavage->self_immolation drug_release Payload Release self_immolation->drug_release apoptosis apoptosis drug_release->apoptosis Induces Cell Death adc Antibody-Drug Conjugate (ADC) receptor Tumor Antigen adc->receptor Binding internalization Internalization receptor->internalization internalization->cathepsin

References

Application Notes and Protocols for the Conjugation of Boc-Val-Cit-PAB to a Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the covalent attachment of the cleavable linker, Boc-Val-Cit-PAB, to a monoclonal antibody (mAb). The protocols described herein are foundational for the development of antibody-drug conjugates (ADCs), a promising class of targeted therapeutics. This document outlines two primary strategies for conjugation: targeting cysteine residues via a maleimide-functionalized linker and targeting lysine residues using an activated ester of the linker. Detailed experimental procedures for conjugation, purification, and characterization of the resulting ADC are provided.

Introduction

Antibody-drug conjugates leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to target cells, such as cancer cells. The linker connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC. The this compound linker is a protease-cleavable linker designed to be stable in circulation but to be cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into the target cell. This enzymatic cleavage releases the conjugated payload in its active form.[1][2] The valine-citrulline (Val-Cit) dipeptide is the specific substrate for Cathepsin B.[1][2]

This document details the chemical strategies and methodologies for conjugating a payload equipped with a this compound linker to a monoclonal antibody. Two common approaches are presented:

  • Cysteine-Based Conjugation: This method involves the reduction of the antibody's interchain disulfide bonds to generate free sulfhydryl (thiol) groups, which then react with a maleimide-functionalized Val-Cit-PAB linker. This approach often results in a more homogeneous drug-to-antibody ratio (DAR).

  • Lysine-Based Conjugation: This strategy utilizes the reaction between the ε-amino groups of solvent-accessible lysine residues on the antibody and an activated ester (e.g., p-nitrophenyl ester) of the Val-Cit-PAB linker. This method is straightforward but can lead to a more heterogeneous mixture of ADC species.[3][4][5][6]

Following the conjugation reaction, the resulting ADC must be purified to remove unconjugated linker-payload and other reactants. Subsequent characterization is crucial to determine key quality attributes, most notably the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody.

Experimental Protocols

Protocol 1: Cysteine-Based Conjugation using a Maleimide-Val-Cit-PAB Linker

This protocol describes the conjugation of a maleimide-activated this compound-payload to a monoclonal antibody via reduced cysteine residues.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), free of amines like Tris.

  • Maleimide-functionalized this compound-payload (e.g., MC-Val-Cit-PAB-payload).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Conjugation Buffer: PBS, pH 7.2-7.4, with 1 mM EDTA.

  • Quenching Reagent: N-acetylcysteine.

  • Purification Supplies: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25), appropriate buffer (e.g., PBS, pH 7.4).

Methodology:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 5-10 mg/mL in Conjugation Buffer.

    • Add a 5-10 molar excess of TCEP or DTT to the antibody solution.

    • Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration (TFF) into ice-cold Conjugation Buffer.

  • Conjugation Reaction:

    • Immediately after reduction, determine the concentration of the reduced mAb.

    • Dissolve the Maleimide-functionalized this compound-payload in a suitable organic solvent (e.g., DMSO or DMF) to prepare a stock solution.

    • Add the linker-payload solution to the reduced antibody solution at a molar ratio of 5-10 moles of linker-payload per mole of antibody. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction mixture at 4°C for 1-2 hours with gentle stirring.

  • Quenching the Reaction:

    • To quench the unreacted maleimide groups, add a 20-fold molar excess of N-acetylcysteine relative to the linker-payload.

    • Incubate for an additional 20 minutes at 4°C.

Workflow for Cysteine-Based Conjugation:

Cysteine_Conjugation_Workflow mAb Monoclonal Antibody (mAb) Reduced_mAb Reduced mAb (Free Thiols) mAb->Reduced_mAb Reduction (TCEP/DTT) ADC Antibody-Drug Conjugate (ADC) Reduced_mAb->ADC Conjugation Linker_Payload Maleimide-Val-Cit-PAB-Payload Linker_Payload->ADC Purification Purification (SEC) ADC->Purification Quenching (N-acetylcysteine) Characterization Characterization (HIC, LC-MS) Purification->Characterization

Figure 1. Workflow for Cysteine-Based Antibody-Drug Conjugation.

Protocol 2: Lysine-Based Conjugation using a this compound-PNP Linker

This protocol details the conjugation of a p-nitrophenyl (PNP)-activated this compound-payload to a monoclonal antibody via lysine residues.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS).

  • This compound-PNP-payload.

  • Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.

  • Purification Supplies: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25), appropriate buffer (e.g., PBS, pH 7.4).

Methodology:

  • Antibody Preparation:

    • Exchange the buffer of the mAb solution to the Conjugation Buffer using a desalting column or TFF.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Conjugation Reaction:

    • Dissolve the this compound-PNP-payload in an anhydrous, amine-free organic solvent (e.g., DMSO or DMF) to prepare a stock solution.

    • Add the linker-payload solution to the antibody solution at a molar ratio of 5-15 moles of linker-payload per mole of antibody. The final concentration of the organic solvent should be kept below 10% (v/v).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

Workflow for Lysine-Based Conjugation:

Lysine_Conjugation_Workflow mAb Monoclonal Antibody (mAb) ADC Antibody-Drug Conjugate (ADC) mAb->ADC Conjugation (pH 8.3-8.5) Linker_Payload This compound-PNP-Payload Linker_Payload->ADC Purification Purification (SEC) ADC->Purification Characterization Characterization (HIC, LC-MS) Purification->Characterization

Figure 2. Workflow for Lysine-Based Antibody-Drug Conjugation.

Purification of the Antibody-Drug Conjugate

Following the conjugation reaction, it is imperative to remove unconjugated linker-payload, aggregates, and other reaction byproducts. Size Exclusion Chromatography (SEC) is a widely used method for this purpose.[5][7]

Protocol 3: Purification by Size Exclusion Chromatography (SEC)

Materials:

  • Crude ADC reaction mixture.

  • SEC column (e.g., Sephadex G-25 or a high-resolution SEC column).

  • Elution Buffer: PBS, pH 7.4.

  • Chromatography system (e.g., FPLC or HPLC).

Methodology:

  • Equilibrate the SEC column with at least two column volumes of Elution Buffer.

  • Load the crude ADC reaction mixture onto the column.

  • Elute the sample with the Elution Buffer at a flow rate recommended by the column manufacturer.

  • Monitor the elution profile by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload if it has a chromophore.

  • The ADC will typically elute in the first major peak, well-separated from the smaller, unconjugated linker-payload molecules that elute later.

  • Collect the fractions corresponding to the ADC peak.

  • Pool the relevant fractions and concentrate if necessary using an appropriate method (e.g., centrifugal filtration).

Characterization of the Antibody-Drug Conjugate

The most critical quality attribute of an ADC is the drug-to-antibody ratio (DAR). Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) are powerful analytical techniques for determining the DAR and the distribution of different drug-loaded species.[8][9][10][11]

Protocol 4: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. Since the payload is typically hydrophobic, species with a higher number of conjugated drugs will be more hydrophobic and will be retained longer on the HIC column.[8][10][11]

Materials:

  • Purified ADC sample.

  • HIC column (e.g., Butyl or Phenyl).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).

  • HPLC system with a UV detector.

Methodology:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the purified ADC sample.

  • Elute the bound ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).

  • Monitor the chromatogram at 280 nm.

  • The chromatogram will show a series of peaks, with the unconjugated antibody (DAR=0) eluting first, followed by species with increasing DAR values (DAR=2, DAR=4, etc., for cysteine-conjugated ADCs).

  • Integrate the peak areas for each species.

  • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100

Protocol 5: DAR Determination by Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the mass of the intact ADC, allowing for the precise determination of the number of conjugated drug molecules.[1][2][][13]

Materials:

  • Purified ADC sample.

  • LC-MS system (e.g., Q-TOF or Orbitrap).

  • Appropriate LC column for separation prior to MS (e.g., reversed-phase or SEC).

  • Mobile phases compatible with MS (e.g., acetonitrile/water with formic acid).

Methodology:

  • If necessary, deglycosylate the ADC to simplify the mass spectrum.

  • Separate the ADC species using the LC system.

  • Introduce the eluent into the mass spectrometer.

  • Acquire the mass spectrum of the intact ADC.

  • Deconvolute the raw mass spectrum to obtain the masses of the different ADC species.

  • The mass of each species will correspond to the mass of the antibody plus the mass of the conjugated linker-payloads.

  • The number of conjugated drugs for each species can be determined from the mass difference.

  • The relative abundance of each species can be used to calculate the average DAR.

Data Presentation

The quantitative data obtained from the characterization of the ADC should be summarized in clear and structured tables for easy comparison.

Table 1: Summary of Conjugation and Purification Results

ParameterCysteine ConjugationLysine Conjugation
Molar Ratio (Linker:mAb) 10:115:1
Reaction Time (h) 21.5
Reaction Temperature (°C) 425
ADC Recovery after SEC (%) 8590
Final ADC Concentration (mg/mL) 2.52.8

Table 2: Comparison of DAR Values from HIC and MS Analysis

ADC SampleAverage DAR (HIC)Average DAR (MS)Predominant Species (DAR)
Cysteine-Conjugated ADC 3.83.94
Lysine-Conjugated ADC 3.53.62, 4

Signaling Pathway and Logical Relationships

The underlying principle of the this compound linker's function is based on its specific cleavage within the target cell's lysosome, leading to the release of the cytotoxic payload.

Mechanism of Action of Val-Cit Linker:

Linker_Cleavage_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell ADC_circulating ADC in Circulation (Stable) ADC_bound ADC Binds to Surface Antigen ADC_circulating->ADC_bound Internalization Internalization (Endocytosis) ADC_bound->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage Payload_release Payload Release Cleavage->Payload_release Cytotoxicity Cell Death Payload_release->Cytotoxicity

References

Application Notes: Boc-Val-Cit-PAB Linker for Payload Conjugation in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Valine-Citrulline-p-Aminobenzylcarbamate (Val-Cit-PAB) linker is a cornerstone in the design of modern Antibody-Drug Conjugates (ADCs). Its sophisticated structure provides high stability in systemic circulation and allows for specific, efficient cleavage within target tumor cells, ensuring the conditional release of potent cytotoxic payloads.[1] This linker system is composed of three critical parts: the Val-Cit dipeptide, a p-aminobenzylcarbamate (PABC or PAB) self-immolative spacer, and the cytotoxic payload.[1] The Val-Cit sequence is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1][2][] Following this enzymatic cleavage, the PAB spacer undergoes a rapid, spontaneous 1,6-elimination reaction, which ensures the release of the cytotoxic drug in its unmodified, fully active form.[1][4][5]

The N-terminus of the valine residue is often protected with a tert-butyloxycarbonyl (Boc) group during synthesis. This protecting group is stable under various conditions but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a primary amine.[6] This primary amine then serves as a reactive handle for conjugating a carboxyl-containing payload, often facilitated by carbodiimide chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[7]

These application notes provide detailed protocols for the deprotection of the Boc-Val-Cit-PAB linker and the subsequent conjugation of a payload, along with methods for characterization.

Mechanism of Action: ADC Internalization and Payload Release

The therapeutic efficacy of an ADC utilizing a Val-Cit-PAB linker is dependent on a precise sequence of events, beginning with the ADC binding to its target antigen on the cancer cell surface and culminating in the release of the cytotoxic payload inside the cell.

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Acidic pH, High Cathepsin B) Endosome->Lysosome 3. Trafficking Cleavage Val-Cit Linker Cleavage by Cathepsin B Lysosome->Cleavage SelfImmolation PAB Spacer Self-Immolation (1,6-Elimination) Cleavage->SelfImmolation Triggers PayloadRelease Released Cytotoxic Payload SelfImmolation->PayloadRelease Releases Apoptosis Apoptosis PayloadRelease->Apoptosis 5. Cytotoxic Effect (e.g., Microtubule Disruption)

Caption: ADC internalization, trafficking, and payload release pathway.

Experimental Protocols

The following protocols detail the steps for preparing a drug-linker construct using the this compound system.

Protocol 1: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group from the N-terminus of the Val-Cit-PAB linker using Trifluoroacetic Acid (TFA).

Materials:

  • This compound derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)[8]

  • Diethyl ether, cold

  • Nitrogen or Argon gas

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected linker in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., Nitrogen). A typical concentration is 10-20 mg/mL.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add an equal volume of TFA to the solution. For example, if you used 10 mL of DCM, add 10 mL of TFA. Some protocols may use a 25% TFA/DCM solution.[6][8]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with DCM several times.[9]

  • Precipitation & Isolation: The resulting product is the amine salt. If a solid product is desired for storage, it can be precipitated by adding cold diethyl ether, collected by filtration, and dried under vacuum. The product is often used directly in the next step without further purification.[9]

ParameterConditionReference
Reagent Trifluoroacetic Acid (TFA)[6][8]
Solvent Dichloromethane (DCM)[6][8]
TFA Concentration 25-50% (v/v) in DCM or 100% TFA[6][8][10]
Temperature 0°C to Room Temperature[9]
Reaction Time 1 - 18 hours (typically 1-2h)[6][8]

Table 1: Typical Boc Deprotection Reaction Conditions.

Protocol 2: Payload Conjugation via EDC/NHS Chemistry

This protocol details the conjugation of a carboxyl-containing payload to the deprotected Val-Cit-PAB linker.

Materials:

  • Deprotected Val-Cit-PAB-amine salt (from Protocol 1)

  • Carboxyl-containing payload (e.g., cytotoxic drug)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[7]

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS[7]

  • Anhydrous Dimethylformamide (DMF)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[11]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[11]

  • DIPEA (N,N-Diisopropylethylamine)

  • RP-HPLC system for purification

  • LC-MS system for characterization

Procedure:

  • Payload Activation (Two-Step Method):

    • Dissolve the carboxyl-containing payload, EDC, and NHS in Activation Buffer (pH 6.0).[7][11] The molar ratio is critical for efficient activation (see Table 2).

    • Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[7]

  • Linker Preparation: Dissolve the deprotected Val-Cit-PAB-amine salt in Coupling Buffer (pH 7.2-7.5). If the linker is an HCl or TFA salt, add a non-nucleophilic base like DIPEA (1-2 equivalents) to neutralize it and free the primary amine.

  • Coupling Reaction:

    • Add the activated payload solution (from step 1) to the linker solution (from step 2).[7]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[7]

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 20-50 mM to cap any unreacted NHS esters.[7]

  • Purification: Purify the crude drug-linker conjugate by preparative RP-HPLC to remove unreacted starting materials, coupling reagents, and byproducts.[12]

  • Characterization: Collect the fractions containing the desired product. Confirm the identity and purity of the final drug-linker conjugate using LC-MS and analytical RP-HPLC.[12]

ReagentMolar Ratio (vs. Limiting Reagent)PurposeReference
Payload-COOH 1 equivalentSubstrate[7]
EDC 1.5 - 10 equivalentsCarboxyl Activator[7][13]
NHS / Sulfo-NHS 1.5 - 5 equivalentsStabilizes Activated Intermediate[7][13]
Linker-NH₂ 1 - 1.2 equivalentsNucleophile

Table 2: Representative Molar Ratios for EDC/NHS Payload Coupling.

Conjugation and Characterization Workflow

The overall process involves a series of sequential steps from the protected linker to the final, characterized drug-linker construct, ready for conjugation to an antibody.

Workflow start This compound Linker deprotection Protocol 1: Boc Deprotection (TFA/DCM) start->deprotection deprotected_linker H₂N-Val-Cit-PAB Linker (TFA Salt) deprotection->deprotected_linker conjugation Protocol 2: Payload Conjugation (EDC/NHS Chemistry) deprotected_linker->conjugation payload Payload-COOH payload->conjugation crude_product Crude Drug-Linker Conjugate conjugation->crude_product purification Purification (Preparative RP-HPLC) crude_product->purification pure_product Purified Drug-Linker Conjugate purification->pure_product characterization Characterization (LC-MS, Analytical HPLC) pure_product->characterization final_product Final Characterized Drug-Linker characterization->final_product

Caption: Experimental workflow for drug-linker synthesis.

Characterization of Antibody-Drug Conjugates

After conjugating the drug-linker to an antibody, a critical quality attribute to determine is the Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to each antibody.[] A well-defined DAR is crucial for the efficacy and safety of the ADC.

Methods for DAR Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs, as each payload adds to the overall hydrophobicity of the antibody.[] The weighted average DAR can be calculated from the percentage of the chromatographic peak area for each species.[]

  • UV-Vis Spectrophotometry: This is a simpler method that relies on the Beer-Lambert law. By measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug), and knowing the extinction coefficients of both the antibody and the drug, the average DAR can be calculated.[]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more precise measurement, LC-MS can be used to determine the exact mass of the different ADC species. This allows for the unambiguous identification of antibodies conjugated with different numbers of drug molecules, from which an average DAR is calculated.[][15]

MethodPrincipleKey OutputReference
HIC-HPLC Separation based on hydrophobicityDistribution of DAR species (DAR0, DAR2, etc.) and average DAR[][16]
UV-Vis Dual wavelength absorbance measurementAverage DAR[]
LC-MS Mass determination of intact or reduced ADCExact mass of each DAR species, average DAR[][15]
SEC-HPLC Separation based on sizeQuantifies aggregates, fragments, and monomeric ADC[17][18]

Table 3: Common Methods for ADC Characterization and DAR Analysis.

References

Application Notes and Protocols for In Vitro Evaluation of Boc-Val-Cit-PAB Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Boc-Val-Cit-PAB (tert-butyloxycarbonyl-valine-citrulline-p-aminobenzylcarbamate) linker is a critical component in the design of targeted therapeutic agents, most notably Antibody-Drug Conjugates (ADCs). Its design allows for stable conjugation of a potent payload to a targeting moiety (e.g., an antibody) in systemic circulation, with selective cleavage and payload release within the target cell's lysosomal environment. This targeted release is primarily mediated by the lysosomal cysteine protease, Cathepsin B, which is often overexpressed in various tumor types.[][]

The cleavage of the Val-Cit dipeptide by Cathepsin B initiates a self-immolative cascade via the PAB spacer, leading to the release of the active drug.[3][] Therefore, the precise in vitro evaluation of this cleavage is paramount for the preclinical assessment of ADCs, providing crucial data on drug release kinetics, linker stability, and overall therapeutic potential.

These application notes provide detailed protocols for robust in vitro assays to quantify the cleavage of this compound-containing molecules.

Cleavage Mechanism and Signaling Pathway

The enzymatic cleavage of the Val-Cit-PAB linker is a key mechanism for the targeted release of cytotoxic payloads in ADCs. After internalization of the ADC into the target cell, it is trafficked to the lysosome. Within the acidic environment of the lysosome, Cathepsin B recognizes and hydrolyzes the amide bond between citrulline and the PAB spacer.[5] This initial cleavage event is the trigger for a subsequent spontaneous 1,6-elimination reaction of the PAB spacer, which releases the conjugated drug, carbon dioxide, and a remnant of the linker.[]

Cleavage_Mechanism ADC Antibody-Drug Conjugate (this compound-Payload) Lysosome Lysosome (Acidic Environment) ADC->Lysosome Internalization Cleavage Peptide Bond Cleavage ADC->Cleavage CathepsinB Cathepsin B Lysosome->CathepsinB CathepsinB->Cleavage Catalyzes Intermediate Unstable Intermediate Cleavage->Intermediate SelfImmolation Self-Immolation (1,6-Elimination) Intermediate->SelfImmolation Payload Released Payload (Active Drug) SelfImmolation->Payload Byproducts CO2 + Linker Remnant SelfImmolation->Byproducts HPLC_Workflow Start Start ReagentPrep Reagent Preparation (Buffer, Enzyme, Substrate) Start->ReagentPrep ReactionSetup Reaction Setup (Substrate + Enzyme) ReagentPrep->ReactionSetup Incubation Incubation at 37°C (Time-course) ReactionSetup->Incubation Quenching Reaction Quenching (Acetonitrile/TFA) Incubation->Quenching Centrifugation Centrifugation Quenching->Centrifugation HPLC HPLC Analysis Centrifugation->HPLC DataAnalysis Data Analysis (% Cleavage vs. Time) HPLC->DataAnalysis End End DataAnalysis->End

References

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of ADCs with Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapies that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic payloads directly to tumor cells. The linker connecting the antibody and the payload is a critical component of ADC design, influencing its stability, efficacy, and safety profile. The valine-citrulline (Val-Cit) linker is a widely used enzyme-cleavable linker designed to release the cytotoxic drug upon internalization into target cancer cells.[1][]

This document provides detailed application notes and protocols for a suite of cell-based assays to evaluate the efficacy of ADCs employing a Val-Cit linker. These assays are essential for understanding the cytotoxic potential, bystander activity, and internalization characteristics of novel ADC candidates.

Mechanism of Action of ADCs with Val-Cit Linker

ADCs with a Val-Cit linker exert their cytotoxic effect through a multi-step process that begins with binding to a specific antigen on the surface of a cancer cell.[3] The ADC-antigen complex is then internalized via endocytosis and trafficked to the lysosome.[4] The acidic environment of the lysosome contains proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[5] Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker, leading to the release of the cytotoxic payload into the cytoplasm.[6] The released payload can then bind to its intracellular target, inducing cell death.[4] A key feature of some payloads released from Val-Cit linkers is their ability to diffuse across cell membranes and kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.[7]

ADC_Val_Cit_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage of Val-Cit Linker Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target 5. Target Engagement Bystander Bystander Killing of Neighboring Cell Payload->Bystander 7. Bystander Effect Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Cytotoxicity Cytotoxicity_Workflow start Start seed_cells Seed Antigen-Positive (Ag+) and Antigen-Negative (Ag-) cells in 96-well plates start->seed_cells incubate_attach Incubate overnight to allow cell attachment seed_cells->incubate_attach treat_adc Treat cells with serial dilutions of ADC, control antibody, and free payload incubate_attach->treat_adc incubate_treat Incubate for 72-120 hours treat_adc->incubate_treat add_mtt Add MTT reagent to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and determine IC50 values read_absorbance->analyze_data end End analyze_data->end Bystander_Effect_Workflow cluster_coculture Co-Culture Assay cluster_conditioned Conditioned Medium Transfer Assay start_co Start seed_co Co-culture Ag+ and fluorescently labeled Ag- cells in a 96-well plate start_co->seed_co treat_co Treat with serial dilutions of ADC seed_co->treat_co incubate_co Incubate for 72-120 hours treat_co->incubate_co read_fluorescence Measure fluorescence to quantify viability of Ag- cells incubate_co->read_fluorescence analyze_co Calculate % viability of Ag- cells read_fluorescence->analyze_co end_co End analyze_co->end_co start_cm Start seed_ag_plus Seed Ag+ cells and treat with ADC start_cm->seed_ag_plus incubate_ag_plus Incubate for 48-72 hours seed_ag_plus->incubate_ag_plus collect_medium Collect conditioned medium incubate_ag_plus->collect_medium add_conditioned_medium Add conditioned medium to Ag- cells collect_medium->add_conditioned_medium seed_ag_minus Seed Ag- cells in a separate plate seed_ag_minus->add_conditioned_medium incubate_ag_minus Incubate for 48-72 hours add_conditioned_medium->incubate_ag_minus measure_viability_cm Measure viability of Ag- cells (e.g., MTT) incubate_ag_minus->measure_viability_cm analyze_cm Calculate % viability of Ag- cells measure_viability_cm->analyze_cm end_cm End analyze_cm->end_cm Internalization_Workflow start Start label_adc Label ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) or a standard fluorophore start->label_adc incubate_cells Incubate target cells with labeled ADC on ice (binding only) and at 37°C (binding and internalization) label_adc->incubate_cells wash_cells Wash cells to remove unbound ADC incubate_cells->wash_cells quench_surface Optional: Add a quenching agent to quench surface-bound fluorescence wash_cells->quench_surface acquire_data Acquire data using a flow cytometer quench_surface->acquire_data analyze_data Analyze mean fluorescence intensity (MFI) to quantify internalization acquire_data->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Boc-Val-Cit-PAB in Preclinical Antibody-Drug Conjugate (ADC) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][2][3] The efficacy and safety of an ADC are critically dependent on the thoughtful design of its three core components: a tumor-specific monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them.[][5] The linker, in particular, plays a pivotal role in the stability of the ADC in circulation and the efficient release of the payload within the target cancer cell.[5][6]

Among the various linker technologies, the valine-citrulline (Val-Cit) dipeptide linker, in conjunction with a p-aminobenzyl carbamate (PAB) self-immolative spacer, has emerged as a widely adopted and clinically validated platform.[7][8] The Boc-Val-Cit-PAB moiety is a key building block in the synthesis of these cleavable linkers, which are engineered for enzymatic cleavage within the lysosomal compartment of cancer cells.[6][9]

These application notes provide a comprehensive overview of the preclinical applications of this compound-based ADCs, including detailed experimental protocols and representative data to guide researchers in their drug development efforts.

Mechanism of Action: The this compound Linker System

The this compound linker system is designed for controlled, intracellular drug release, leveraging the unique enzymatic environment of tumor cells. The process unfolds in a multi-step cascade:

  • Binding and Internalization: The ADC circulates systemically until the monoclonal antibody component recognizes and binds to its specific target antigen on the surface of a cancer cell.[10]

  • Endocytosis and Lysosomal Trafficking: Following binding, the ADC-antigen complex is internalized by the cell through endocytosis and trafficked to the lysosome.[6][10]

  • Enzymatic Cleavage: The acidic and highly proteolytic environment of the lysosome, particularly the presence of overexpressed cathepsin B, facilitates the cleavage of the amide bond between the citrulline and PAB groups of the linker.[6]

  • Self-Immolation and Payload Release: This enzymatic cleavage triggers a spontaneous 1,6-elimination reaction within the PAB spacer, leading to the rapid and traceless release of the active cytotoxic payload into the cytoplasm of the cancer cell.[6]

This targeted release mechanism ensures that the highly potent payload is unleashed preferentially within cancer cells, thereby enhancing the therapeutic window of the ADC.

Preclinical Data Summary

The following tables summarize representative quantitative data from preclinical studies of ADCs utilizing the Val-Cit-PAB linker, primarily with the cytotoxic payload Monomethyl Auristatin E (MMAE).

Table 1: In Vitro Cytotoxicity of Val-Cit-PAB-MMAE ADCs

Cell LineTarget AntigenADC IC50 (nM)Free MMAE IC50 (nM)Reference
NCI-N87HER2~1.0 - 5.0~0.1 - 1.0[11]
BT-474HER2~0.5 - 2.0~0.1 - 1.0[12]
HCC-1954HER2~1.0 - 10.0~0.1 - 1.0[11]
MCF-7HER2 (low/negative)>100~0.35[12]
DU145-PSMAPSMA~0.1 - 1.0Not Reported[13]
CWR22Rv1PSMA (moderate)~1.0 - 10.0Not Reported[13]

Note: IC50 values are highly dependent on the specific antibody, cell line, and experimental conditions, including incubation time.[10]

Table 2: In Vivo Efficacy of Val-Cit-PAB-MMAE ADCs in Xenograft Models

Xenograft ModelTumor TypeDosing RegimenOutcomeReference
NCI-N87Gastric CancerSingle i.v. doseSignificant tumor regression[14]
HCC-1954Breast CancerSingle i.v. doseTumor growth delay[14]
PANC-1Pancreatic CancerSingle i.v. dose with IRProlonged tumor regression[14]
HCT-116Colorectal CancerSingle i.v. dose with IRTumor growth delay[14]
DU145-PSMAProstate CancerSingle bolus doseTumor growth inhibition[13]

Table 3: Comparative Pharmacokinetic Parameters of Val-Cit-PAB ADCs

ParameterRodent (Rat)Non-Human Primate (Cynomolgus)Key ConsiderationsReference
Total Antibody Clearance HigherLowerRodents exhibit faster clearance.[15]
ADC Clearance HigherLowerFaster deconjugation in rodents due to carboxylesterases.[15][15]
ADC Half-life ShorterLongerReflects higher clearance rates in rodents.[15]
Linker Stability in Plasma UnstableHighly StableSusceptible to cleavage by rodent-specific carboxylesterase 1C (Ces1c).[6][16][6][7]

Experimental Protocols

Protocol 1: ADC Conjugation via Thiol-Maleimide Chemistry

This protocol describes a general method for conjugating a this compound-payload with a maleimide group to a monoclonal antibody via partially reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • This compound-Maleimide-Payload

  • Dimethyl sulfoxide (DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., G25 desalting column, Size Exclusion Chromatography)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Antibody Preparation:

    • Dissolve the mAb in PBS at a concentration of 2-10 mg/mL.[17]

    • Ensure the buffer is free of amines (e.g., Tris) or ammonium salts.[17]

  • Partial Reduction of Antibody:

    • To achieve a target Drug-to-Antibody Ratio (DAR) of approximately 4, add a molar excess of a reducing agent (e.g., 4.2 equivalents of TCEP or DTT) to the antibody solution.[18]

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.[18]

    • Remove the excess reducing agent by passing the solution through a G25 desalting column equilibrated with PBS.[18]

  • Conjugation Reaction:

    • Dissolve the this compound-Maleimide-Payload in DMSO to prepare a stock solution.

    • Add the payload solution to the reduced antibody solution at a slight molar excess (e.g., 4.6 equivalents for a target DAR of 4).[18]

    • Incubate the reaction mixture for 1-2 hours at room temperature or on ice, protected from light.[][18]

  • Quenching:

    • Add a 20-fold molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.[18]

    • Incubate for an additional 20-30 minutes.

  • Purification:

    • Purify the ADC from unconjugated payload and other reaction components using a G25 desalting column or Size Exclusion Chromatography (SEC).[17][18]

    • The purified ADC should be buffer-exchanged into a suitable formulation buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration (e.g., by A280 measurement).

    • Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) (see Protocol 4).

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the use of a colorimetric MTT assay to determine the IC50 of an ADC.[19][20]

Materials:

  • Target (antigen-positive) and control (antigen-negative) cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • ADC and free payload (for comparison)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[21]

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[21]

  • Compound Treatment:

    • Prepare serial dilutions of the ADC and free payload in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions.[21]

    • Include vehicle control (medium with the highest concentration of solvent, e.g., DMSO) and untreated control wells.[21]

    • Incubate for 72-96 hours at 37°C.[21]

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.[21]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[21]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[21]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[20]

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20]

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of a Val-Cit-PAB ADC in a subcutaneous xenograft mouse model.[5][22]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line for tumor implantation

  • ADC, vehicle control, and potentially a naked antibody control

  • Calipers for tumor measurement

  • Dosing solutions and administration equipment (e.g., syringes, needles)

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant the human cancer cells into the flank of the immunodeficient mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Randomization and Grouping:

    • Measure the tumor volumes and randomize the mice into treatment groups (e.g., vehicle control, ADC low dose, ADC high dose, naked antibody).

  • Dosing:

    • Administer the ADC and control articles via an appropriate route (typically intravenous, i.v.).

    • The dosing schedule can be a single dose or multiple doses over a period of time.[14]

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers 2-3 times per week.

    • Calculate the tumor volume (e.g., Volume = (Length x Width²)/2).

    • Monitor the body weight and general health of the animals as indicators of toxicity.

  • Endpoint and Data Analysis:

    • The study endpoint may be a specific time point, a maximum tumor volume, or signs of morbidity.

    • Plot the mean tumor volume ± SEM for each group over time.

    • Analyze the data for statistically significant differences in tumor growth inhibition between the treatment and control groups.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC

Hydrophobic Interaction Chromatography (HIC) is the standard method for determining the DAR and drug load distribution of cysteine-linked ADCs.[9][23][24]

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC or UPLC system with a UV detector

  • Buffer A (High Salt): e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Buffer B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0

Procedure:

  • System Equilibration:

    • Equilibrate the HIC column with Buffer A.

  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Buffer A.

  • Injection and Separation:

    • Inject a fixed volume of the prepared sample onto the column.

    • Apply a linear gradient from Buffer A to Buffer B to elute the ADC species.

    • ADC species with a higher DAR are more hydrophobic and will elute later.[9]

  • Data Acquisition and Analysis:

    • Monitor the elution profile at 280 nm.

    • The different peaks correspond to ADC species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).[23]

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (% Peak Area of each species x DAR of each species) / 100

Visualizations

Signaling Pathway of MMAE-Induced Apoptosis

MMAE_Signaling_Pathway ADC Val-Cit-PAB-MMAE ADC Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Free_MMAE Free MMAE Lysosome->Free_MMAE Release CathepsinB Cathepsin B CathepsinB->Lysosome Cleavage of Linker Tubulin Tubulin Dimers Free_MMAE->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis_Pathway Apoptotic Signaling (e.g., Caspase Activation) G2M_Arrest->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: MMAE payload, released from the ADC, disrupts microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis.

Experimental Workflow for Preclinical ADC Evaluation

ADC_Workflow Start Start: ADC Design & Synthesis Conjugation Antibody-Payload Conjugation Start->Conjugation Purification Purification & Characterization (e.g., DAR by HIC) Conjugation->Purification InVitro In Vitro Evaluation Purification->InVitro Cytotoxicity Cytotoxicity Assays (IC50 Determination) InVitro->Cytotoxicity Stability Plasma Stability Assays InVitro->Stability InVivo In Vivo Evaluation Cytotoxicity->InVivo Stability->InVivo PK Pharmacokinetics (PK) in Rodents/Primates InVivo->PK Efficacy Efficacy Studies (Xenograft Models) InVivo->Efficacy Tox Toxicology Studies InVivo->Tox End Lead Candidate Selection PK->End Efficacy->End Tox->End

Caption: A logical workflow for the preclinical evaluation of an antibody-drug conjugate.

Drug Release Mechanism of the Val-Cit-PAB Linker

Drug_Release_Mechanism ADC Antibody Val-Cit-PAB-Payload Cleavage Cathepsin B Cleavage (in Lysosome) ADC:f1->Cleavage Intermediate Antibody-Val-Cit H₂N-PAB-Payload Cleavage->Intermediate:f1 SelfImmolation 1,6-Self Immolation Intermediate:f1->SelfImmolation Products Free Payload (Drug) CO₂ p-Azamethylene- quinone SelfImmolation->Products:f0

Caption: Enzymatic cleavage of the Val-Cit dipeptide initiates the self-immolation of the PAB spacer, releasing the free drug.

References

Analytical Strategies for the Characterization of ADC-Val-Cit-PAB Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of Antibody-Drug Conjugates (ADCs) featuring the Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker. The accurate determination of critical quality attributes (CQAs), such as the drug-to-antibody ratio (DAR), is paramount for ensuring the safety and efficacy of these complex biotherapeutics.[1][2][3][4] The methods outlined below are essential for the development, manufacturing, and quality control of ADCs.[2]

Introduction to ADC-Val-Cit-PAB Conjugates

ADCs are a transformative class of oncology therapeutics that combine the target specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[2][3][4] The Val-Cit-PAB linker is an enzymatically cleavable linker system widely employed in ADC design.[5] This linker is designed to be stable in systemic circulation and to release the cytotoxic drug upon internalization into target cancer cells, where it is cleaved by lysosomal enzymes like Cathepsin B.[6][7][8] The drug-to-antibody ratio (DAR) is a crucial parameter, representing the average number of drug molecules conjugated to a single antibody, which directly impacts the ADC's potency and therapeutic index.[1][9] Most ADC drugs are designed to have a DAR between 2 and 4 to optimize efficacy and safety.[1]

Key Analytical Methods for ADC Characterization

A multi-faceted analytical approach is necessary to fully characterize the heterogeneity of ADCs. The following techniques are commonly employed to assess purity, determine the DAR, and monitor the distribution of different drug-loaded species.

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for determining the DAR and the distribution of drug-loaded species for cysteine-linked ADCs.[10] It separates molecules based on their hydrophobicity.[11][12] Since the cytotoxic payloads are typically hydrophobic, the retention time on the HIC column increases with the number of conjugated drug molecules.[][14] This allows for the separation of the unconjugated antibody from ADCs with different DAR values (e.g., DAR0, DAR2, DAR4, etc.).[10] HIC is performed under non-denaturing conditions, which preserves the native structure of the ADC.[15]

Experimental Workflow for HIC Analysis

HIC_Workflow cluster_prep Sample Preparation cluster_analysis HIC-HPLC Analysis cluster_data Data Analysis ADC_Sample ADC Sample Buffer_Exchange Buffer Exchange to HIC Binding Buffer ADC_Sample->Buffer_Exchange Injection Inject Sample onto HIC Column Buffer_Exchange->Injection Gradient_Elution Gradient Elution (Decreasing Salt Concentration) Injection->Gradient_Elution UV_Detection UV Detection (e.g., 280 nm) Gradient_Elution->UV_Detection Chromatogram Obtain Chromatogram UV_Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration DAR_Calculation Calculate Average DAR and Distribution Peak_Integration->DAR_Calculation

Caption: Workflow for DAR analysis using HIC.

Protocol for HIC Analysis

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 1 mg/mL in HIC binding buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).[12]

  • Chromatographic Conditions:

    • Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A (Binding Buffer): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.[12]

    • Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100[10][]

Table 1: Example HIC Data for a Cysteine-Linked ADC

DAR SpeciesRetention Time (min)Peak Area (%)
DAR08.510.2
DAR212.145.5
DAR415.330.8
DAR617.910.5
DAR819.83.0
Average DAR 3.6
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is another valuable technique for ADC characterization, particularly for calculating the average DAR of cysteine-linked ADCs after reduction of the interchain disulfide bonds.[][16] This method separates the light and heavy chains and their corresponding drug-conjugated forms based on their hydrophobicity.[16] RP-HPLC can also be used to analyze intact ADCs, especially for site-specific conjugates where the heterogeneity is reduced.[17]

Signaling Pathway of ADC Internalization and Drug Release

ADC_Internalization cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC-Val-Cit-PAB-Drug Receptor Tumor Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Released_Drug Released Cytotoxic Drug Lysosome->Released_Drug Cleavage by Cathepsin B Cell_Death Apoptosis / Cell Death Released_Drug->Cell_Death Induces ADC_Analysis_Logic cluster_primary Primary Characterization cluster_detailed Detailed Structural Analysis cluster_in_depth In-depth Characterization ADC ADC-Val-Cit-PAB Conjugate HIC HIC (DAR Distribution) ADC->HIC SEC SEC (Aggregation) ADC->SEC CE_SDS CE-SDS (Purity & Size Variants) ADC->CE_SDS RP_HPLC Reduced RP-HPLC (Chain DAR) HIC->RP_HPLC Orthogonal Method Native_MS Intact Native MS (Intact DAR) HIC->Native_MS Orthogonal Method Peptide_Mapping Peptide Mapping (Conjugation Sites) RP_HPLC->Peptide_Mapping Further Detail

References

Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of Valine-Citrulline Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small molecule drug. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial for the efficacy and safety of the ADC; a low DAR may result in diminished potency, while a high DAR can lead to increased toxicity and unfavorable pharmacokinetic properties.[1][2]

The valine-citrulline (Val-Cit) linker is a widely utilized cleavable linker in ADC development.[][4][5][] Its design leverages the overexpression of certain proteases, such as Cathepsin B, within the lysosomal compartment of tumor cells.[4][7] This enzymatic cleavage facilitates the specific release of the cytotoxic payload within the target cancer cells, minimizing systemic toxicity.[][8] This document provides detailed application notes and protocols for the determination of DAR for Val-Cit ADCs using common analytical techniques.

Mechanism of Action of Val-Cit Linker in ADCs

The Val-Cit dipeptide linker is designed to be stable in systemic circulation and to be selectively cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[4][8] The mechanism involves the ADC binding to its target antigen on the cancer cell surface, followed by internalization and trafficking to the lysosome. Inside the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the valine and citrulline residues, initiating the release of the cytotoxic payload. This targeted release mechanism enhances the therapeutic window of the ADC by concentrating the cytotoxic agent at the site of action.[]

Val_Cit_ADC_Mechanism cluster_bloodstream Systemic Circulation cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome ADC Val-Cit ADC Receptor Target Antigen ADC->Receptor Binding ADC_Internalized Internalized ADC CathepsinB Cathepsin B ADC_Internalized->CathepsinB Trafficking Payload_Release Payload Release Apoptosis Apoptosis Payload_Release->Apoptosis Cytotoxic Effect CathepsinB->Payload_Release Cleavage of Val-Cit Linker Receptor->ADC_Internalized Internalization

Figure 1: Mechanism of action of a Val-Cit linked ADC.

Key Analytical Techniques for DAR Determination

Several analytical methods are employed to determine the DAR of Val-Cit ADCs. The choice of technique often depends on the specific characteristics of the ADC, the desired level of detail, and the stage of development. The most common methods include:

  • UV/Vis Spectroscopy: A straightforward and convenient method for determining the average DAR.[9][10][11]

  • Hydrophobic Interaction Chromatography (HIC): A robust method for determining the DAR distribution and is considered a standard technique for cysteine-conjugated ADCs.[10][12][13]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): An orthogonal method to HIC, often used for reduced ADCs to determine the drug load on the light and heavy chains.[10][12][14]

  • Mass Spectrometry (MS): Provides detailed information on the DAR distribution and can identify different drug-loaded species with high accuracy.[][16]

Data Presentation: DAR Calculation Formulas

The following table summarizes the formulas used to calculate the average DAR for each of the primary analytical techniques.

Analytical TechniqueFormula for Average DAR CalculationNotes
UV/Vis Spectroscopy DAR = (A_drug * ε_Ab) / (A_Ab * ε_drug)Where:A_drug = Absorbance of the drug at its λmaxA_Ab = Absorbance of the antibody at its λmaxε_drug = Molar extinction coefficient of the drugε_Ab = Molar extinction coefficient of the antibodyRequires distinct absorbance maxima for the antibody and the drug.[10]
Hydrophobic Interaction Chromatography (HIC) DAR = Σ (%Peak Area_i * i) / 100Where:%Peak Area_i = Percentage of the peak area for the species with i drugsi = Number of drugs conjugated (e.g., 0, 2, 4, 6, 8)The weighted average is calculated from the peak areas of the different drug-loaded species.[12][]
Reversed-Phase HPLC (RP-HPLC) of Reduced ADC DAR = 2 * (Σ(%LC Peak Area_i * i) + Σ(%HC Peak Area_j * j)) / 100Where:%LC Peak Area_i = Percentage of the peak area for the light chain with i drugs%HC Peak Area_j = Percentage of the peak area for the heavy chain with j drugsi, j = Number of drugs on the respective chainThis formula is for cysteine-linked ADCs where the antibody is reduced into light and heavy chains.[14][]

Experimental Workflow for DAR Determination

The general workflow for determining the DAR of a Val-Cit ADC involves sample preparation, instrumental analysis, and data processing.

DAR_Calculation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis ADC_Sample Val-Cit ADC Sample Reduction Reduction (for RP-HPLC) ADC_Sample->Reduction Deglycosylation Deglycosylation (Optional for MS) ADC_Sample->Deglycosylation UV_Vis UV/Vis Spectroscopy ADC_Sample->UV_Vis HIC HIC ADC_Sample->HIC RP_HPLC RP-HPLC Reduction->RP_HPLC MS Mass Spectrometry Deglycosylation->MS DAR_Calc DAR Calculation UV_Vis->DAR_Calc HIC->MS Peak_Integration Peak Area Integration HIC->Peak_Integration RP_HPLC->Peak_Integration Deconvolution Deconvolution (MS) MS->Deconvolution Peak_Integration->DAR_Calc Deconvolution->DAR_Calc Result Average DAR and Distribution DAR_Calc->Result

Figure 2: General experimental workflow for DAR determination.

Detailed Experimental Protocols

Protocol 1: DAR Determination by UV/Vis Spectroscopy

This protocol outlines the determination of the average DAR by measuring the absorbance of the ADC at two different wavelengths.

1. Materials and Reagents:

  • Val-Cit ADC sample

  • Unconjugated antibody (for determining extinction coefficient)

  • Free drug-linker (for determining extinction coefficient)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV/Vis spectrophotometer

  • Quartz cuvettes

2. Procedure:

  • Determine Molar Extinction Coefficients:

    • Measure the absorbance of the unconjugated antibody at 280 nm and the drug-linker at its maximum absorbance wavelength (λmax, e.g., 252 nm).

    • Calculate the molar extinction coefficients (ε) for both the antibody and the drug-linker using the Beer-Lambert law (A = εcl).

  • Sample Preparation:

    • Dilute the Val-Cit ADC sample in PBS to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Absorbance Measurement:

    • Measure the absorbance of the diluted ADC sample at 280 nm and at the λmax of the drug.

  • Data Analysis:

    • Use the simultaneous equations derived from the Beer-Lambert law to solve for the concentrations of the antibody and the drug in the ADC sample.[]

    • Calculate the average DAR using the formula provided in the data presentation table.

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

This protocol describes the separation of ADC species with different drug loads based on their hydrophobicity.

1. Materials and Reagents:

  • Val-Cit ADC sample

  • Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

  • HIC column (e.g., Butyl-NPR)

  • HPLC system with a UV detector

2. Procedure:

  • HPLC System Preparation:

    • Equilibrate the HIC column with 100% Mobile Phase A at a constant flow rate (e.g., 0.5 mL/min).

  • Sample Preparation:

    • Dilute the Val-Cit ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Separation:

    • Inject the prepared ADC sample onto the equilibrated column.

    • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas of the different eluted species (corresponding to DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).[12]

    • Calculate the weighted average DAR using the formula provided in the data presentation table.[12][]

Protocol 3: DAR Determination by Reversed-Phase HPLC (RP-HPLC) of Reduced ADC

This protocol is for determining the drug load on the light and heavy chains of a reduced cysteine-linked ADC.

1. Materials and Reagents:

  • Val-Cit ADC sample

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • RP-HPLC column (e.g., C4)

  • HPLC system with a UV detector

2. Procedure:

  • Sample Preparation (Reduction):

    • Incubate the Val-Cit ADC sample (e.g., at 1 mg/mL) with an excess of DTT (e.g., 10 mM) at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.

  • HPLC System Preparation:

    • Equilibrate the RP-HPLC column with a starting percentage of Mobile Phase B (e.g., 20%) at a constant flow rate (e.g., 1 mL/min).

  • Chromatographic Separation:

    • Inject the reduced ADC sample onto the column.

    • Separate the light and heavy chains using a linear gradient of increasing Mobile Phase B (e.g., 20% to 80% over 30 minutes).

    • Monitor the elution at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the unconjugated and drug-conjugated light and heavy chains.[12]

    • Calculate the weighted average DAR using the formula for reduced ADCs provided in the data presentation table.[14][]

Conclusion

Accurate and precise determination of the Drug-to-Antibody Ratio is fundamental for the successful development and manufacturing of Val-Cit ADCs. The selection of the most appropriate analytical methodology will depend on the specific ADC and the developmental stage. UV/Vis spectroscopy offers a rapid estimation of the average DAR, while chromatographic techniques such as HIC and RP-HPLC provide more detailed information on the distribution of drug-loaded species. Mass spectrometry serves as a powerful tool for comprehensive characterization. The protocols provided herein offer a foundation for establishing robust and reliable methods for the routine analysis of this critical quality attribute.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conjugation Efficiency with Boc-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low conjugation efficiency with the Boc-Val-Cit-PAB linker in the synthesis of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound in ADC development?

A1: this compound is a cleavable linker used to connect a cytotoxic payload to a monoclonal antibody (mAb). The valine-citrulline (Val-Cit) dipeptide is designed to be selectively cleaved by Cathepsin B, an enzyme that is highly expressed in the lysosomes of tumor cells.[][2] This targeted cleavage ensures the release of the cytotoxic drug specifically within the cancer cells, minimizing off-target toxicity.[][2] The p-aminobenzyl (PAB) group acts as a self-immolative spacer, which, upon cleavage of the dipeptide, spontaneously releases the unconjugated drug.[3] The Boc (tert-butyloxycarbonyl) group is a protecting group on the valine residue that can be removed under acidic conditions if further modification at that site is required.[2]

Q2: What are the most common causes of low conjugation efficiency and a low Drug-to-Antibody Ratio (DAR)?

A2: Low conjugation efficiency and a resulting low DAR are common challenges in ADC development. The primary causes include:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder the conjugation reaction.[4]

  • Poor Quality of Starting Materials: The purity and concentration of the antibody and the drug-linker conjugate are critical. Impurities can compete for reactive sites on the antibody.[4]

  • Instability of the Linker: The reactive moiety of the drug-linker construct (e.g., a maleimide group for thiol conjugation) can degrade or hydrolyze if not handled and stored properly.[4]

  • Interfering Substances in Buffers: Buffer components such as Tris, glycine, or sodium azide can interfere with the conjugation chemistry.

  • Insufficient Molar Excess of the Drug-Linker: An inadequate amount of the this compound-drug construct will result in incomplete conjugation to the available sites on the antibody.[5]

Q3: How does the hydrophobicity of the this compound linker and payload affect the ADC?

A3: The Val-Cit-PAB linker and many cytotoxic payloads are inherently hydrophobic.[6][7] When multiple drug-linker molecules are conjugated to an antibody, the overall hydrophobicity of the ADC increases. This can lead to several issues:

  • Aggregation: Increased hydrophobicity is a major driver of ADC aggregation, which can negatively impact manufacturing, stability, and in vivo performance.[4] ADCs with a high DAR are particularly prone to aggregation.[4]

  • Faster Clearance: Hydrophobic ADCs are often cleared more rapidly from circulation, which can reduce their therapeutic efficacy.[4]

Q4: What is the optimal Drug-to-Antibody Ratio (DAR) for an ADC using a Val-Cit linker?

A4: There is no universal optimal DAR, as it is a balance between efficacy and safety. A higher DAR can increase the potency of the ADC; however, it can also lead to increased toxicity, faster clearance, and a higher propensity for aggregation.[4][8] For many ADCs utilizing Val-Cit linkers, a DAR of 2 to 4 is often considered a good therapeutic window.[4][6]

Troubleshooting Guide for Low Conjugation Efficiency

This guide provides a systematic approach to identifying and resolving common issues leading to low conjugation efficiency with this compound.

Problem 1: Low or No Conjugation Detected
Potential Cause Recommended Solution
Degraded or Hydrolyzed Drug-Linker Ensure the this compound-drug construct is stored under the recommended conditions (typically -20°C, desiccated).[9] Prepare stock solutions in an anhydrous solvent like DMSO immediately before use.[9]
Inactive Antibody Verify the purity (>95%) and concentration of the antibody. Ensure the antibody has not undergone degradation during storage.
Interfering Buffer Components Perform buffer exchange into a conjugation-compatible buffer (e.g., PBS) to remove interfering substances like Tris, glycine, or azide.
Incorrect Reaction pH The optimal pH for many conjugation chemistries, such as thiol-maleimide reactions, is between 6.5 and 7.5.[5] Verify the pH of the reaction buffer.
Problem 2: Low Drug-to-Antibody Ratio (DAR)
Potential Cause Recommended Solution
Insufficient Molar Excess of Drug-Linker Increase the molar ratio of the this compound-drug to the antibody. A typical starting point is a 1.5 to 2-fold molar excess over the available reactive sites on the antibody.[5]
Suboptimal Reaction Time or Temperature Optimize the incubation time and temperature. Reactions are often carried out for 1-4 hours at room temperature or overnight at 4°C.[5]
Incomplete Antibody Reduction (for thiol conjugation) If conjugating to cysteine residues, ensure complete reduction of the antibody's disulfide bonds using a reducing agent like TCEP. The efficiency of reduction can be monitored using Ellman's reagent.
Problem 3: High Levels of Aggregation in the Final Product
Potential Cause Recommended Solution
High Hydrophobicity due to High DAR Reduce the molar excess of the drug-linker during conjugation to achieve a lower average DAR.[4]
Unfavorable Buffer Conditions Screen different formulation buffers (varying pH and excipients) to find conditions that minimize aggregation.
Inherent Hydrophobicity of the Payload If aggregation persists even at a lower DAR, consider incorporating a more hydrophilic linker, such as one containing a PEG spacer.[4]

Experimental Protocols

General Protocol for Conjugation of a this compound-Drug to an Antibody (via Cysteine Residues)

This protocol provides a general framework. Optimization of specific parameters such as molar ratios, incubation times, and temperatures is recommended for each antibody-drug pair.

1. Antibody Reduction:

  • Prepare the antibody in a suitable reduction buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

  • Add a calculated molar excess of a reducing agent, such as TCEP (Tris(2-carboxyethyl)phosphine). A 10-20 fold molar excess is a common starting point.[5]

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Remove the excess reducing agent using a desalting column.

2. Conjugation Reaction:

  • Immediately after desalting, add the freshly prepared this compound-drug solution (typically dissolved in DMSO) to the reduced antibody.

  • Ensure the final concentration of the organic co-solvent (e.g., DMSO) is typically below 10% to avoid antibody denaturation.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[5]

3. Quenching the Reaction:

  • Add an excess of a thiol-containing reagent, such as N-acetylcysteine, to quench any unreacted maleimide groups on the drug-linker.

4. Purification of the ADC:

  • Purify the ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Collect the fractions containing the ADC monomer.

5. Characterization of the ADC:

  • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

  • Analyze the DAR using HIC or RP-HPLC.

  • Assess the level of aggregation using SEC.[10]

Protocol for Determining Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. Species with a higher DAR are more hydrophobic and will have a longer retention time.[11]

1. Equipment and Reagents:

  • HPLC system with a UV detector.

  • HIC column (e.g., Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 2 M Ammonium Sulfate, pH 7.0).[12]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with a small percentage of an organic modifier like isopropanol).[12]

2. HIC Method:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample (typically 10-50 µg).

  • Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

  • Monitor the elution profile at 280 nm.

3. Data Analysis:

  • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the weighted average of the peak areas.

Protocol for Assessing ADC Aggregation by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric ADC.[13]

1. Equipment and Reagents:

  • HPLC system with a UV detector.

  • SEC column suitable for monoclonal antibodies (e.g., AdvanceBio SEC 300Å).[10]

  • Mobile Phase: A non-denaturing buffer such as PBS.

2. SEC Method:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the ADC sample.

  • Run an isocratic elution.

  • Monitor the elution profile at 280 nm.

3. Data Analysis:

  • Integrate the peak areas for the aggregate and monomer peaks.

  • Calculate the percentage of aggregation.

Visualizations

ADC_Conjugation_Workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Antibody Monoclonal Antibody Reduction Antibody Reduction (if applicable) Antibody->Reduction TCEP DrugLinker This compound-Drug Conjugation Conjugation Reaction DrugLinker->Conjugation Molar Excess Reduction->Conjugation Quenching Quenching Conjugation->Quenching N-acetylcysteine Purification Purification (SEC/HIC) Quenching->Purification ADC Antibody-Drug Conjugate Purification->ADC Characterization Characterization ADC->Characterization DAR, Aggregation Cathepsin_B_Cleavage ADC Antibody This compound-Drug Lysosome Tumor Cell Lysosome ADC->Lysosome Internalization ReleasedDrug Free Cytotoxic Drug ADC->ReleasedDrug Self-immolation of PAB CathepsinB Cathepsin B Lysosome->CathepsinB CathepsinB->ADC:f1 Cleavage of Val-Cit bond CellDeath Apoptosis ReleasedDrug->CellDeath Troubleshooting_Logic Start Low Conjugation Efficiency CheckReagents Check Reagent Quality (Antibody, Drug-Linker) Start->CheckReagents CheckBuffer Check Buffer Composition (Interfering substances) CheckReagents->CheckBuffer Reagents OK Optimize Systematically Optimize Reaction Parameters CheckReagents->Optimize Reagents Degraded CheckConditions Check Reaction Conditions (pH, Temp, Time, Molar Ratio) CheckBuffer->CheckConditions Buffer OK CheckBuffer->Optimize Buffer Issues CheckConditions->Optimize Conditions Suboptimal Success Improved Efficiency Optimize->Success

References

Technical Support Center: Optimizing Boc Deprotection of Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Boc deprotection conditions for the Val-Cit-PAB (valine-citrulline-p-aminobenzyl alcohol) linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Boc deprotection of Val-Cit-PAB?

The primary challenge is to achieve complete removal of the Boc (tert-butoxycarbonyl) protecting group to yield the free amine (H₂N-Val-Cit-PAB) without generating impurities. Incomplete deprotection can lead to a heterogeneous product mixture, complicating subsequent conjugation steps in the synthesis of antibody-drug conjugates (ADCs).

Q2: What are the most common side reactions during the Boc deprotection of peptide linkers like Val-Cit-PAB?

Common side reactions include:

  • Incomplete Deprotection: Residual Boc-protected linker can be a significant impurity.

  • tert-Butylation: The tert-butyl cation generated during deprotection can alkylate nucleophilic residues, although this is less of a concern for the Val-Cit-PAB linker itself if it is not yet conjugated to a larger peptide or molecule with susceptible residues.

  • Formation of Trifluoroacetyl (TFA) Adducts: If trifluoroacetic acid is used for deprotection, it can potentially form adducts with reactive groups, though this is less common with the amine product.

Q3: Which acidic conditions are recommended for Boc deprotection of Val-Cit-PAB?

The most common and effective methods for Boc deprotection of peptide-based linkers are treatment with strong acids such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM), or using a solution of hydrogen chloride (HCl) in dioxane.[1][2]

Troubleshooting Guide

Issue 1: Incomplete Boc Deprotection

  • Symptom: LC-MS analysis of the crude product shows a significant peak corresponding to the mass of the starting material (Boc-Val-Cit-PAB).

  • Possible Causes & Solutions:

CauseRecommended Action
Insufficient Acid Concentration Increase the concentration of TFA in DCM. A common starting point is 20-50% TFA. For stubborn deprotections, higher concentrations can be tested. A study on solid-phase peptide synthesis showed that 55% TFA in DCM resulted in higher purity peptides compared to 100% TFA, suggesting an optimal range exists.[3]
Short Reaction Time Extend the reaction time. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes) until the starting material is consumed.
Low Reaction Temperature Most Boc deprotections are performed at room temperature. If the reaction is sluggish, gentle warming might be considered, but this should be done cautiously to avoid potential side reactions.
Poor Solubility Ensure the this compound is fully dissolved in the reaction solvent. If solubility in DCM is an issue, a co-solvent might be explored, though DCM is generally effective.

Issue 2: Observation of Unknown Impurities in LC-MS

  • Symptom: LC-MS analysis shows multiple peaks in addition to the desired deprotected product.

  • Possible Causes & Solutions:

CauseRecommended Action
Degradation of the Linker Prolonged exposure to strong acids can lead to the degradation of the peptide linker. Optimize the reaction time by careful monitoring to stop the reaction as soon as the starting material is consumed.
Side Reactions If the Val-Cit-PAB linker is part of a larger molecule with acid-sensitive groups, these may be affected. Consider using milder deprotection conditions, such as 4M HCl in dioxane, which can be more selective.[2][4]
Residual TFA Residual TFA can interfere with subsequent reactions. After removing the solvent under reduced pressure, co-evaporate the residue with a solvent like toluene or DCM multiple times to ensure complete removal of excess TFA.

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes common acidic conditions used for Boc deprotection in peptide synthesis, which are applicable to the Val-Cit-PAB linker.

ReagentConcentrationSolventTypical Reaction TimeTemperatureNotes
Trifluoroacetic Acid (TFA) 20-55%Dichloromethane (DCM)30 min - 2 hRoom TemperatureA higher concentration of TFA does not always lead to better results; 55% TFA/DCM has been shown to be very effective in peptide synthesis.[3]
Hydrogen Chloride (HCl) 4M1,4-Dioxane30 min - 2 hRoom TemperatureOften considered a milder alternative to TFA and can offer better selectivity in the presence of other acid-labile groups.[2][4]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA/DCM

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (e.g., 10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until all the starting material has been consumed.

  • Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, add DCM to the residue and evaporate again. Repeat this step 2-3 times.

  • Product Isolation: The resulting crude product, the TFA salt of Val-Cit-PAB, can often be used directly in the next step or can be further purified by HPLC if necessary.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (e.g., 10 mL per 1 g of substrate) in a round-bottom flask with a magnetic stir bar.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Product Isolation: The resulting hydrochloride salt can often be precipitated by adding diethyl ether to the residue. The solid can then be collected by filtration, washed with diethyl ether, and dried under vacuum.

Mandatory Visualizations

Logical Workflow for Boc Deprotection and Analysis

boc_deprotection_workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Isolation cluster_analysis Analysis start Start with this compound dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) start->dissolve add_acid Add Acid (TFA or 4M HCl/Dioxane) dissolve->add_acid react Stir at Room Temperature add_acid->react monitor Monitor by LC-MS/TLC react->monitor is_complete is_complete monitor->is_complete is_complete->react No evaporate Remove Solvent and Excess Acid is_complete->evaporate Yes co_evaporate Co-evaporate to Remove Residual Acid evaporate->co_evaporate precipitate Precipitate Product (Optional) co_evaporate->precipitate isolate Isolate H₂N-Val-Cit-PAB Salt precipitate->isolate analyze Characterize by LC-MS and NMR isolate->analyze

Caption: Experimental workflow for the Boc deprotection of Val-Cit-PAB.

Signaling Pathway: Mechanism of Action of a Val-Cit-PAB Containing ADC

The deprotected Val-Cit-PAB linker is a critical component of many Antibody-Drug Conjugates (ADCs). The following diagram illustrates the intracellular pathway leading to the release of the cytotoxic payload. The Val-Cit dipeptide is specifically designed to be cleaved by Cathepsin B, an enzyme that is highly expressed in the lysosomes of tumor cells.[]

ADC_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments adc Antibody-Drug Conjugate (ADC) with Val-Cit-PAB Linker receptor Tumor Cell Surface Antigen adc->receptor Binding endocytosis Internalization via Receptor-Mediated Endocytosis receptor->endocytosis endosome Early Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Maturation cleavage Cathepsin B Mediated Cleavage of Val-Cit Linker lysosome->cleavage release Self-Immolation of PAB Spacer & Payload Release cleavage->release payload Active Cytotoxic Payload release->payload target Intracellular Target (e.g., Tubulin, DNA) payload->target apoptosis Cell Death (Apoptosis) target->apoptosis

Caption: Intracellular trafficking and payload release of a Val-Cit-PAB ADC.

References

Technical Support Center: Preventing Aggregation of ADCs with Boc-Val-Cit-PAB Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Antibody-Drug Conjugates (ADCs) featuring the Boc-Val-Cit-PABP linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in ADCs utilizing the Boc-Val-Cit-PAB linker?

A1: The aggregation of ADCs with this compound linkers is a multi-faceted issue primarily driven by the increased hydrophobicity of the conjugate after payload attachment.[1] Key contributing factors include:

  • Hydrophobic Payloads: Many potent cytotoxic payloads, such as auristatins (e.g., MMAE), are inherently hydrophobic. Their conjugation to the antibody creates hydrophobic patches on the surface, which can lead to self-association to minimize exposure to the aqueous environment.[1]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall surface hydrophobicity of the ADC, promoting intermolecular interactions that result in aggregation.[1][2] ADCs with a high DAR have a greater tendency to aggregate and may be cleared more rapidly from circulation.[1][2]

  • Linker Contribution: While the payload is a major driver, the this compound linker itself contributes to the overall hydrophobicity of the ADC, especially at higher DARs.[1]

  • Formulation Conditions: Suboptimal formulation parameters such as pH, buffer composition, and ionic strength can significantly impact ADC stability.[1][3] Aggregation is often more pronounced near the isoelectric point (pI) of the antibody.[1]

  • Manufacturing and Handling Stresses: ADCs can be sensitive to stresses like temperature fluctuations, repeated freeze-thaw cycles, and mechanical stress from agitation or filtration, which can induce unfolding and aggregation.[1]

Q2: How does the Drug-to-Antibody Ratio (DAR) quantitatively affect aggregation?

A2: The DAR is a critical quality attribute that directly correlates with the tendency for aggregation. As the DAR increases, the overall hydrophobicity of the ADC molecule rises, leading to a greater probability of intermolecular interactions and the formation of aggregates.[1][2] For instance, studies have demonstrated that increasing the DAR of an MMAE-conjugated ADC can lead to a significant increase in the percentage of high molecular weight (HMW) species.[1] While a higher DAR can enhance potency, it often compromises stability and leads to faster clearance from circulation.[1][2] Therefore, optimizing the DAR is a crucial step in balancing therapeutic efficacy with biophysical stability. For many ADCs using Val-Cit linkers, a DAR of 2 to 4 is often considered optimal.[2]

Q3: Can the this compound linker itself be modified to reduce aggregation?

A3: Yes, several strategies involving linker modification can mitigate aggregation. These include:

  • Incorporating Hydrophilic Moieties: Introducing hydrophilic polymers like polyethylene glycol (PEG) into the linker can shield the hydrophobic payload, thereby improving solubility and reducing aggregation.[1][4]

  • Introducing Charged Groups: The addition of charged groups, such as sulfonates or pyrophosphates, to the linker can enhance its hydrophilicity and improve the overall stability and solubility of the ADC.[1]

  • Alternative Dipeptides: Replacing the Val-Cit dipeptide with a more hydrophilic alternative, such as Val-Ala, has been shown to reduce aggregation, particularly for ADCs with high DARs.[1][5]

Q4: Are there alternative linker technologies that are less prone to causing aggregation?

A4: Yes, alternative linker technologies have been developed to address the challenges associated with the hydrophobicity of traditional linkers. For example, a glucuronide linker, which incorporates a hydrophilic sugar group, has been shown to result in minimal aggregation (<5%) compared to a dipeptide-linked ADC which exhibited up to 80% aggregation.[6] Similarly, Val-Ala linkers have been reported to allow for high DARs (up to 7.4) with limited aggregation (less than 10%).[5]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to ADC aggregation during experiments.

Problem 1: High levels of aggregation observed immediately after the bioconjugation reaction.

This is a common issue that can often be traced back to the conditions of the conjugation process itself.

Possible CauseTroubleshooting StepRationale
High local concentration of hydrophobic drug-linker Add the drug-linker solution slowly and with gentle, continuous mixing to the antibody solution.Prevents the formation of localized high concentrations of the hydrophobic component that can induce immediate precipitation or aggregation.
High concentration of organic co-solvent Minimize the percentage of organic co-solvent (e.g., DMSO) used to dissolve the linker-payload. Screen for less denaturing co-solvents.Organic co-solvents, while necessary for solubilizing hydrophobic linker-payloads, can partially denature the antibody, exposing hydrophobic regions and promoting aggregation.[1]
Suboptimal pH of the conjugation buffer Perform a pH scouting study to identify the optimal pH for both the conjugation reaction and antibody stability (typically between pH 6.0 and 8.0).The pH of the reaction buffer can influence the reactivity of conjugation sites and the conformational stability of the antibody.[1]
Elevated reaction temperature Lower the temperature of the conjugation reaction (e.g., 4°C to 25°C).Higher temperatures can increase the rate of aggregation by promoting protein unfolding and hydrophobic interactions.[1]
High DAR Optimize the stoichiometry of the linker-payload to antibody ratio to achieve a lower, more homogeneous DAR.A lower DAR reduces the overall hydrophobicity of the ADC, thereby decreasing the driving force for aggregation.[1]
Problem 2: Aggregation increases over time during storage of the purified ADC.

This indicates an issue with the formulation or storage conditions, leading to long-term instability.

Possible CauseTroubleshooting StepRationale
Inappropriate formulation pH Conduct a pH stability study to determine the pH at which the ADC exhibits maximum stability (often in the range of pH 5.0-6.5 for IgGs).The storage pH is critical for maintaining the native conformation of the antibody and minimizing charge-related interactions that can lead to aggregation.[1]
Lack of stabilizing excipients Screen for and incorporate stabilizing excipients into the formulation, such as surfactants (e.g., polysorbate 20 or 80) and/or cryo/lyoprotectants (e.g., sucrose, trehalose).Surfactants prevent surface-induced aggregation, while sugars and polyols stabilize the protein structure, especially during freeze-thaw cycles and long-term storage.[1]
Inadequate buffer system Evaluate different buffer systems (e.g., histidine, citrate, acetate) to find one that provides optimal stability for the specific ADC.The choice of buffer can influence the conformational stability of the antibody.
Repeated freeze-thaw cycles Aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles.The process of freezing and thawing can induce stress on the protein, leading to denaturation and aggregation.[1]
Inappropriate storage temperature Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or -20°C to -80°C for frozen or lyophilized forms). Avoid temperature fluctuations.Elevated temperatures can accelerate aggregation kinetics.[1]

Data Presentation

The following tables summarize quantitative data on ADC aggregation under different conditions.

Table 1: Impact of Linker Type on ADC Aggregation

Linker TypePayloadAverage DARAggregation (%)Reference
Val-Cit MMAE~71.80%[7]
Val-Ala MMAE~7No obvious increase in dimeric peak[7]
Val-Ala PBD Dimerup to 7.4< 10%[5]
Dipeptide (e.g., Val-Cit) Not SpecifiedNot Specifiedup to 80%[6]
Glucuronide Not SpecifiedNot Specified< 5%[6]

Table 2: Influence of Formulation and Storage Conditions on Aggregation

ADCConditionAggregation (%)ObservationReference
DAR = 8 Trastuzumab-MMAE 2 days at +4°CModerately aggregatedHigh molecular weight components (HMWCs) observed.[8]
DAR = 8 Trastuzumab-MMAE 2 days at +40°C> 95%Mostly aggregated, eluting as a broad peak.[8]
Trastuzumab (naked antibody) 2 days at +4°C or +40°CNot aggregatedStable under both conditions.[8]

Experimental Protocols

Protocol 1: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC)

Objective: To separate and quantify monomers, dimers, and higher-order aggregates of ADCs based on their hydrodynamic volume.

Materials:

  • ADC sample

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm)

  • HPLC or UHPLC system with a UV detector

  • Mobile phase: Phosphate-Buffered Saline (PBS), pH 7.4, is a common starting point. Optimization may require the addition of salts (e.g., 150 mM NaCl) to reduce electrostatic interactions or organic modifiers (e.g., 10-15% isopropanol) to minimize hydrophobic interactions.[9][10]

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.[11]

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm filter if necessary.

  • Injection: Inject a defined volume of the prepared sample (e.g., 10 µL) onto the column.[11]

  • Elution: Elute the sample isocratically with the mobile phase for a sufficient run time (e.g., 20 minutes) to allow for the separation of all species.[11]

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the high molecular weight (HMW) species (aggregates) and the main monomer peak. The percentage of aggregation is calculated as: % Aggregation = (Area of HMW peaks / Total area of all peaks) * 100

Protocol 2: Analysis of ADC Aggregation by Dynamic Light Scattering (DLS)

Objective: To determine the size distribution and identify the presence of aggregates in an ADC sample.

Materials:

  • ADC sample

  • DLS instrument (e.g., Wyatt DynaPro Plate Reader)

  • Low-volume cuvette or multi-well plate

  • Filtration device (0.22 µm syringe filter)

Procedure:

  • Sample Preparation:

    • Filter the buffer and the ADC sample through a 0.22 µm filter to remove dust and large particulates.

    • Prepare the ADC sample at an appropriate concentration (e.g., 0.2-1.0 mg/mL) in the filtered buffer.

  • Instrument Setup:

    • Set the measurement temperature (e.g., 25°C).

    • Allow the instrument to equilibrate to the set temperature.

  • Measurement:

    • Transfer the prepared ADC sample to a clean cuvette or well of a microplate.

    • Place the sample in the DLS instrument.

    • Perform the DLS measurement according to the instrument's software instructions. This typically involves acquiring multiple correlation functions and averaging them.

  • Data Analysis:

    • The software will calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) from the correlation function.

    • A monomodal peak with a low PDI (<20%) indicates a homogeneous sample. The presence of larger species (a second peak at a larger Rh or a high PDI) is indicative of aggregation.[12]

Visualizations

cluster_0 Primary Drivers of Aggregation cluster_1 Mechanism Payload Hydrophobic Payload (e.g., MMAE) Hydrophobic Increased Surface Hydrophobicity Payload->Hydrophobic Linker This compound Linker Linker->Hydrophobic DAR High DAR (>4) DAR->Hydrophobic Formulation Suboptimal Formulation (pH, Excipients) Interaction Intermolecular Hydrophobic Interactions Formulation->Interaction Stress Manufacturing/Handling Stress (Temp, Shear) Stress->Interaction ADC ADC Monomer Hydrophobic->Interaction Promotes Aggregate ADC Aggregate Interaction->Aggregate Leads to

Caption: Key drivers and mechanism of this compound ADC aggregation.

cluster_0 Troubleshooting Workflow Start ADC Aggregation Observed Timing When is aggregation observed? Start->Timing Immediate Immediately after conjugation Timing->Immediate Immediately Storage During storage Timing->Storage Over time Check_Conj Review Conjugation Protocol: - Reagent concentration - Co-solvent % - pH - Temperature - DAR Immediate->Check_Conj Check_Form Review Formulation & Storage: - pH - Excipients - Buffer system - Freeze-thaw cycles - Storage temperature Storage->Check_Form Optimize_Conj Optimize Conjugation Check_Conj->Optimize_Conj Optimize_Form Optimize Formulation Check_Form->Optimize_Form

Caption: A logical workflow for troubleshooting ADC aggregation issues.

cluster_0 Prevention Strategies Prevention Prevention of ADC Aggregation Formulation Formulation Optimization (pH, Buffers, Excipients) Prevention->Formulation Linker Linker/Payload Modification (Hydrophilic linkers/payloads) Prevention->Linker Process Process Control (Controlled conjugation, Purification) Prevention->Process Stable_ADC Stable ADC Monomer Formulation->Stable_ADC Linker->Stable_ADC Process->Stable_ADC

Caption: Multifaceted approach to prevent ADC aggregation.

References

Addressing premature linker cleavage of Boc-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Boc-Val-Cit-PAB linkers, particularly concerning premature cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism for the this compound linker?

The this compound linker is designed for selective cleavage within the lysosome of target cells. The valine-citrulline (Val-Cit) dipeptide is a specific substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[1][2][][4] Upon internalization of the antibody-drug conjugate (ADC), the acidic environment of the lysosome and the presence of Cathepsin B facilitate the hydrolysis of the peptide bond between citrulline and the p-aminobenzyl carbamate (PAB) spacer.[1][2] This initiates a self-immolative cascade, leading to the release of the cytotoxic payload in its active form.[4][5]

Q2: What are the primary causes of premature linker cleavage in preclinical models?

Premature cleavage of the Val-Cit-PAB linker, especially in rodent models, is a known challenge. The primary culprit identified in mouse plasma is a carboxylesterase known as Ces1c.[6][7][8][9] This enzyme can hydrolyze the linker extracellularly, leading to off-target toxicity and reduced therapeutic efficacy. In addition to Ces1c, human neutrophil elastase has also been implicated in the aberrant cleavage of the Val-Cit bond, which can contribute to off-target toxicities like neutropenia.[8][10]

Q3: Are there strategies to mitigate premature linker cleavage?

Yes, several strategies have been developed to enhance the stability of the Val-Cit-PAB linker in plasma. One effective approach is to modify the peptide sequence. For instance, the addition of a glutamic acid residue to create a Glu-Val-Cit linker has been shown to significantly reduce premature cleavage in mice.[6] Another strategy involves introducing steric blockers, such as a β-glucuronide moiety, onto the PAB spacer. This modification protects the linker from circulating proteases, with the blocker being removed by β-glucuronidase within the lysosome prior to Cathepsin B-mediated cleavage.[8][11]

Q4: How can I assess the stability of my this compound-linked conjugate?

In vitro plasma stability assays are crucial for evaluating linker stability.[12] This typically involves incubating the ADC in plasma from the relevant species (e.g., mouse, rat, human) at 37°C and monitoring the release of the free payload over time. Analytical methods such as HPLC or LC-MS are used to quantify the amount of released drug.[12][13][14]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High background signal (cleavage at time zero) in in vitro cleavage assay Substrate instability or contamination of reagents.Prepare substrate solutions fresh and protect them from light. Use high-purity reagents and sterile techniques.[13]
No or low cleavage in Cathepsin B assay Inactive enzyme, incorrect buffer pH, or insufficient incubation time.Ensure proper storage and handling of Cathepsin B and confirm its activity with a positive control. The optimal pH for Cathepsin B is acidic (typically 5.0-6.0), and a reducing agent like DTT should be freshly added to the assay buffer. Optimize the incubation time.[13]
Inconsistent results in mouse efficacy studies Variable rates of premature payload release due to inconsistent Ces1c activity between individual mice or different mouse strains.Thoroughly assess the stability of your ADC in pooled mouse plasma in vitro before initiating in vivo studies. Consider using a more stable linker design, such as the Glu-Val-Cit linker, to minimize variability.[15]
High levels of free payload detected in mouse plasma shortly after ADC administration Premature cleavage of the Val-Cit linker by mouse carboxylesterase Ces1c.Confirm the cleavage in vitro with a plasma stability assay. If confirmed, consider redesigning the linker with modifications like those described in Q3 of the FAQ section.[15]

Quantitative Data Summary

Table 1: Comparative Kinetic Parameters of Cathepsin B for Different Peptide Linkers

Peptide LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Val-Cit-PABC15.21.81.18 x 10⁵
Val-Ala-PABC25.81.24.65 x 10⁴

This data is representative of typical values and serves as a benchmark for comparison.[13]

Key Experimental Protocols

Protocol 1: In Vitro Cathepsin B Cleavage Assay

This protocol outlines the procedure to assess the susceptibility of a this compound linker to Cathepsin B-mediated hydrolysis.

1. Reagent Preparation:

  • Assay Buffer (50 mM Sodium Acetate, 5 mM DTT, pH 5.5): Prepare a 50 mM sodium acetate solution in deionized water and adjust the pH to 5.5 with acetic acid. Just before use, add DTT to a final concentration of 5 mM. DTT is a reducing agent required for Cathepsin B activity and should be added fresh.[13]

  • Substrate Stock Solution (e.g., 10 mM Fmoc-Val-Cit-PAB-PNP): Dissolve the linker-payload conjugate in high-purity DMSO to a final concentration of 10 mM. Store in aliquots at -20°C or -80°C for up to one month.[13]

  • Cathepsin B Stock Solution: Reconstitute lyophilized Recombinant Human Cathepsin B according to the manufacturer's instructions to a stock concentration (e.g., 1 mg/mL). Store in aliquots at -80°C and avoid repeated freeze-thaw cycles.[13]

  • Activated Cathepsin B Working Solution (e.g., 1 µM): Thaw the Cathepsin B stock solution on ice. Dilute the stock solution in pre-warmed (37°C) Assay Buffer to the desired final concentration. Pre-incubate the diluted enzyme solution at 37°C for 15 minutes to allow for activation.[13]

2. Assay Procedure:

  • In a 96-well microplate, add 45 µL of pre-warmed (37°C) Assay Buffer to each well.

  • Add 5 µL of the 10 mM substrate stock solution to each well to achieve a final concentration of 1 mM.

  • Initiate the reaction by adding 50 µL of the activated Cathepsin B working solution to each well.

  • Incubate the plate at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by transferring a 20 µL aliquot to a new plate or tube containing 80 µL of a quenching solution (e.g., Acetonitrile with 0.1% TFA).[13]

  • Centrifuge the quenched samples to pellet any precipitated protein.

  • Transfer the supernatant to HPLC vials for analysis.[13]

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Dependent on the payload's chromophore (e.g., 310 nm for PNP).[13]

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes is a typical starting point.[13]

4. Data Analysis:

  • Identify and integrate the peak areas of the substrate and the released product.

  • Calculate the percentage of cleavage at each time point using the formula: % Cleavage = [Area(Product) / (Area(Product) + Area(Substrate))] * 100[13]

Visualizations

cluster_extracellular Extracellular Space (Plasma) cluster_intracellular Intracellular (Lysosome) ADC ADC (this compound-Payload) Cleaved_Payload Prematurely Cleaved Payload ADC->Cleaved_Payload Carboxylesterase 1c (in rodents) Neutrophil Elastase Internalized_ADC Internalized ADC ADC->Internalized_ADC Receptor-mediated endocytosis Released_Payload Active Payload Internalized_ADC->Released_Payload Cathepsin B (pH 5.0-6.0)

Caption: Intended vs. Premature Cleavage Pathways of Val-Cit-PAB Linkers.

start Start: ADC Sample in Plasma incubate Incubate at 37°C start->incubate timepoint Collect Aliquots at Time Points incubate->timepoint quench Quench Reaction timepoint->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge hplc Analyze Supernatant by HPLC/LC-MS centrifuge->hplc data Quantify Free Payload vs. Time hplc->data

References

Technical Support Center: Improving the Plasma Stability of Boc-Val-Cit-PAB ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of Boc-Val-Cit-PAB-based Antibody-Drug Conjugates (ADCs) in plasma.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of instability for Val-Cit-PAB linkers in plasma?

A1: The Val-Cit-PAB linker is designed to be cleaved by lysosomal proteases like Cathepsin B within the target tumor cell.[1] However, its primary instability in plasma stems from premature cleavage by non-target enzymes.[2] In rodent plasma (mouse and rat), the linker is particularly susceptible to hydrolysis by Carboxylesterase 1C (Ces1C).[1][3][4] In human plasma, while generally more stable, the linker can be cleaved by human neutrophil elastase, which can lead to off-target toxicity and neutropenia.[3][5]

Q2: My ADC shows significant payload release in mouse plasma but appears stable in human plasma. Why is there a species-dependent difference?

A2: This is a well-documented phenomenon. The instability of the Val-Cit linker in mouse and rat plasma is primarily due to the activity of Carboxylesterase 1C (Ces1C), an enzyme that is highly active in rodent serum but not in human or primate plasma.[1][4] This enzymatic action hydrolyzes the linker, leading to premature payload release and complicating preclinical evaluation in rodent models.[3] The Val-Cit linker generally demonstrates high stability in human and cynomolgus monkey plasma.[1][6]

Q3: How does the Drug-to-Antibody Ratio (DAR) affect the plasma stability of my ADC?

A3: The Drug-to-Antibody Ratio (DAR) is a critical factor influencing ADC stability. Higher DAR values, especially with hydrophobic payloads, increase the overall hydrophobicity of the ADC molecule.[7][8] This can lead to a greater propensity for aggregation, which in turn can accelerate clearance from circulation and reduce plasma stability.[8][9][10] It is crucial to optimize the DAR to balance therapeutic efficacy with biophysical stability.[8]

Q4: Can the choice of payload impact the stability of a this compound ADC?

A4: Yes, the physicochemical properties of the payload, particularly its hydrophobicity, can significantly impact ADC stability.[9] Linking multiple hydrophobic payload molecules can destabilize the native structure of the antibody, promoting self-association and aggregation.[7][10] This payload-dependent destabilization contributes to reduced overall ADC stability and can complicate the assessment of its in vivo behavior.[9]

Troubleshooting Guide

Problem 1: I am observing premature release of the payload in my in vitro plasma stability assay.

Potential Cause Troubleshooting & Optimization Strategy
Enzymatic Cleavage (especially in rodent plasma) Confirm the source of instability: If using mouse or rat plasma, the likely cause is carboxylesterase activity.[3][11] Consider linker modification: For preclinical rodent studies, using a modified linker such as a glutamic acid-valine-citrulline (Glu-Val-Cit) linker can confer resistance to Ces1C while maintaining cleavability by Cathepsin B.[5][12]
Conjugation Site Accessibility Evaluate conjugation sites: Linkers conjugated to highly solvent-accessible sites on the antibody may be more susceptible to enzymatic degradation.[13] Employ site-specific conjugation: Attaching the linker to specific, less solvent-exposed sites can improve the stability of the antibody-linker interface.[14]
Linker Chemistry Explore alternative linkers: If instability persists in the target species (e.g., human plasma), consider "exo-cleavable" linkers. These reposition the cleavable peptide to mask payload hydrophobicity and have shown enhanced resistance to enzymes like neutrophil elastase.[2][5]

Problem 2: My ADC is showing signs of aggregation during plasma incubation.

Potential Cause Troubleshooting & Optimization Strategy
High Payload Hydrophobicity Reduce hydrophobicity: If possible, select a more hydrophilic payload. Alternatively, incorporate hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design to shield the hydrophobic drug.[8][]
High Drug-to-Antibody Ratio (DAR) Optimize the DAR: Aim for a lower, more homogeneous DAR. This reduces the overall hydrophobicity of the ADC, decreasing the driving force for aggregation.[8]
Formulation Issues Optimize formulation: Ensure the ADC is in a suitable buffer at an optimal pH. Screen different excipients that may help stabilize the ADC and prevent aggregation.[]
Data Presentation: Linker Stability Comparison

The following table summarizes comparative stability data for different Val-Cit-PAB based linker designs.

Linker TypeKey FeatureStability in Mouse PlasmaStability in Human PlasmaReference
Standard Val-Cit-PAB Cathepsin B cleavable dipeptideUnstable (cleaved by Ces1C)Generally stable (can be cleaved by neutrophil elastase)[1][3][17]
Glu-Val-Cit (EVC) Glutamic acid additionHighly stable (resistant to Ces1C)Stable[4][5]
Exo-cleavable Linkers (e.g., exo-EVC) Peptide linker at exo-position of PABHighly stableHighly stable (resistant to Ces1C and neutrophil elastase)[2][5]
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay

This protocol outlines a standard method to assess the stability of an ADC in plasma by measuring both payload release and changes in the average DAR over time.

Objective: To determine the rate of drug-linker cleavage and ADC degradation in plasma from different species.

Materials:

  • ADC stock solution (known concentration)

  • Frozen plasma (e.g., human, mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or Protein G magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris, pH 8.0)

  • LC-MS grade water, acetonitrile, and formic acid

  • Incubator (37°C)

  • Centrifuge

  • Magnetic rack

  • LC-MS system (e.g., HIC-MS or RP-MS)

Methodology:

  • Preparation: Thaw the plasma at 37°C and centrifuge to remove cryoprecipitates.

  • Incubation:

    • Spike the ADC into the plasma to a final concentration of approximately 100 µg/mL.[14]

    • Prepare a control sample by spiking the ADC into PBS.

    • Incubate all samples at 37°C.[14]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 6, 24, 48, 96, 168 hours), collect aliquots from each sample.[14]

    • Immediately freeze the aliquots at -80°C to stop the degradation process.[14]

  • ADC Immunoaffinity Capture (for each time point):

    • Thaw the collected samples.

    • Add Protein A/G magnetic beads to each sample and incubate to capture the ADC.

    • Place the tubes on a magnetic rack and discard the supernatant.

    • Wash the beads multiple times with wash buffer to remove unbound plasma proteins.

  • Elution and Analysis:

    • Elute the captured ADC from the beads using the elution buffer.

    • Immediately neutralize the eluate with the neutralization buffer.

    • Analyze the eluted ADC samples using an appropriate LC-MS method (e.g., Hydrophobic Interaction Chromatography-MS) to determine the distribution of different DAR species.[18]

  • Data Analysis:

    • Calculate the average DAR for each time point by analyzing the deconvoluted mass spectra.

    • Separately, quantify the amount of free payload in the plasma supernatant using LC-MS/MS to measure payload release.[13]

    • Plot the average DAR vs. time and the concentration of free payload vs. time to determine the stability of the ADC.

Visualizations

cluster_plasma Systemic Circulation (Plasma) cluster_cell Target Tumor Cell ADC Intact ADC (this compound-Payload) Cleaved_ADC Cleaved ADC (Antibody-Boc-Val) ADC->Cleaved_ADC Premature Cleavage (e.g., Ces1C, Neutrophil Elastase) Free_Payload Free Payload (Premature Release) ADC->Free_Payload Internalization Internalization via Endocytosis ADC->Internalization Target Binding Lysosome Lysosome Internalization->Lysosome Active_Payload Active Payload (Induces Cell Death) Lysosome->Active_Payload Cathepsin B Cleavage (Intended Release)

Caption: Intended vs. premature cleavage pathways of a Val-Cit-PAB ADC.

cluster_analysis Sample Analysis (for each time point) start Start: ADC Sample & Plasma prep 1. Spike ADC into Plasma (e.g., 100 µg/mL) start->prep incubation 2. Incubate at 37°C prep->incubation sampling 3. Collect Aliquots at Multiple Time Points (e.g., 0-168h) incubation->sampling freeze 4. Snap Freeze at -80°C sampling->freeze capture 5. Immunoaffinity Capture of ADC (Protein A/G) freeze->capture elute 6. Elute and Neutralize ADC capture->elute lcms 7. LC-MS Analysis (e.g., HIC-MS) elute->lcms end End: Calculate Avg. DAR vs. Time Quantify Free Payload lcms->end

Caption: Experimental workflow for an in vitro plasma stability assessment of ADCs.

References

Overcoming solubility issues with Boc-Val-Cit-PAB payloads

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with Boc-Valine-Citrulline-p-aminobenzylcarbamate (Boc-Val-Cit-PAB) based payloads for Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of solubility issues with this compound payloads and their corresponding ADCs?

A1: The primary cause of poor solubility is the high hydrophobicity of the cytotoxic payload molecule itself. Most potent cytotoxic agents used in ADCs are highly hydrophobic to facilitate cell membrane penetration.[] While the this compound linker itself is relatively soluble, its conjugation to a hydrophobic payload can lead to significant solubility challenges. This issue is often compounded in the final ADC, where multiple hydrophobic drug-linker molecules are attached to a single antibody, increasing the overall hydrophobicity of the conjugate and its propensity to aggregate.[][2][3]

Q2: My this compound payload won't dissolve. What are the recommended solvents?

A2: Highly hydrophobic payloads often require organic co-solvents for initial solubilization. The most commonly used solvent is Dimethyl Sulfoxide (DMSO).[4][5][6][7] Dimethylacetamide (DMA) and ethanol are also frequently used.[6][] It is critical to use fresh, anhydrous-grade solvents, as absorbed moisture can significantly reduce the solubility of these compounds.[6][9] For subsequent use in aqueous conjugation buffers, a concentrated stock solution in an appropriate organic solvent is typically prepared first.

Q3: My ADC precipitates during or after the conjugation reaction. What are the likely causes?

A3: ADC precipitation is a common issue driven by several factors:

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated payload molecules increases the overall hydrophobicity of the ADC, making it more prone to aggregation and precipitation.[][2]

  • Co-solvent Concentration: During conjugation, the payload is added from an organic stock solution. If the final concentration of this organic co-solvent (e.g., DMSO) is too high, it can denature the antibody. Conversely, if the concentration is too low, the payload may precipitate out of the aqueous reaction buffer.[2]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction and formulation buffers are critical.[2] Suboptimal conditions can lead to protein aggregation.

  • Payload Properties: The intrinsic hydrophobicity of the specific payload is a major determinant of the ADC's final solubility.[][2]

Q4: How can I improve the solubility of my final ADC?

A4: Several strategies can be employed to enhance ADC solubility:

  • Formulation Optimization: Screen a panel of formulation buffers with varying pH levels and include stabilizing excipients. Sugars like sucrose and amino acids like arginine or glycine can help suppress aggregation.[2]

  • Incorporate Hydrophilic Linkers: While you are using a Val-Cit-PAB system, incorporating hydrophilic modifications, such as polyethylene glycol (PEG) chains into the linker, is a common strategy to counteract payload hydrophobicity and improve ADC solubility and stability.[][10][11]

  • Optimize the DAR: Aim for a lower average DAR. A DAR of 4 is often a good balance between efficacy and maintaining acceptable physicochemical properties.[2]

  • Site-Specific Conjugation: Using conjugation methods that target specific, engineered sites on the antibody can result in more homogeneous ADCs with improved solubility profiles compared to traditional stochastic conjugation to lysines or cysteines.[12]

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Payload Precipitation The payload has exceeded its solubility limit in the chosen solvent system.1. Increase Co-solvent Concentration: Prepare a more concentrated stock of the payload in an appropriate organic solvent like DMSO or DMA. 2. Use Co-solvent Mixtures: For in vivo formulations, mixtures such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be effective.[4] 3. Gentle Warming/Sonication: Use ultrasonic agitation or gentle warming to aid dissolution, but monitor for compound stability.[9]
ADC Aggregation (Cloudiness) The overall hydrophobicity of the ADC is too high for the buffer system.1. Analyze Aggregation: Use Size Exclusion Chromatography (SEC) to quantify the amount of monomer, dimer, and high molecular weight aggregates. 2. Optimize Formulation: Screen different buffers (pH 5.0-7.4) and add stabilizing excipients like arginine, sucrose, or polysorbates.[2] 3. Lower the DAR: Reduce the molar excess of the payload-linker during conjugation to achieve a lower, more soluble DAR.[2]
Low Conjugation Efficiency The payload is precipitating in the aqueous reaction buffer before it can conjugate to the antibody.1. Optimize Co-solvent in Reaction: Titrate the final concentration of the organic co-solvent (e.g., DMSO) in the reaction mixture. Aim for the highest concentration that maintains payload solubility without denaturing the antibody (typically <10-15%).[2][13] 2. Change Order of Addition: Slowly add the payload-linker stock solution to the antibody solution under constant, gentle agitation to avoid localized high concentrations.

Quantitative Data

The solubility of payload-linkers is highly dependent on the specific payload and the protecting groups used. Below is a summary of reported solubility data for common Val-Cit-PAB based compounds.

Table 1: Solubility of Val-Cit-PAB Based Linker-Payloads

CompoundSolventReported Solubility
Val-Cit-PAB-MMAEDMSO≥ 110 mg/mL (97.91 mM)[4][5]
Val-Cit-PAB-MMAE10% DMSO / 90% (20% SBE-β-CD in saline)≥ 5.5 mg/mL (4.90 mM)[4]
Val-Cit-PAB-MMAE10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline≥ 5 mg/mL (4.45 mM)[4]
This compound-PNPDMSO80 mg/mL (124.09 mM)[6]
This compound-PNPEthanol60 mg/mL[6]
Fmoc-Val-Cit-PAB-PNPDMSO≥ 40 mg/mL (52.16 mM)[14]

Note: Solubility can be affected by factors such as the use of fresh vs. hygroscopic DMSO.[5][6]

Experimental Protocols & Visualizations

Mechanism: Intracellular Cleavage of Val-Cit-PAB Linker

The Val-Cit dipeptide linker is designed for selective cleavage by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[] This ensures that the cytotoxic payload is released primarily inside the target cancer cell, minimizing systemic toxicity.

ADC ADC in Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker ADC->Cleavage Intermediate Unstable PAB-Payload Intermediate Cleavage->Intermediate Release 1,6-Elimination Intermediate->Release Payload Active Cytotoxic Payload Release->Payload Byproduct PAB Byproduct Release->Byproduct

Fig 1. Intracellular drug release from a Val-Cit-PAB linker.
Protocol 1: Solubilization and Conjugation of a this compound Payload

This protocol provides a general workflow for conjugating a hydrophobic payload to a reduced antibody via maleimide chemistry.

Objective: To conjugate a this compound-Payload to a monoclonal antibody while maintaining solubility.

Workflow Diagram:

cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis A 1. Prepare Ab solution (e.g., PBS, pH 7.2) B 2. Reduce Ab with TCEP (5-10 molar excess) A->B D 4. Add Payload Stock to Ab (Slowly, with mixing) B->D C 3. Prepare Payload Stock (e.g., 10-20 mM in anhyd. DMSO) C->D E 5. Incubate (e.g., 1-2h, RT) (Protect from light) D->E F 6. Quench reaction (e.g., with N-acetylcysteine) E->F G 7. Purify ADC via SEC (to remove unreacted payload) F->G H 8. Characterize ADC (DAR, aggregation, etc.) G->H

Fig 2. Experimental workflow for ADC conjugation.

Methodology:

  • Antibody Preparation: Prepare the monoclonal antibody in a suitable reaction buffer (e.g., Phosphate Buffered Saline (PBS) with 5 mM EDTA, pH 7.2).

  • Antibody Reduction: Reduce the antibody's interchain disulfides by adding a 5-10 molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate at 37°C for 1-2 hours.

  • Payload Solubilization: Just prior to use, prepare a 10-20 mM stock solution of the this compound-Payload (with a maleimide group) in fresh, anhydrous DMSO.[5][6]

  • Conjugation Reaction: Cool the reduced antibody solution to room temperature. Slowly add the payload stock solution to the reduced antibody with gentle, constant stirring. The final concentration of DMSO should be optimized, typically starting around 10% (v/v), to ensure the payload remains soluble without denaturing the antibody.[2]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding a 3-5 molar excess (relative to the payload) of a quenching agent like N-acetylcysteine to cap any unreacted maleimide groups on the antibody.

  • Purification: Remove unreacted payload-linker and quenching agent by purifying the ADC using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF), exchanging the ADC into a suitable final formulation buffer.

  • Characterization: Analyze the purified ADC to determine the average DAR (e.g., via HIC or UV-Vis spectroscopy), percentage of aggregation (via SEC), and confirm identity.

Troubleshooting Flowchart: Solubility Issues

This flowchart provides a logical path for diagnosing and solving common solubility problems encountered during ADC development.

A Start: Solubility Issue (Precipitate/Cloudiness) B At which stage? A->B C Payload Stock Preparation B->C Payload Prep D During/Post Conjugation B->D ADC Reaction E Use fresh, anhydrous DMSO/DMA. Increase solvent volume. Apply gentle heat/sonication. C->E F Check final co-solvent %. Is it < 15%? D->F G Increase co-solvent %. Add payload stock slowly to vortexing antibody. F->G No H Analyze DAR. Is it > 4? F->H Yes I Reduce molar excess of payload in conjugation reaction. H->I Yes J Analyze formulation buffer. Screen pH and excipients (arginine, sucrose, polysorbate). H->J No

References

Technical Support Center: Characterizing and Minimizing Off-Target Cleavage of Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target cleavage of Val-Cit linkers in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of Val-Cit linker cleavage?

The valine-citrulline (Val-Cit) linker is a dipeptide linker designed to be stable in systemic circulation and selectively cleaved by lysosomal proteases, primarily cathepsin B, which is often upregulated in the tumor microenvironment.[][2] Upon internalization of the ADC into the target tumor cell, the Val-Cit linker is cleaved within the lysosome, releasing the cytotoxic payload to induce cell death.[3][4] The inclusion of a p-aminobenzyloxycarbonyl (PABC) spacer is common to facilitate the self-immolative release of the payload following enzymatic cleavage.[][5]

Q2: What are the primary causes of off-target cleavage of Val-Cit linkers?

Off-target cleavage of Val-Cit linkers is a significant concern that can lead to premature payload release and off-target toxicities.[6][7] The main causes include:

  • Enzymatic Cleavage in Plasma: The Val-Cit motif is susceptible to cleavage by proteases present in the bloodstream, such as human neutrophil elastase.[6][8] This can lead to systemic toxicity, particularly hematological toxicities like neutropenia.[3][6]

  • Species-Specific Carboxylesterases: In preclinical mouse models, the Val-Cit linker is notably unstable due to cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme not present in human plasma.[9][10][11] This can lead to rapid clearance and reduced efficacy in murine studies.[9][12]

  • Broad Cathepsin Sensitivity: The Val-Cit linker can be cleaved by a variety of cathepsins (e.g., K and L), not just cathepsin B.[11][] Since other cathepsins can be present in healthy tissues, this can contribute to off-target toxicity.[5][11]

Q3: How does the hydrophobicity of the linker and payload affect off-target cleavage and ADC performance?

The hydrophobicity of the Val-Cit linker, especially when combined with a hydrophobic payload like MMAE, can lead to several issues:

  • Aggregation: Increased hydrophobicity promotes ADC aggregation, which can lead to rapid clearance from circulation, primarily by the liver, potentially causing hepatotoxicity.[6][9]

  • Limited Drug-to-Antibody Ratio (DAR): High DARs with hydrophobic linker-payloads can exacerbate aggregation issues, limiting the achievable drug load on the antibody.[8][9]

Q4: What is the "bystander effect," and how does it relate to off-target toxicity?

The bystander effect occurs when a membrane-permeable payload, released from the ADC, diffuses out of the target cell and kills neighboring cells, including healthy ones.[6] If the payload is released prematurely in circulation due to off-target linker cleavage, this bystander effect can occur in healthy tissues, contributing to systemic toxicity.[6][9]

Troubleshooting Guide

Problem Potential Causes Troubleshooting Strategies
Rapid ADC clearance and poor exposure in mouse models. 1. Linker instability in mouse plasma: Cleavage by mouse carboxylesterase 1c (Ces1c).[9] 2. High hydrophobicity: Leading to aggregation and liver uptake.[9] 3. High Drug-to-Antibody Ratio (DAR): Increasing hydrophobicity and clearance.[9]1. Assess linker stability: Conduct an in vitro plasma stability assay comparing mouse and human plasma.[9] 2. Modify the linker: Consider using a Glu-Val-Cit tripeptide linker, which is more stable in mouse plasma.[9][14] 3. Use a more hydrophilic linker: The Val-Ala linker is less hydrophobic than Val-Cit.[9][14] 4. Optimize DAR: Aim for a lower DAR to reduce hydrophobicity.[9]
Observed off-target toxicity in vivo (e.g., neutropenia). 1. Premature linker cleavage in circulation: By enzymes like human neutrophil elastase.[8][9] 2. Bystander effect in healthy tissues: Due to premature release of a membrane-permeable payload.[6][9]1. Pharmacokinetic (PK) analysis: Measure intact ADC, total antibody, and free payload levels over time.[15] 2. Consider alternative linkers: Explore linkers with higher plasma stability, such as cBu-Cit or sulfatase-cleavable linkers.[11][16] 3. Evaluate a non-cleavable linker: This can reduce the bystander effect but may have lower efficacy depending on the payload.[6]
ADC aggregation during storage or after conjugation. 1. Hydrophobicity of the linker-payload combination. [8][9] 2. High DAR. [9]1. Characterize aggregation: Use size exclusion chromatography (SEC) to quantify aggregates.[9] 2. Formulation optimization: Screen different buffer conditions (pH, excipients) to improve solubility.[15] 3. Reduce hydrophobicity: Switch to a more hydrophilic linker (e.g., Val-Ala) or payload.[9] 4. Optimize the conjugation site: Some sites may better shield the hydrophobic linker-payload.[15]
Inconsistent results between different ADC batches. 1. Heterogeneity of the ADC preparation: Variations in DAR, aggregation, and free payload levels.[15]1. Detailed characterization: Use a suite of analytical techniques (e.g., HIC, SEC, LC-MS) to thoroughly characterize each batch.[15] 2. Controlled conjugation: Optimize and standardize conjugation and purification protocols to ensure consistency.[15]

Data Presentation: Comparative Performance of Different Linkers

LinkerPrimary Cleavage Enzyme(s)Stability in Mouse PlasmaKey Characteristics
Val-Cit Cathepsin B, K, L, and others[11][]Unstable due to Ces1c cleavage[10][16]Benchmark cleavable linker, but susceptible to off-target cleavage.[2]
Val-Ala Cathepsin BSlightly improved stability over Val-Cit[14]Less hydrophobic than Val-Cit, allowing for higher DARs with reduced aggregation.[][14] Cleaved at about half the rate of Val-Cit by cathepsin B.[2][14]
Glu-Val-Cit Cathepsin BIncreased stability[12][14]Addition of glutamic acid reduces susceptibility to Ces1c, making it suitable for mouse models.[14][17]
cBu-Cit Predominantly Cathepsin B[11][16]Improved stability[16]Designed for enhanced specificity to Cathepsin B, reducing off-target cleavage.[15][16]
Sulfatase-cleavable SulfataseHigh stability (>7 days)[11]Offers a distinct cleavage mechanism with high plasma stability.[11]
Non-cleavable N/A (requires lysosomal degradation of the antibody)High stability[6]Reduces bystander effect but may have lower efficacy with certain payloads.[6]

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma from different species over time by measuring the amount of intact ADC and released payload.[16]

Methodology:

  • Incubate the ADC sample in plasma (e.g., human, mouse) at 37°C.[9]

  • At various time points, collect aliquots and stop the reaction (e.g., by adding a quenching solution).[5]

  • Measure the amount of total antibody and conjugated antibody using an enzyme-linked immunosorbent assay (ELISA) to determine the degree of drug loss.[16]

  • Quantify the free payload in the plasma samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the ELISA results.[16]

  • A decrease in the drug-to-antibody ratio (DAR) over time indicates linker cleavage.[16]

Cathepsin B Cleavage Assay

Objective: To evaluate the susceptibility of the Val-Cit linker to cleavage by its target enzyme, cathepsin B.[18]

Methodology:

  • Activate purified cathepsin B according to the manufacturer's protocol.[18]

  • Incubate the ADC with activated cathepsin B in a reaction buffer at a pH mimicking lysosomal conditions (pH 4.5-6.0).[18]

  • At various time points, stop the reaction.[18]

  • Quantify the amount of released payload using HPLC or LC-MS.[18]

Bystander Effect Assay (In Vitro Co-culture)

Objective: To evaluate the ability of an ADC's payload to kill neighboring antigen-negative cells.[6]

Methodology:

  • Co-culture antigen-positive and antigen-negative cancer cells. These cell lines should be distinguishable (e.g., by expressing different fluorescent proteins).[6]

  • Treat the co-culture with the ADC at various concentrations.[6]

  • Include control groups: untreated co-culture, and each cell line cultured separately with and without the ADC.[6]

  • After a set incubation period, assess the viability of each cell population to determine the extent of killing of the antigen-negative cells.[2]

Visualizations

Off_Target_Cleavage_Pathways cluster_circulation Systemic Circulation cluster_healthy_tissue Healthy Tissue ADC Val-Cit ADC Premature_Release Premature Payload Release ADC->Premature_Release Cleavage Neutrophil_Elastase Neutrophil Elastase Neutrophil_Elastase->ADC Ces1c Mouse Ces1c Ces1c->ADC In Mice Healthy_Cell Healthy Cell Premature_Release->Healthy_Cell Uptake Bystander_Cell Healthy Bystander Cell Premature_Release->Bystander_Cell Bystander Effect Off_Target_Toxicity Off-Target Toxicity Healthy_Cell->Off_Target_Toxicity Bystander_Cell->Off_Target_Toxicity

Caption: Key pathways of off-target Val-Cit linker cleavage and subsequent toxicity.

Experimental_Workflow cluster_stability Linker Stability Assessment cluster_bystander Bystander Effect Evaluation Start ADC Sample Plasma_Incubation Incubate in Plasma (Human vs. Mouse) Start->Plasma_Incubation Enzyme_Assay Incubate with Specific Protease Start->Enzyme_Assay LC_MS_Analysis LC-MS/MS Analysis (Quantify Free Payload) Plasma_Incubation->LC_MS_Analysis ELISA_Analysis ELISA (Intact ADC) Plasma_Incubation->ELISA_Analysis Enzyme_Assay->LC_MS_Analysis Stability_Conclusion Determine Linker Stability and Cleavage Rate LC_MS_Analysis->Stability_Conclusion ELISA_Analysis->Stability_Conclusion Co_Culture Co-culture Antigen+ and Antigen- Cells ADC_Treatment Treat with ADC Co_Culture->ADC_Treatment Viability_Assay Cell Viability Assay ADC_Treatment->Viability_Assay Bystander_Conclusion Assess Bystander Killing Viability_Assay->Bystander_Conclusion

Caption: Workflow for characterizing Val-Cit linker stability and bystander effect.

Troubleshooting_Logic Problem High Off-Target Toxicity or Poor Efficacy Cause_Instability Premature Linker Cleavage? Problem->Cause_Instability Cause_Hydrophobicity Aggregation Issues? Problem->Cause_Hydrophobicity Action_Stability_Assay Perform Plasma Stability Assays Cause_Instability->Action_Stability_Assay Yes Action_SEC Analyze with SEC Cause_Hydrophobicity->Action_SEC Yes Action_Modify_Linker Modify Linker (e.g., Glu-Val-Cit, cBu-Cit) Action_Stability_Assay->Action_Modify_Linker Solution Improved ADC Profile Action_Modify_Linker->Solution Action_Change_Linker_Payload Use More Hydrophilic Linker/Payload Action_SEC->Action_Change_Linker_Payload Action_Optimize_DAR Optimize DAR Action_SEC->Action_Optimize_DAR Action_Change_Linker_Payload->Solution Action_Optimize_DAR->Solution

Caption: Troubleshooting logic for addressing Val-Cit linker issues.

References

Technical Support Center: Enhancing the Therapeutic Index of Val-Cit Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of antibody-drug conjugates (ADCs) utilizing the Valine-Citrulline (Val-Cit) linker system.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Problem 1: Rapid ADC clearance and poor exposure observed in our mouse xenograft model.

  • Question: We are observing rapid clearance and poor exposure of our Val-Cit ADC in our mouse xenograft model. What are the potential causes and how can we troubleshoot this?

  • Answer: Rapid clearance of Val-Cit ADCs in mice is a frequently encountered issue.[1] The primary cause is the premature cleavage of the Val-Cit linker by mouse carboxylesterase 1c (Ces1c), an enzyme found in mouse plasma but not human plasma.[1][2] This leads to premature payload release, reduced efficacy, and potential off-target toxicity.[1][3] Additionally, high hydrophobicity of the ADC, often exacerbated by a high drug-to-antibody ratio (DAR), can lead to rapid clearance by the liver.[1][4]

    Troubleshooting Steps:

    • Assess Linker Stability: Conduct an in vitro plasma stability assay to compare the stability of your ADC in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma confirms Ces1c-mediated cleavage.[1]

    • Modify the Linker: Incorporate a glutamic acid residue at the P3 position to create a glutamic acid-valine-citrulline (EVCit or Glu-Val-Cit) tripeptide linker. This modification has been shown to dramatically increase stability in mouse plasma without compromising lysosomal cleavage.[1][5][6]

    • Optimize DAR: Aim for a lower, more homogeneous DAR (e.g., 2 or 4) using site-specific conjugation methods to reduce hydrophobicity-driven clearance.[1][4]

    • Consider Alternative Linkers: Explore linkers known to be more stable in mouse plasma, such as the Val-Ala linker or novel sequences like triglycyl (CX) or cBu-Cit linkers.[7]

Problem 2: Our purified Val-Cit ADC is showing signs of aggregation.

  • Question: Our Val-Cit ADC preparation shows high molecular weight species by SEC, indicating aggregation. What is causing this and how can we fix it?

  • Answer: ADC aggregation is often driven by the hydrophobicity of the linker-payload combination, particularly with common payloads like MMAE.[8] The p-aminobenzyl carbamate (PABC) spacer in the Val-Cit linker also contributes to this hydrophobicity.[1] Aggregation is a critical issue as it can negatively impact efficacy, pharmacokinetics, and safety, potentially leading to increased immunogenicity.[8]

    Troubleshooting Steps:

    • Characterize Aggregation: Use Size Exclusion Chromatography (SEC) to quantify the percentage of aggregates in your ADC preparation.[1][9] Dynamic Light Scattering (DLS) can also be used to track the size distribution over time.[9][10]

    • Reduce Hydrophobicity:

      • Incorporate Hydrophilic Spacers: Integrate hydrophilic moieties, such as polyethylene glycol (PEG), into the linker design to shield the hydrophobic payload.[1][8]

      • Switch to a More Hydrophilic Linker: The Val-Ala linker is less hydrophobic than Val-Cit and has been shown to reduce aggregation.[1][7]

    • Optimize DAR: A higher DAR increases the number of hydrophobic drug-linkers per antibody, thereby increasing the propensity for aggregation.[8][11] Reducing the molar excess of the drug-linker during conjugation can lower the average DAR.[4]

    • Formulation Development: Screen different buffer conditions, such as pH and the inclusion of stabilizing excipients (e.g., polysorbates, sucrose, trehalose), to find a formulation that minimizes aggregation and maintains long-term stability.[1][11]

Problem 3: The ADC demonstrates significant off-target toxicity in preclinical models.

  • Question: Our Val-Cit ADC is causing significant off-target toxicity (e.g., neutropenia, hepatotoxicity) at doses required for efficacy. What are the contributing factors and mitigation strategies?

  • Answer: Off-target toxicity is a major challenge for Val-Cit ADCs and often stems from the premature release of the cytotoxic payload in systemic circulation.[1][12][13]

    Potential Causes & Mitigation Strategies:

    • Premature Linker Cleavage: Besides mouse Ces1c, human neutrophil elastase can also cleave the Val-Cit linker, releasing the payload into the bloodstream and damaging healthy cells, particularly hematopoietic cells.[1][12]

      • Mitigation: Enhance linker stability through modifications like the EVCit tripeptide or by using alternative linkers (e.g., cBu-Cit, sulfatase-cleavable) that are less susceptible to plasma proteases.[7][12] The cBu-Cit linker shows increased selectivity for Cathepsin B cleavage over other proteases.[1][7]

    • Hydrophobicity and High DAR: Hydrophobic ADCs are prone to non-specific uptake by the liver, which can cause hepatotoxicity.[12] A high DAR is often associated with increased hydrophobicity.[4][12]

      • Mitigation: Reduce ADC hydrophobicity by incorporating hydrophilic linkers/spacers and optimizing for a lower DAR (2-4 is often ideal).[1][4][12]

    • "Bystander Effect" in Healthy Tissues: If a membrane-permeable payload (like MMAE) is released prematurely, it can diffuse into and kill healthy bystander cells.[1][12]

      • Mitigation: Improving linker stability is the most effective way to prevent this.[12] Alternatively, using a non-cleavable linker can reduce the bystander effect, though this may lower overall potency.[12]

    • Fc-Mediated Uptake: The antibody's Fc domain can be recognized by Fc gamma receptors (FcγRs) on healthy immune cells, leading to target-independent ADC uptake and toxicity.[1][12]

      • Mitigation: This is an inherent property of the antibody backbone. If it is a major contributor to toxicity, engineering the Fc region to reduce FcγR binding may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of payload release for a Val-Cit linker? A1: The Val-Cit linker is designed for enzymatic cleavage within the target cell.[14][] After the ADC binds to its target antigen and is internalized, it is trafficked to the lysosome.[14][16][17] Inside the acidic and enzyme-rich environment of the lysosome, proteases, most notably Cathepsin B, recognize and cleave the dipeptide bond between valine and citrulline.[7][14][] This cleavage triggers the release of the cytotoxic payload, often through a self-immolative PABC spacer, which then exerts its cell-killing effect.[14][18]

Q2: What is the optimal Drug-to-Antibody Ratio (DAR) for a Val-Cit ADC? A2: There is no single optimal DAR for all ADCs; it represents a critical balance between efficacy and safety.[4] While a higher DAR increases the cytotoxic payload delivered to the tumor, it also significantly increases hydrophobicity. This can lead to aggregation, faster clearance, and greater off-target toxicity.[4][8] For many Val-Cit ADCs, a DAR of 2 to 4 is considered a favorable therapeutic window.[4] It is essential to determine the optimal DAR for each specific ADC construct through empirical testing of its efficacy, pharmacokinetics (PK), and tolerability in preclinical models.[4]

Q3: How does the conjugation site on the antibody affect Val-Cit linker stability? A3: The site of drug-linker conjugation can significantly influence ADC stability. Linkers attached to solvent-exposed sites on the antibody are more vulnerable to enzymatic cleavage by proteases in the plasma.[2][14] Site-specific conjugation technologies, which enable the attachment of the drug-linker to predefined, less exposed sites, can enhance the stability and homogeneity of the ADC, leading to a better therapeutic index.[1][2]

Q4: What are the key differences between cleavable (e.g., Val-Cit) and non-cleavable linkers? A4: The primary difference is their mechanism of payload release.

  • Cleavable Linkers (e.g., Val-Cit, Val-Ala): These are designed to be stable in circulation but are cleaved by specific conditions within the tumor cell, such as lysosomal proteases (Cathepsin B) or a reducing environment (high glutathione).[19][] This allows for the release of an unmodified payload that can often diffuse out of the target cell and kill neighboring antigen-negative cells (the bystander effect).[12][21]

  • Non-Cleavable Linkers (e.g., SMCC): These linkers remain intact. The payload is released only after the complete lysosomal degradation of the antibody backbone, resulting in a payload-linker-amino acid remnant.[16][22] This approach generally leads to greater plasma stability and reduced off-target toxicity but eliminates the bystander effect, as the charged remnant cannot easily cross cell membranes.[12][21]

Q5: How can I improve the lysosomal trafficking of my ADC? A5: Efficient internalization and trafficking to the lysosome are crucial for the efficacy of all ADCs that rely on lysosomal payload release.[17] If the target antigen is not efficiently internalized or is recycled back to the cell surface, ADC potency can be reduced.[22] Strategies to enhance lysosomal delivery include:

  • Target Selection: Choose antigens that are known to internalize rapidly and traffic to the lysosome.

  • Bispecific Antibodies: Engineer a bispecific ADC where one arm targets the tumor antigen for binding and the other targets a receptor (like APLP2) that is efficiently trafficked to the lysosome.[16][22]

  • Lysosome-Targeting Chimeras (LytADCs): Attach a lysosome-targeting peptide, such as a polyspecific integrin-targeting peptide (PIP), to the ADC to enhance its internalization and lysosomal delivery.[23]

Data & Linker Comparison Tables

Table 1: Comparison of Different Cleavable Linker Technologies

Linker TypeCleavage MechanismPlasma StabilityKey AdvantagesKey Disadvantages
Val-Cit Cathepsin B in lysosomeModerate; unstable in mouse plasmaWell-established; potent bystander effectProne to cleavage by other proteases (e.g., neutrophil elastase); hydrophobic.[1][5][12]
Val-Ala Cathepsin B in lysosomeHigher than Val-CitLess hydrophobic, leading to reduced aggregation at high DAR.[1][7]Potentially lower cleavage efficiency compared to Val-Cit.[19]
Glu-Val-Cit (EVCit) Cathepsin B in lysosomeHigh; stable in mouse plasmaSignificantly improves mouse plasma stability; reduces hydrophobicity.[5][6][24]Tripeptide design adds complexity.
cBu-Cit Cathepsin B in lysosomeHighMore selective for Cathepsin B over other proteases, potentially reducing off-target cleavage.[1][7]Newer technology; less clinical data.
Sulfatase-cleavable Sulfatase in TMEHigh (>7 days)High plasma stability; leverages overexpressed sulfatases in the TME.[7][12][25]Dependent on sulfatase levels in the tumor.
Non-cleavable Proteolytic degradationVery HighHighest plasma stability; lower off-target toxicity.[12]No bystander effect; payload release is less efficient.[12][21]

Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties

PropertyLow DAR (e.g., 2)High DAR (e.g., 8)Troubleshooting/Optimization
Efficacy Often sufficient for potent activity.[4]May increase in vitro potency but can be offset by poor PK in vivo.[4]Empirically determine optimal DAR for efficacy vs. safety.
Pharmacokinetics (PK) Slower clearance, longer half-life.[4][8]Faster clearance, shorter half-life due to hydrophobicity.[4][8]Target DAR 2-4 for a balanced PK profile.
Aggregation Low propensity for aggregation.[4][8]High propensity for aggregation and precipitation.[4][8]Use hydrophilic linkers; optimize formulation.
Toxicity Lower off-target toxicity.Higher risk of off-target toxicity.[4][12]Use site-specific conjugation for a homogeneous, lower DAR.

Experimental Protocols & Methodologies

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.[12]

  • Methodology:

    • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human, mouse, and rat plasma at 37°C.

    • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).[12]

    • Sample Processing (for released payload): Immediately stop the reaction by adding 3-4 volumes of cold acetonitrile or methanol to precipitate plasma proteins. Centrifuge to pellet the proteins.[26]

    • Sample Processing (for intact ADC/DAR): Alternatively, use immunocapture with Protein A/G magnetic beads to isolate the ADC from plasma proteins. Wash the beads and elute the ADC.[26]

    • Analysis:

      • Analyze the supernatant from protein precipitation using LC-MS/MS to quantify the amount of released payload.[26]

      • Analyze the eluted ADC from immunocapture using LC-MS to determine the change in average DAR over time.[26]

    • Data Interpretation: Plot the percentage of released payload or the average DAR against time to determine the ADC's half-life (t½) in plasma. A rapid decrease in DAR or increase in free payload in mouse plasma compared to human plasma is indicative of Ces1c-mediated cleavage.[1]

Protocol 2: Hydrophobic Interaction Chromatography (HIC)

  • Objective: To assess the hydrophobicity profile of an ADC, which correlates with its propensity for aggregation and can be used to determine the drug load distribution.[8][12]

  • Methodology:

    • Column and Buffers: Use an HIC column (e.g., Butyl-NPR). Mobile Phase A should be a high-salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0). Mobile Phase B should be a low-salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

    • Equilibration: Equilibrate the column with a high concentration of Mobile Phase A to promote hydrophobic binding.

    • Sample Injection: Inject the ADC sample onto the column.

    • Elution: Elute the ADC by applying a reverse salt gradient (decreasing salt concentration). More hydrophobic species will elute later (at lower salt concentrations).[12]

    • Detection & Analysis: Monitor the elution profile using UV detection at 280 nm. The different peaks correspond to ADC species with different DARs (e.g., DAR0, DAR2, DAR4). The relative peak areas can be used to calculate the average DAR and assess the overall hydrophobicity.[11]

Protocol 3: Bystander Effect Assay (In Vitro Co-culture)

  • Objective: To evaluate the ability of an ADC's payload to kill neighboring antigen-negative cells.[12]

  • Methodology:

    • Cell Line Preparation: Use two cancer cell lines: one antigen-positive (Target+) and one antigen-negative (Target-). The cell lines should be distinguishable, for example, by pre-labeling one with a fluorescent protein like GFP.

    • Co-culture Seeding: Seed a mixture of Target+ and Target- cells in various ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100) in a multi-well plate.

    • ADC Treatment: Treat the co-cultures with the ADC at various concentrations. Include necessary controls: untreated co-culture, and each cell line cultured separately with and without the ADC.

    • Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).[12]

    • Viability Assessment: Assess the viability of both cell populations using methods like flow cytometry or high-content imaging, distinguishing between the Target+ and Target- (e.g., GFP-positive) cells.

    • Data Analysis: Quantify the percentage of dead cells in the antigen-negative population in the co-culture conditions. A significant increase in the death of Target- cells only when co-cultured with ADC-treated Target+ cells demonstrates the bystander effect.[21]

Visualizations and Workflows

Off_Target_Toxicity_Pathways cluster_circulation Systemic Circulation cluster_healthy_tissue Healthy Tissue ADC Val-Cit ADC Payload Free Cytotoxic Payload ADC->Payload Premature Cleavage (e.g., Neutrophil Elastase) Aggregates ADC Aggregates ADC->Aggregates High Hydrophobicity (High DAR) Healthy_Cell Healthy Bystander Cell Payload->Healthy_Cell Bystander Killing Hematopoietic_Cell Hematopoietic Stem Cell Payload->Hematopoietic_Cell Systemic Toxicity (e.g., Neutropenia) Liver Liver (Hepatocytes) Aggregates->Liver Non-Specific Uptake Neutrophil Neutrophil Neutrophil->ADC Enzymatic Cleavage

Caption: Key pathways leading to off-target toxicity of Val-Cit ADCs.[12]

Aggregation_Troubleshooting_Workflow start ADC Aggregation Observed (e.g., by SEC) check_dar Is DAR > 4 or heterogeneous? start->check_dar check_hydro Is Linker-Payload Highly Hydrophobic? check_dar->check_hydro No optimize_dar Optimize Conjugation - Lower drug-linker ratio - Use site-specific tech check_dar->optimize_dar Yes check_formulation Is Formulation Suboptimal? check_hydro->check_formulation No modify_linker Modify Linker/Payload - Add hydrophilic spacer (PEG) - Switch to Val-Ala linker check_hydro->modify_linker Yes optimize_formulation Optimize Formulation - Screen pH & excipients (e.g., polysorbates, sugars) check_formulation->optimize_formulation Yes re_evaluate Re-evaluate Aggregation by SEC/DLS check_formulation->re_evaluate No optimize_dar->re_evaluate modify_linker->re_evaluate optimize_formulation->re_evaluate

Caption: A logical workflow for troubleshooting ADC aggregation issues.[11]

Plasma_Stability_Workflow cluster_analysis Sample Analysis start Prepare ADC Stock incubate Incubate ADC in Plasma (Mouse, Human) at 37°C start->incubate timepoint Collect Aliquots at Time Points (0, 1, 6, 24, 48... hrs) incubate->timepoint process_payload Protein Precipitation (Acetonitrile) timepoint->process_payload process_adc Immunocapture (Protein A/G beads) timepoint->process_adc lcms_payload LC-MS/MS Analysis of Supernatant process_payload->lcms_payload lcms_adc LC-MS Analysis of Eluted ADC process_adc->lcms_adc quant_payload Quantify Free Payload lcms_payload->quant_payload quant_dar Calculate Average DAR lcms_adc->quant_dar end Determine Plasma Half-Life (t½) quant_payload->end quant_dar->end

Caption: Experimental workflow for assessing ADC plasma stability.[12][26]

References

Technical Support Center: Mass Spectrometry of Boc-Val-Cit-PAB Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-Val-Cit-PAB conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common mass spectrometry issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common ions observed for a this compound conjugate in ESI-MS?

A1: In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you can typically expect to observe the protonated molecule [M+H]⁺. Depending on the sample preparation and solvent system, you may also see adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is commonly observed.

Q2: Why am I seeing a significant loss of 100 Da or 56 Da from my parent ion?

A2: The Boc (tert-butoxycarbonyl) protecting group is notoriously labile under certain mass spectrometry conditions. The observation of a neutral loss of 100 Da corresponds to the loss of the entire Boc group (C₅H₈O₂), while a loss of 56 Da is due to the elimination of isobutylene (C₄H₈). This is a common fragmentation pathway for Boc-protected peptides and is not necessarily indicative of sample degradation prior to analysis.

Q3: My conjugate appears to be degrading in my in vivo mouse study samples. What could be the cause?

A3: The Val-Cit-PAB linker is known to be susceptible to enzymatic cleavage, particularly by carboxylesterase 1c (Ces1c) which is present in mouse plasma.[1] This can lead to premature cleavage of the linker and release of the payload in vivo. For in vitro experiments with mouse plasma, consider using protease inhibitors to prevent this degradation.

Q4: What are the expected fragment ions from the Val-Cit dipeptide portion of the linker during MS/MS analysis?

A4: During collision-induced dissociation (CID), the peptide backbone of the Val-Cit linker will fragment to produce characteristic b and y ions. The specific masses of these ions will depend on the full structure of your conjugate. You can calculate the theoretical masses of these fragments to help interpret your MS/MS spectra.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound conjugates.

Problem 1: Poor Signal Intensity or No Signal

Possible Causes & Solutions:

CauseRecommended Solution
Low Sample Concentration Ensure your sample is at an appropriate concentration for your instrument (typically in the low µg/mL to ng/mL range for modern mass spectrometers).
Poor Ionization Efficiency Optimize ionization source parameters such as spray voltage, gas flow, and temperature. The choice of solvent can also significantly impact ionization; ensure your sample is dissolved in a solvent compatible with ESI-MS (e.g., acetonitrile/water with a small amount of formic acid for positive ion mode).
Sample Contamination High concentrations of salts, detergents, or other non-volatile components can suppress the signal of your analyte. Desalt your sample using C18 spin columns or reverse-phase HPLC.
Instrument Malfunction Check for leaks in the system and ensure the mass spectrometer is properly calibrated and tuned. Run a known standard to verify instrument performance.
Problem 2: In-Source Fragmentation or Unexpected Peaks

Possible Causes & Solutions:

CauseRecommended Solution
Boc Group Lability As mentioned in the FAQs, the Boc group can fragment in the ion source. To minimize this, try using "softer" ionization conditions, such as reducing the source temperature or fragmentor voltage.
PAB Linker Instability The p-aminobenzyl (PAB) self-immolative spacer can be unstable under certain conditions. Ensure your sample handling and storage procedures minimize exposure to conditions that could cause degradation (e.g., strong acids or bases). The PAB linker undergoes 1,6-elimination to release the payload upon cleavage of the Val-Cit bond.
Contaminants Unexpected peaks can arise from contaminants in your sample or the LC-MS system. Run a blank injection to identify system-related peaks. Ensure high-purity solvents and clean sample vials are used.
Formation of Adducts The presence of salts can lead to the formation of various adducts (e.g., [M+Na]⁺, [M+K]⁺). While common, a high abundance of adducts can sometimes complicate data interpretation. Optimize sample cleanup to remove excess salts.
Problem 3: Difficulty Interpreting MS/MS Spectra

Possible Causes & Solutions:

CauseRecommended Solution
Complex Fragmentation Pattern The MS/MS spectrum of a this compound conjugate can be complex due to fragmentation of the Boc group, the peptide linker, and potentially the conjugated payload. Start by identifying the characteristic neutral losses from the Boc group. Then, look for the expected b and y ions from the Val-Cit dipeptide. Software tools can help predict and annotate these fragment ions.
Low Fragmentation Efficiency If you are not observing significant fragmentation, you may need to increase the collision energy in your MS/MS experiment. Perform a collision energy ramp to determine the optimal setting for your specific compound.
Interference from Co-eluting Species If your sample is not sufficiently pure, co-eluting impurities can lead to a mixed MS/MS spectrum that is difficult to interpret. Improve your chromatographic separation to ensure the target analyte is isolated.

Expected Mass Data

The following table summarizes common adducts and fragment ions that may be observed during the analysis of this compound conjugates. Note: "M" represents the neutral monoisotopic mass of the intact conjugate.

Ion TypeDescriptionExpected m/z (Positive Ion Mode)
[M+H]⁺ Protonated moleculeM + 1.0073
[M+Na]⁺ Sodium adductM + 22.9892
[M+K]⁺ Potassium adductM + 38.9632
[M-C₄H₈+H]⁺ Loss of isobutylene from Boc groupM - 56.0626 + 1.0073
[M-C₅H₈O₂+H]⁺ Loss of Boc groupM - 100.0524 + 1.0073

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Sample Dissolution: Dissolve the this compound conjugate in a suitable organic solvent such as acetonitrile or methanol to create a stock solution (e.g., 1 mg/mL).

  • Dilution: Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration appropriate for your instrument (e.g., 1-10 µg/mL).

  • Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter before transferring to an autosampler vial.

  • Desalting (if necessary): If the sample contains a high concentration of non-volatile salts, use a C18 desalting spin column according to the manufacturer's protocol. Ensure the sample is acidified (pH < 3) with formic acid before loading onto the column to ensure efficient binding of the peptide conjugate.

Protocol 2: General LC-MS Method Parameters
  • LC Column: A C18 reversed-phase column is typically suitable for the separation of these conjugates.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes is a good starting point.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • MS Ionization Mode: ESI Positive.

  • Scan Range: A range that encompasses the expected m/z of the parent ion and its adducts (e.g., 200-2000 m/z).

  • MS/MS Fragmentation: Use collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_ms Mass Spectrometry cluster_data Data Analysis dissolve Dissolve Conjugate (1 mg/mL stock) dilute Dilute to Working Concentration (e.g., 5 µg/mL) dissolve->dilute desalt Desalting (Optional) (C18 Spin Column) dilute->desalt inject Inject Sample onto Reversed-Phase C18 Column dilute->inject desalt->inject separate Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) inject->separate ionize Electrospray Ionization (Positive Mode) separate->ionize ms1 MS1 Scan (Full Scan for Parent Ions) ionize->ms1 ms2 MS/MS Scan (CID) (Fragment Ion Analysis) ms1->ms2 interpret Interpret Spectra (Identify Parent & Fragment Ions) ms2->interpret

Caption: Experimental workflow for LC-MS analysis of this compound conjugates.

troubleshooting_workflow cluster_signal Signal Intensity cluster_peaks Peak Identity cluster_msms MS/MS Interpretation start Mass Spectrometry Issue with this compound Conjugate q_signal Poor or No Signal? start->q_signal a_signal_yes Check: - Sample Concentration - Ionization Parameters - Sample Purity (Salts) - Instrument Performance q_signal->a_signal_yes Yes a_signal_no Signal is Present q_signal->a_signal_no No end_node Problem Resolved a_signal_yes->end_node q_peaks Unexpected Peaks or In-Source Fragmentation? a_signal_no->q_peaks a_peaks_yes Identify: - Boc Group Neutral Loss (-56, -100 Da) - Adduct Formation (Na+, K+) - Contaminants (Run Blank) q_peaks->a_peaks_yes Yes a_peaks_no Peaks are as Expected q_peaks->a_peaks_no No a_peaks_yes->end_node q_msms Difficulty Interpreting MS/MS Spectra? a_peaks_no->q_msms a_msms_yes Analyze: - Optimize Collision Energy - Identify b and y ions of Val-Cit - Check for Co-eluting Species q_msms->a_msms_yes Yes a_msms_no Successful Interpretation q_msms->a_msms_no No a_msms_yes->end_node a_msms_no->end_node

Caption: Troubleshooting decision tree for mass spectrometry of this compound conjugates.

References

Technical Support Center: HPLC Purification of Boc-Val-Cit-PAB Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC purification of Boc-Val-Cit-PAB intermediates.

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC purification of this compound intermediates, presented in a question-and-answer format.

Issue 1: Poor Peak Resolution or Peak Tailing

  • Question: My chromatogram shows broad, asymmetric peaks with poor separation between my product and impurities. What could be the cause and how can I improve the resolution?

  • Answer: Poor peak shape is a common issue in reverse-phase HPLC and can be attributed to several factors when purifying peptide-like intermediates such as this compound.

    • Secondary Interactions: The free silanol groups on the silica-based C18 column can interact with the polar functionalities of your molecule, leading to peak tailing.

      • Solution: Add a competing agent to the mobile phase. Trifluoroacetic acid (TFA) at a concentration of 0.1% is commonly used to protonate the silanol groups and minimize these interactions.[1]

    • Inappropriate Mobile Phase: The organic modifier (typically acetonitrile) concentration and gradient slope are critical for good separation.

      • Solution: Optimize the gradient. A shallower gradient provides more time for the components to separate on the column. Experiment with different gradient profiles to achieve the best resolution.

    • Column Overload: Injecting too much sample can saturate the column, leading to broad and distorted peaks.

      • Solution: Reduce the sample concentration and/or injection volume. It is advisable to maintain the protein/peptide concentration below 50 mg/mL.[2]

    • Column Degradation: Over time, HPLC columns can lose their efficiency due to contamination or degradation of the stationary phase.

      • Solution: Clean the column according to the manufacturer's instructions.[2] If performance does not improve, the column may need to be replaced.

Issue 2: Co-elution of Impurities

  • Question: I am observing impurities that co-elute with my main product peak. How can I resolve this?

  • Answer: Co-elution of impurities, particularly diastereomers resulting from epimerization, is a significant challenge in the purification of intermediates like this compound.[3]

    • Epimerization: The stereocenter of the citrulline residue is susceptible to racemization during synthesis, especially under basic conditions.[3][4] This creates diastereomers that can be very difficult to separate.

      • Solution 1: Modify the HPLC method. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile), temperatures, or even different column chemistries (e.g., phenyl-hexyl) to alter the selectivity of the separation.

      • Solution 2: Re-evaluate the synthesis step. Using modern coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base like DIPEA can minimize epimerization.[3][4] Replacing the Fmoc protecting group with Boc or Cbz groups, which are stable under basic conditions, can also prevent this side reaction.[3]

    • Closely Related Impurities: Other impurities with similar hydrophobicity to the desired product can also co-elute.

      • Solution: A multi-step purification strategy may be necessary. Consider using an orthogonal purification technique, such as flash column chromatography, before proceeding to preparative HPLC.[4]

Issue 3: Low Product Yield

  • Question: After preparative HPLC and lyophilization, my product yield is significantly lower than expected. What are the potential reasons for this loss?

  • Answer: Low recovery can be due to several factors, ranging from the sample preparation to the collection process.

    • Product Precipitation: this compound intermediates can be hydrophobic and may have limited solubility in the mobile phase, leading to precipitation on the column.[4]

      • Solution: Adjust the mobile phase composition. Adding a small amount of an organic solvent like isopropanol (e.g., 5%) can sometimes improve solubility.[5] Also, ensure your sample is fully dissolved in a suitable solvent (like DMSO) before injection.

    • Compound Instability: The Boc protecting group can be labile under acidic conditions.[6] Prolonged exposure to the acidic mobile phase (containing TFA) can lead to premature deprotection.

      • Solution: Minimize the run time and the time the sample spends in the acidic mobile phase. After collection, immediately neutralize the fractions containing your product before proceeding to the next step.

    • Suboptimal Fraction Collection: The peak cutting during fraction collection might be too narrow, leading to loss of product.

      • Solution: Widen the collection window for the main peak. It is often a trade-off between purity and yield. Collect narrower fractions and analyze them by analytical HPLC to pool the purest fractions that meet your specifications.

Issue 4: Product Instability and Storage

  • Question: What are the recommended storage conditions for this compound intermediates and their solutions?

  • Answer: Proper storage is crucial to maintain the integrity of your compound.

    • Solid Form: Store the purified, lyophilized powder at -20°C in a desiccated environment, protected from light and moisture.[1][7] For long-term storage (months to years), -20°C is recommended.[6]

    • In Solution: For stock solutions, using fresh DMSO is recommended. These solutions should be stored at -80°C for up to 6 months.[7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][8]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting gradient for HPLC purification of this compound?

A1: A common starting point for a C18 reverse-phase column is a linear gradient of 2-90% acetonitrile in water, with 0.1% TFA in both solvents, over 30 minutes for an analytical run.[1] For preparative HPLC, the gradient can be adapted and optimized based on the analytical results.

Q2: How can I confirm the identity and purity of my collected fractions?

A2: The purity of the collected fractions should be assessed by analytical RP-HPLC. The identity of the product can be confirmed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight[9] and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

Q3: Can I use a different ion-pairing agent instead of TFA?

A3: Yes, other ion-pairing agents like formic acid can be used. However, TFA is widely used due to its volatility, making it easy to remove during lyophilization. The choice of the ion-pairing agent can affect the selectivity of the separation, so it may be a parameter to explore for optimizing the purification of challenging samples.

Q4: My this compound intermediate is precipitating in the injection solvent. What should I do?

A4: The this compound linker and its derivatives can be large and hydrophobic, with limited solubility.[4] If precipitation occurs, try using a stronger solvent like pure DMSO.[8] If the sample is dissolved in a solvent like DMF for a reaction, and precipitation occurs during purification preparation, you may need to dilute the sample with the initial mobile phase or a solvent in which it is more soluble.

Summary of HPLC Purification Challenges and Solutions

ChallengePotential Cause(s)Recommended Solution(s)
Poor Peak Resolution / Tailing Secondary silanol interactions, Suboptimal mobile phase, Column overload, Column degradation.Add 0.1% TFA to the mobile phase, Optimize the gradient, Reduce sample load, Clean or replace the column.[1][2]
Co-elution of Impurities Epimerization during synthesis, Presence of closely related impurities.Modify HPLC method (solvent, temperature, column), Optimize synthesis to minimize epimerization, Employ orthogonal purification techniques.[3][4]
Low Product Yield Product precipitation on the column, Compound instability (Boc deprotection), Suboptimal fraction collection.Adjust mobile phase to improve solubility, Minimize run time and neutralize fractions, Widen collection window and analyze fractions.[4][5][6]
Product Instability Improper storage conditions leading to degradation.Store solid at -20°C desiccated and protected from light. Store stock solutions in DMSO at -80°C and avoid freeze-thaw cycles.[1][6][7][8]

Experimental Protocols

Protocol 1: Analytical Reverse-Phase HPLC

This protocol is for assessing the purity of the crude or purified this compound intermediate.

  • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm).[1]

  • Mobile Phase A: Water with 0.1% TFA.[1]

  • Mobile Phase B: Acetonitrile with 0.1% TFA.[1]

  • Gradient: A linear gradient of 2-90% B over 30 minutes.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a small amount of the sample in DMSO to a concentration of approximately 1 mg/mL.

Protocol 2: Preparative Reverse-Phase HPLC

This protocol is for the purification of the this compound intermediate.

  • Column: C18 reverse-phase column (e.g., 10 µm, 19 x 250 mm or larger).[1]

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: Develop a gradient based on the analytical HPLC results. A common starting point is a linear gradient from 5% below the elution concentration of the product to 5% above, over 30-60 minutes.

  • Flow Rate: 10-20 mL/min (will vary depending on column dimensions).

  • Detection: UV at a wavelength determined from the analytical run (e.g., 254 nm).

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like DMSO, then dilute with Mobile Phase A if possible to avoid precipitation upon injection. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter before injection.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Post-Purification: Analyze the collected fractions by analytical HPLC. Pool the fractions with the desired purity. Neutralize the pooled fractions with a base like ammonium bicarbonate before removing the organic solvent under reduced pressure and lyophilizing to obtain the final product.

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product (e.g., in DMSO) filter Filter Sample (0.45 µm filter) dissolve->filter inject Inject Sample onto Preparative Column filter->inject separate Gradient Elution (ACN/Water/TFA) inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect analyze Analyze Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool neutralize Neutralize Pooled Fractions pool->neutralize lyophilize Lyophilize to Obtain Pure Product neutralize->lyophilize

Caption: General workflow for the HPLC purification of this compound intermediates.

Troubleshooting_HPLC cluster_issues Identify the Primary Issue cluster_solutions_res Solutions for Poor Resolution cluster_solutions_coelute Solutions for Co-elution cluster_solutions_yield Solutions for Low Yield start HPLC Purification Issue poor_resolution Poor Resolution or Peak Tailing? start->poor_resolution co_elution Co-elution of Impurities? start->co_elution low_yield Low Yield? start->low_yield add_tfa Add 0.1% TFA to Mobile Phase poor_resolution->add_tfa Yes optimize_gradient Optimize Gradient (shallower slope) poor_resolution->optimize_gradient Yes reduce_load Reduce Sample Load poor_resolution->reduce_load Yes change_method Modify HPLC Method (solvent, temp, column) co_elution->change_method Yes check_synthesis Review Synthesis for Epimerization co_elution->check_synthesis Yes orthogonal_purification Use Orthogonal Purification (e.g., Flash) co_elution->orthogonal_purification Yes improve_solubility Improve Sample Solubility (e.g., add isopropanol) low_yield->improve_solubility Yes minimize_time Minimize Run Time & Neutralize Fractions low_yield->minimize_time Yes widen_collection Widen Fraction Collection Window low_yield->widen_collection Yes

Caption: Troubleshooting decision tree for common HPLC purification challenges.

References

Validation & Comparative

A Comparative Guide to Validating Cathepsin B-Mediated Cleavage of Boc-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for validating the cathepsin B-mediated cleavage of the peptide linker Boc-Val-Cit-PAB (tert-butyloxycarbonyl-valine-citrulline-p-aminobenzylcarbamate). This linker is a critical component in the design of antibody-drug conjugates (ADCs), where its specific cleavage by lysosomal proteases like cathepsin B is essential for the targeted release of cytotoxic payloads.

This document outlines detailed experimental protocols, presents comparative data for alternative substrates, and offers visualizations of the key processes involved.

Performance Comparison of Cathepsin B Substrates

The selection of a suitable substrate is paramount for the accurate quantification of cathepsin B activity. While this compound-PNP is a relevant substrate for studying ADC linker cleavage, other fluorogenic substrates are commonly used for routine enzyme activity assays due to their convenience and high sensitivity. The following table summarizes key kinetic parameters for this compound-PNP and common alternative substrates. It is important to note that direct comparative values for all substrates under identical conditions are not always available in the literature; the provided data is based on available research.

SubstrateTypeReporter GroupExcitation (nm)Emission (nm)kcat/Km (M⁻¹s⁻¹)Key Features
This compound-PNP Colorimetricp-Nitrophenol (PNP)-405 (absorbance)Data not consistently availableDirectly models ADC linker cleavage; requires HPLC-based detection.
Z-Arg-Arg-AMC FluorogenicAminomethylcoumarin (AMC)360-380440-460~1,200 - 9,400[1][2]Widely used, good sensitivity, but can be cleaved by other cathepsins.[1][2]
Z-Phe-Arg-AMC FluorogenicAminomethylcoumarin (AMC)360460~14,000 - 33,000[1][2]Broad-spectrum cysteine protease substrate, less specific for Cathepsin B.[1][2]
Z-Nle-Lys-Arg-AMC FluorogenicAminomethylcoumarin (AMC)360460~36,000 - 48,000[1][2]High specificity and activity for Cathepsin B over a broad pH range.[1][2]

Signaling Pathway: Cleavage and Self-Immolation Cascade

The enzymatic cleavage of the Val-Cit linker by cathepsin B initiates a self-immolative cascade that leads to the release of the payload. This process is crucial for the efficacy of ADCs utilizing this linker technology.

cluster_0 Lysosomal Lumen (Acidic pH) Boc_Val_Cit_PAB_Payload This compound-Payload Unstable_Intermediate Unstable Intermediate (p-aminobenzyl alcohol derivative) Boc_Val_Cit_PAB_Payload->Unstable_Intermediate Enzymatic Cleavage Cathepsin_B Cathepsin B Cathepsin_B->Boc_Val_Cit_PAB_Payload Payload Released Payload Unstable_Intermediate->Payload 1,6-Elimination (Self-Immolation) CO2 CO₂ Unstable_Intermediate->CO2 Aromatic_Remnant Aromatic Remnant Unstable_Intermediate->Aromatic_Remnant

Caption: Cathepsin B-mediated cleavage of the Val-Cit linker and subsequent self-immolation.

Experimental Protocols

In Vitro Cleavage Assay of this compound-PNP (HPLC-Based)

This assay quantifies the release of p-nitrophenol (PNP) from the this compound-PNP substrate upon cleavage by cathepsin B, using High-Performance Liquid Chromatography (HPLC) for detection.

Materials:

  • Recombinant Human Cathepsin B

  • This compound-PNP

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5 (Prepare fresh)

  • Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound-PNP in DMSO.

    • Reconstitute and activate Cathepsin B in the Assay Buffer according to the manufacturer's instructions. A typical final concentration in the assay is 1 µM.

  • Reaction Setup:

    • In a 96-well microplate, add 45 µL of pre-warmed (37°C) Assay Buffer.

    • Add 5 µL of the 10 mM this compound-PNP stock solution to achieve a final concentration of 1 mM.

    • Include a "no-enzyme" control well with Assay Buffer and substrate, and a "no-substrate" control well with activated Cathepsin B and DMSO.

  • Initiation and Incubation:

    • Initiate the reaction by adding 50 µL of the activated Cathepsin B working solution. The final reaction volume will be 100 µL.

    • Incubate the plate at 37°C.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), stop the reaction by transferring a 20 µL aliquot to a new plate or tube containing 80 µL of the Quenching Solution.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Use a suitable gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

    • Monitor the absorbance at 405 nm to detect the released PNP.

    • Quantify the amount of PNP by comparing the peak area to a standard curve of known PNP concentrations.

Fluorogenic Substrate Cleavage Assay (e.g., Z-Arg-Arg-AMC)

This high-throughput assay measures the increase in fluorescence upon the cleavage of a fluorogenic substrate by cathepsin B.

Materials:

  • Recombinant Human Cathepsin B

  • Fluorogenic substrate (e.g., Z-Arg-Arg-AMC)

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 2 mM DTT (Prepare fresh)

  • Cathepsin B Inhibitor (e.g., CA-074) for negative control

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO.

    • Dilute the substrate stock solution in Assay Buffer to the desired working concentration (e.g., 20-100 µM).

    • Activate Cathepsin B in the Activation Buffer.

  • Assay Setup:

    • Add the diluted substrate solution to the wells of the 96-well plate.

    • For the negative control, pre-incubate the activated cathepsin B with an inhibitor before adding it to the substrate.

  • Initiation and Measurement:

    • Initiate the reaction by adding the activated Cathepsin B to the wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 60 minutes). Use excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis:

    • Subtract the background fluorescence from a blank well (buffer and substrate only).

    • Plot the fluorescence intensity versus time. The rate of cleavage is determined from the initial linear slope of the plot.

Experimental Workflow: In Vitro Cleavage Assay

The following diagram illustrates a typical workflow for an in vitro cathepsin B cleavage assay.

cluster_workflow Experimental Workflow Reagent_Prep Reagent Preparation (Buffer, Substrate, Enzyme) Reaction_Setup Reaction Setup (96-well plate) Reagent_Prep->Reaction_Setup Incubation Incubation at 37°C Reaction_Setup->Incubation Time_Points Sample Collection at Time Points Incubation->Time_Points Quenching Reaction Quenching Time_Points->Quenching Analysis Analysis (HPLC or Fluorescence) Quenching->Analysis Data_Analysis Data Analysis (Quantification, Kinetics) Analysis->Data_Analysis

Caption: A generalized workflow for in vitro validation of cathepsin B cleavage.

References

A Head-to-Head Comparison of Boc-Val-Cit-PAB and Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker technology that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable linker, such as the enzyme-labile Boc-Val-Cit-PAB, and a non-cleavable linker represents a pivotal decision in ADC design, profoundly influencing the mechanism of payload release, stability, potency, and overall therapeutic index. This guide provides an objective comparison of these two primary linker classes, supported by experimental data and detailed methodologies to inform rational ADC development.

Introduction to Linker Technologies

Linkers are the central component of ADCs, responsible for ensuring stability in circulation and facilitating the release of the cytotoxic payload at the tumor site.[1] The ideal linker prevents premature drug release in the bloodstream to minimize off-target toxicity while enabling efficient payload liberation upon reaching the target cancer cell.[2]

This compound Linker: A Cleavable Approach

The this compound (tert-Butyloxycarbonyl-Valine-Citrulline-para-aminobenzylcarbamate) linker is a dipeptide-based system designed for enzymatic cleavage within the tumor cell.[3] Its mechanism relies on the high activity of lysosomal proteases, such as Cathepsin B, which are often overexpressed in cancer cells.[4] Upon internalization of the ADC, the Val-Cit dipeptide is recognized and cleaved by these enzymes, initiating a self-immolative process through the PAB spacer to release the unmodified, active payload.[5] A key advantage of this approach is the potential for a "bystander effect," where the released cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors.[6][7]

Non-Cleavable Linkers: A Stability-Focused Strategy

Non-cleavable linkers, such as those based on a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker, form a stable thioether bond between the antibody and the payload.[8] Unlike their cleavable counterparts, they do not have a specific trigger for cleavage. Instead, payload release occurs only after the entire ADC is internalized and the antibody backbone is completely degraded by lysosomal proteases.[4] This process liberates the payload still attached to the linker and the amino acid residue to which it was conjugated.[6] This mechanism generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[8] However, the resulting charged payload-linker complex is typically not membrane-permeable, which largely prevents a bystander effect.[9]

Performance Comparison: A Data-Driven Analysis

The selection of a linker technology involves a trade-off between stability, potency, and the desired mechanism of action. The following tables summarize quantitative data from preclinical studies comparing the performance of ADCs with Val-Cit-PAB-based cleavable linkers and non-cleavable linkers.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. In the context of ADCs, lower IC50 values indicate higher potency in killing cancer cells.

Linker TypeADC ExamplePayloadTarget Cell LineIC50 (pmol/L)Reference(s)
Cleavable (Val-Cit)Trastuzumab-vc-MMAEMMAEHER2+14.3[10]
Non-cleavableKadcyla (Trastuzumab-MCC-DM1)DM1HER2+33[10]
Cleavable (Sulfatase)Sulfatase-cleavable ADC-HER2+61 and 111[10]
Non-cleavableNon-cleavable ADC-HER2+609[10]
Cleavable (β-galactosidase)Trastuzumab-β-gal-MMAEMMAEHER2+8.8[10]

Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions. The data presented is for comparative purposes.

In Vivo Efficacy

The anti-tumor activity of ADCs is evaluated in vivo using animal models, typically by measuring the inhibition of tumor growth.

Linker TypeADC ExampleXenograft ModelDosingTumor Growth Inhibition (TGI)Reference(s)
Cleavable (Val-Cit)Trastuzumab-vc-MMAENCI-N87 (gastric)10 mg/kg, single dose>90% (with regression)[9]
Non-cleavableTrastuzumab-DM1 (T-DM1)NCI-N87 (gastric)10 mg/kg, single dose~80%[9]
Cleavable (Val-Cit)Trastuzumab-vc-MMAEJIMT-1 (breast)10 mg/kg, single dose~70%[9]
Non-cleavableTrastuzumab-DM1 (T-DM1)JIMT-1 (breast)15 mg/kg, single dose~50%[9]
Cleavable (β-galactosidase)Trastuzumab-β-gal-MMAEXenograft mouse model1 mg/kg, single dose57% and 58% reduction in tumor volumes[10]
Non-cleavableKadcylaXenograft mouse model1 mg/kg, single doseNot statistically significant[10]
Plasma Stability

Plasma stability is a critical parameter that influences the therapeutic window of an ADC. Higher stability leads to reduced premature payload release and potentially lower off-target toxicity.

Linker TypeADC ExampleSpeciesStability MetricResultReference(s)
Cleavable (Val-Cit)Trastuzumab-vc-MMAEMouseHalf-life~2 days[11]
Cleavable (Glu-Val-Cit)EVCit ADCMouseHalf-life~12 days[11]
Cleavable (Sulfatase)Sulfatase-cleavable ADCMouseHydrolysisHigh stability (>7 days)[10]
Cleavable (Val-Cit)Val-Cit ADCMouseHydrolysisHydrolyzed within 1 hour[10]
Non-cleavableGeneralHumanGeneral ObservationGenerally high plasma stability[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linker performance.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine and compare the potency of ADCs with cleavable and non-cleavable linkers in killing target cancer cells.

Methodology:

  • Cell Seeding: Seed target antigen-positive and antigen-negative cancer cells in a 96-well plate at a pre-determined density (e.g., 1,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[13]

  • ADC Treatment: Prepare serial dilutions of the ADCs (with both linker types), a non-targeting control ADC, and the free payload in complete culture medium. Remove the old medium from the cells and add the ADC dilutions.[14]

  • Incubation: Incubate the plates for a period of 48 to 144 hours at 37°C in a humidified 5% CO2 incubator.[13]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[14]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals. Incubate overnight at 37°C in the dark.[14]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 values for each ADC.

Protocol 2: In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate and compare the anti-tumor efficacy of ADCs with different linkers in a xenograft mouse model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).[15]

  • Tumor Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 1-10 x 10^6 cells) mixed with a suitable medium like Matrigel into the flank of each mouse.[16][17]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (Length x Width^2) / 2.[17]

  • Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).[15] Administer the ADCs, control antibodies, and vehicle control intravenously at specified doses and schedules.[16]

  • Monitoring: Monitor animal body weight and overall health as indicators of toxicity.[15]

  • Endpoint and Analysis: The study endpoint is reached when tumors in the control group reach a specified size or after a defined treatment period. Euthanize the mice and excise the tumors for weighing and further analysis. Calculate the percentage of tumor growth inhibition (TGI) to quantify the anti-tumor effect.[15]

Protocol 3: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADCs and the rate of premature payload release in plasma from different species.

Methodology:

  • Incubation: Spike the ADCs into plasma (e.g., human, mouse, rat) at a final concentration (e.g., 100 µg/mL). Incubate the samples at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).[18]

  • ADC Isolation: At each time point, isolate the ADC from the plasma matrix using immunoaffinity capture, such as Protein A or G magnetic beads.[19]

  • Analysis of Intact ADC (DAR Loss):

    • Elute the intact ADC from the beads.

    • Analyze the average drug-to-antibody ratio (DAR) using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the average DAR over time indicates payload loss.[18]

  • Analysis of Released Payload:

    • After isolating the ADC, the remaining plasma supernatant can be analyzed.

    • Quantify the concentration of the free payload in the supernatant using LC-MS/MS. An increase in free payload concentration over time indicates linker cleavage.[12]

Protocol 4: Bystander Effect Assay (Co-culture Method)

Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Methodology:

  • Cell Labeling: Stably transfect the antigen-negative (Ag-) cell line with a fluorescent protein (e.g., GFP) to distinguish it from the antigen-positive (Ag+) cell line.[13]

  • Co-culture Seeding: Seed a mixed population of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3). Incubate overnight to allow for attachment.[20]

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADCs. Include wells with vehicle control and a non-targeting control ADC.[20]

  • Incubation: Incubate the plates for 48-144 hours.[13]

  • Viability Assessment: Quantify the viability of the fluorescently labeled Ag- cells using a high-content imaging system or flow cytometer. A decrease in the number or fluorescence intensity of the Ag- cells in the presence of ADC-treated Ag+ cells indicates a bystander effect.[21]

  • Data Analysis: Normalize the viability of Ag- cells to the untreated co-culture control. Plot the percentage of viable Ag- cells against the ADC concentration to quantify the potency of the bystander effect.[8]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms and experimental workflows.

cluster_cleavable This compound Linker Mechanism ADC Binds ADC binds to antigen on cancer cell Internalization Internalization via endocytosis ADC Binds->Internalization Lysosome Trafficking to lysosome Internalization->Lysosome Cleavage Cathepsin B cleaves Val-Cit linker Lysosome->Cleavage Self-immolation PAB spacer self-immolates Cleavage->Self-immolation Payload Release Active payload released Self-immolation->Payload Release Bystander Effect Payload diffuses to neighboring cells Payload Release->Bystander Effect Cell Death 1 Target cell death Payload Release->Cell Death 1 Cell Death 2 Bystander cell death Bystander Effect->Cell Death 2

Caption: Mechanism of action for a this compound cleavable linker ADC.

cluster_non_cleavable Non-Cleavable Linker Mechanism ADC Binds NC ADC binds to antigen on cancer cell Internalization NC Internalization via endocytosis ADC Binds NC->Internalization NC Lysosome NC Trafficking to lysosome Internalization NC->Lysosome NC Degradation Complete antibody degradation Lysosome NC->Degradation Metabolite Release Payload-linker-amino acid metabolite released Degradation->Metabolite Release Cell Death NC Target cell death Metabolite Release->Cell Death NC

Caption: Mechanism of action for a non-cleavable linker ADC.

cluster_workflow Experimental Workflow for ADC Comparison In Vitro In Vitro Assays Cytotoxicity Cytotoxicity Assay (e.g., MTT) In Vitro->Cytotoxicity Plasma Stability Plasma Stability Assay In Vitro->Plasma Stability Bystander Bystander Effect Assay In Vitro->Bystander Data Analysis Data Analysis and Comparison Cytotoxicity->Data Analysis Plasma Stability->Data Analysis Bystander->Data Analysis In Vivo In Vivo Assays Efficacy Efficacy Study (Xenograft Model) In Vivo->Efficacy Toxicity Toxicity Assessment In Vivo->Toxicity Efficacy->Data Analysis Toxicity->Data Analysis

Caption: General experimental workflow for comparing ADC linker technologies.

Conclusion

The decision between a this compound cleavable linker and a non-cleavable linker is a nuanced one that depends on the specific therapeutic context, including the nature of the target antigen, the tumor microenvironment, and the properties of the cytotoxic payload. The this compound linker offers the significant advantages of a specific, intracellular payload release mechanism and the potential for a potent bystander effect, making it a compelling choice for treating solid tumors with heterogeneous antigen expression.[3] However, its susceptibility to premature cleavage in some preclinical models necessitates careful evaluation.[11]

Conversely, non-cleavable linkers provide superior plasma stability, which often translates to a wider therapeutic window and reduced off-target toxicity.[6] The trade-off is the lack of a bystander effect and the release of a modified payload that must retain potent cytotoxic activity. Ultimately, a thorough preclinical evaluation, employing the robust experimental protocols detailed in this guide, is essential for selecting the optimal linker strategy to maximize the therapeutic potential of an ADC.

References

A Head-to-Head Comparison of Val-Cit and Val-Ala Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The efficacy of an Antibody-Drug Conjugate (ADC) is critically dependent on the linker connecting the antibody to the cytotoxic payload. Among the most utilized cleavable linkers are those based on dipeptides, with valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) being prominent examples. This guide provides a detailed comparison of their efficacy, supported by experimental data and protocols, to aid researchers in the strategic design of next-generation ADCs.

Mechanism of Action: A Tale of Two Dipeptides

Both Val-Cit and Val-Ala linkers are designed to be stable in systemic circulation and to be cleaved by proteases upon internalization into target tumor cells. The primary enzyme responsible for the cleavage of both linkers is Cathepsin B, a lysosomal protease often overexpressed in various tumor tissues.[1][][3]

The process begins when the ADC binds to its target antigen on the cancer cell surface and is internalized, typically via receptor-mediated endocytosis. The ADC is then trafficked through the endo-lysosomal pathway.[1] Inside the acidic environment of the lysosome, Cathepsin B and other related proteases recognize and hydrolyze the peptide bond in the linker.[][4] This cleavage initiates the release of the cytotoxic payload, which can then exert its cell-killing effect.[1]

While both are substrates for Cathepsin B, the Val-Cit linker has been more extensively studied and is used in several approved ADCs.[5][6] However, the Val-Ala linker has emerged as a strong alternative, demonstrating efficient cleavage and favorable physicochemical properties.[1][7]

G cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Tumor Cell cluster_lysosome Lysosome (Acidic pH) ADC Stable ADC (Val-Cit or Val-Ala) ADC_Lysosome Internalized ADC ADC->ADC_Lysosome Internalization & Trafficking CathepsinB Cathepsin B ADC_Lysosome->CathepsinB Enzymatic Recognition Payload Released Cytotoxic Payload CathepsinB->Payload Linker Cleavage Apoptosis Apoptosis Payload->Apoptosis

Caption: General signaling pathway for drug release from Val-Cit/Val-Ala linked ADCs.

Comparative Efficacy Data

The choice between Val-Cit and Val-Ala can be influenced by several factors, including the hydrophobicity of the payload and the desired drug-to-antibody ratio (DAR). Val-Ala has been noted for its lower hydrophobicity compared to Val-Cit, which can be advantageous when working with lipophilic payloads, potentially reducing aggregation at higher DARs.[5][8]

Table 1: In Vitro Cytotoxicity Comparison

ADC ConstructCell LineIC50 (pmol/L)Key Findings
anti-HER2-Val-Cit-MMAEHER2+14.3Standard efficacy for Val-Cit linker.[9]
anti-HER2-Val-Ala-MMAEHER2+92Exhibited potent cytotoxicity.[9]
anti-HER2-β-galactosidase-linker-MMAEHER2+8.8Demonstrated lower IC50 than the Val-Cit ADC.[9]
anti-HER2-sulfatase-linker-MMAEHER2+61Showed higher cytotoxicity than the Val-Ala ADC.[9]

Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions, and direct cross-study comparisons should be made with caution.

Table 2: In Vivo Efficacy and Stability Comparison

Linker TypeKey In Vivo Findings
Val-Cit Widely used, but can be unstable in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c), complicating preclinical evaluation.[9][10] Off-target toxicity due to premature payload release by enzymes like human neutrophil elastase is a concern.[8][11]
Val-Ala In non-internalizing ADC models, Val-Ala showed better anti-tumor activity compared to Val-Cit.[12][13] It has been reported to have better hydrophilicity and stability, with less aggregation at high DARs.[9][14]
Glu-Val-Cit The addition of a glutamic acid residue significantly improved the ADC's half-life in mouse models (from 2 days to 12 days) by increasing resistance to Ces1c cleavage.[15]
cBu-Cit Exhibited greater tumor suppression in a xenograft model compared to a Val-Cit ADC at the same dose (3 mg/kg).[9][16]

Key Experimental Protocols

Accurate comparison of linker efficacy relies on standardized and well-executed experimental protocols. Below are methodologies for key assays.

1. In Vitro Cytotoxicity Assay (MTT-Based)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

  • Cell Seeding: Plate antigen-positive and antigen-negative (as a control) cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[17]

  • ADC Treatment: Prepare serial dilutions of the ADCs (e.g., from 0.01 nM to 1000 nM) in complete culture medium.[17] Remove the old medium from the cells and add the ADC dilutions. Include wells with untreated cells and medium-only blanks.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C in a 5% CO2 incubator.[18]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[17][18]

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[17]

  • Data Acquisition: Read the absorbance of the wells at 570 nm using a microplate reader.[18]

  • Analysis: Subtract the background absorbance, normalize the data to the untreated control cells, and plot the cell viability against the logarithm of the ADC concentration. The IC50 value is calculated using a non-linear regression curve fit.

G start Seed Cells in 96-well Plate treatment Add Serial Dilutions of ADC start->treatment incubation Incubate for 72-120 hours treatment->incubation mtt Add MTT Reagent incubation->mtt solubilize Add Solubilization Solution mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 Value read->analyze

Caption: Experimental workflow for an in vitro cytotoxicity assay.

2. In Vivo Xenograft Model for Efficacy Studies

This protocol evaluates the anti-tumor activity of an ADC in a living organism.

  • Model Establishment: Implant human tumor cells (e.g., 2 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., female athymic nude mice).[19][20]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 × length × width²).[21]

  • Grouping and Dosing: Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC, Val-Cit ADC, Val-Ala ADC). Administer the ADCs, typically via intravenous injection, at a specified dose and schedule.[21]

  • Monitoring: Monitor tumor growth, body weight (as an indicator of toxicity), and general animal health throughout the study.[22]

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at a set time point. Efficacy is determined by comparing the tumor growth inhibition between the different treatment groups.[21]

3. ADC Plasma Stability Assay

This assay assesses the stability of the ADC and the potential for premature payload release in the bloodstream.

  • Incubation: Incubate the ADC at a specific concentration (e.g., 1.3 mg/mL) in plasma from relevant species (e.g., mouse, human) at 37°C. Include a buffer control.[23][24]

  • Time Points: Collect aliquots at various time points over several days (e.g., Day 0, 1, 3, 5, 7).[23][25]

  • Sample Processing: Isolate the ADC from the plasma, often using immunoaffinity capture methods like Protein A magnetic beads.[23]

  • Analysis: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.[26][27] A decrease in DAR over time indicates payload deconjugation and linker instability.

Logical Selection Framework

The choice between Val-Cit and Val-Ala is not always straightforward and depends on the specific goals of the ADC program. Val-Cit is a well-validated linker, while Val-Ala offers potential advantages in terms of its physicochemical properties.

G start Start: Linker Selection hydrophobicity Is the payload highly hydrophobic? start->hydrophobicity high_dar Is a high DAR (>4) required? hydrophobicity->high_dar No val_ala Consider Val-Ala (Lower hydrophobicity, less aggregation) hydrophobicity->val_ala Yes high_dar->val_ala Yes val_cit Consider Val-Cit (Well-established, extensive clinical data) high_dar->val_cit No preclinical Are preclinical studies in mice critical? val_cit->preclinical preclinical->val_cit No glu_val_cit Consider modified linker (e.g., Glu-Val-Cit for mouse stability) preclinical->glu_val_cit Yes

Caption: Decision-making guide for selecting between Val-Cit and Val-Ala linkers.

References

In Vivo Stability of ADC Linkers: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the potent cytotoxic payload. Its stability in systemic circulation is a key determinant of both the efficacy and safety of the ADC.[1][2][3] An ideal linker remains intact in the bloodstream, preventing premature release of the payload that could lead to off-target toxicity, while enabling efficient cleavage and payload delivery at the tumor site.[3][4][5] This guide provides a comprehensive in vivo stability comparison of different ADC linker technologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

This guide will delve into the two primary categories of ADC linkers: cleavable and non-cleavable linkers. We will explore the various sub-types of cleavable linkers, including those sensitive to pH, proteases, and the reductive environment of the cell. Furthermore, we will touch upon emerging linker technologies that promise enhanced stability and controlled payload release.

Comparative Analysis of ADC Linker Stability

The choice of linker technology significantly influences the pharmacokinetic profile, therapeutic index, and overall success of an ADC.[6][7] The following sections provide a detailed comparison of the in vivo stability of major linker types, with quantitative data summarized in tables for easy reference.

Non-Cleavable Linkers

Non-cleavable linkers form a highly stable bond between the antibody and the payload, typically a thioether bond.[1][8] Payload release relies on the complete degradation of the antibody-linker-payload complex within the lysosome of the target cell.[1][8] This mechanism generally results in superior plasma stability and a more favorable safety profile due to minimized premature drug release.[1][7] However, the resulting charged payload-linker-amino acid complex is often not membrane-permeable, which can limit the "bystander effect" – the killing of adjacent antigen-negative tumor cells.[1][7]

Ado-trastuzumab emtansine (T-DM1, Kadcyla®) is a successful example of an ADC employing a non-cleavable thioether linker (SMCC).[1][9]

Cleavable Linkers

Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[4][10] This class of linkers can be further categorized based on their cleavage mechanism.

Hydrazone linkers are designed to be stable at the physiological pH of blood (≈7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH ≈4.8).[11][12] While this approach was used in early ADCs like gemtuzumab ozogamicin (Mylotarg®), hydrazone linkers have shown a tendency for gradual hydrolysis at neutral pH, leading to premature payload release and potential off-target toxicity.[13][14] Newer generations of acid-cleavable linkers, such as those based on silyl ether, have demonstrated improved stability.[13]

Disulfide linkers exploit the higher concentration of reducing agents, such as glutathione (GSH), inside cells compared to the bloodstream.[14] While conceptually sound, these linkers can be susceptible to premature cleavage through exchange with serum proteins like albumin.[] Structural modifications, such as introducing steric hindrance around the disulfide bond, have been employed to enhance their in vivo stability.[]

Protease-cleavable linkers, typically containing a dipeptide sequence like valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), are designed to be cleaved by lysosomal proteases, such as cathepsin B, which are overexpressed in many tumor cells.[][16] These linkers have demonstrated greater plasma stability compared to hydrazone linkers.[16] The Val-Cit linker, used in brentuximab vedotin (Adcetris®), is a widely adopted example.[5] However, some studies have shown that Val-Cit linkers can be susceptible to cleavage by other proteases present in the bloodstream, such as human neutrophil elastase, leading to premature payload release.[5] Alternative dipeptide sequences and modifications are being explored to improve stability. For instance, an ADC with a glutamic acid-valine-citrulline (EVCit) linker showed almost no premature cleavage in mice while retaining sensitivity to enzymatic release.[17]

Emerging Linker Technologies

To address the limitations of conventional linkers, innovative strategies are being developed:

  • Tandem-Cleavage Linkers: These linkers require two sequential enzymatic cleavage events to release the payload.[10][18][19] This dual-trigger mechanism can significantly improve plasma stability and tolerability.[10][19] For example, a β-glucuronide moiety can act as a protecting group for a dipeptide linker, which is removed by β-glucuronidase in the lysosome, exposing the dipeptide for subsequent cleavage by cathepsin.[10]

  • Click-to-Release (Click-Cleavable) Linkers: This approach involves a two-step process where the ADC first binds to the target cell, and then a separately administered "activator" molecule triggers the cleavage of the linker and release of the payload via a bioorthogonal "click" reaction. This strategy offers temporal control over payload release and can be applied to non-internalizing targets.

Quantitative Data Summary

The following tables summarize quantitative data on the in vivo stability of different ADC linkers based on available literature. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, ADC constructs, and animal models.

Table 1: In Vivo Plasma Stability of Different ADC Linker Types

Linker TypeADC Example/ConstructSpeciesTime Point% Intact ADC / Stability MetricReference(s)
Non-Cleavable
Thioether (SMCC)T-DM1 (Kadcyla®)Rat>7 days>80%[1]
Thioether (SMCC)SMCC-DM1 ADCMouse10.4 dayst1/2[13]
Cleavable
HydrazonePhenylketone-derived hydrazoneHuman/Mouse Plasma2 dayst1/2[13]
CarbonateSacituzumab govitecanHuman/Mouse Plasma36 hourst1/2[13]
Silyl EtherSilyl ether-MMAEHuman Plasma>7 dayst1/2[13]
DisulfideDisulfide-DM1Mouse7 days>50%[]
Val-CitTrastuzumab-vc-MMAEMouse Plasma7 daysMinimal DAR loss in buffer, significant loss in plasma[9]
Val-CitVal-Cit ADCHuman Plasma->100 times more stable than hydrazone linker[16]
Val-AlaVal-Ala-MMAE--Showed less aggregation at high DAR vs Val-Cit[5][]
EVCitEVCit-ADCMouse/Human Plasma28 daysNo significant degradation[17]
Emerging
Tandem-CleavageGlucuronide-dipeptideRat Serum7 daysSignificantly more stable than monocleavage linker[10]

DAR: Drug-to-Antibody Ratio; t1/2: half-life

Table 2: Comparative In Vivo Performance of Protease-Cleavable Linkers

LinkerPayloadKey FindingReference(s)
Val-Cit vs. Val-Ala MMAEVal-Ala showed less aggregation at high DAR. Both showed similar stability and efficacy in some models.[5][]
Val-Cit vs. cBu-Cit -cBu-Cit showed greater tumor suppression at the same dose.[5][]
Val-Cit vs. EVCit -EVCit exhibited greater in vivo stability and antitumor efficacy in mouse models.[17]

Experimental Protocols

Accurate assessment of in vivo linker stability is crucial for ADC development. The following are generalized protocols for commonly used assays.

In Vivo Plasma Stability Assay using ELISA

Objective: To quantify the amount of intact ADC and total antibody in plasma over time to determine the rate of payload deconjugation.

Methodology:

  • Animal Dosing: Administer the ADC intravenously to a relevant animal model (e.g., mouse, rat).

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • ELISA for Total Antibody:

    • Coat a 96-well plate with an antigen specific to the ADC's antibody.

    • Block non-specific binding sites.

    • Add diluted plasma samples and a standard curve of the unconjugated antibody.

    • Add a detection antibody (e.g., anti-human IgG-HRP).

    • Add a substrate and measure the absorbance.

  • ELISA for Intact ADC:

    • Coat a 96-well plate with an antigen specific to the ADC's antibody.

    • Block non-specific binding sites.

    • Add diluted plasma samples and a standard curve of the intact ADC.

    • Add a detection antibody that specifically recognizes the payload (e.g., anti-payload mAb-HRP).

    • Add a substrate and measure the absorbance.

  • Data Analysis: Calculate the concentrations of total antibody and intact ADC from the respective standard curves. The percentage of intact ADC at each time point is determined relative to the total antibody concentration.

In Vivo Plasma Stability Assay using LC-MS/MS

Objective: To quantify the concentration of intact ADC, total antibody, and free payload in plasma for a comprehensive stability assessment.[20][21][22]

Methodology:

  • Animal Dosing and Sampling: Follow steps 1-3 from the ELISA protocol.

  • Sample Preparation:

    • For Intact ADC and Total Antibody: Perform immunocapture of the ADC and total antibody from the plasma using beads coated with the target antigen or an anti-Fc antibody.[23][24] The captured antibodies are then eluted. For total antibody measurement, the sample is often digested with an enzyme like trypsin to generate a signature peptide for quantification.

    • For Free Payload: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile) and collect the supernatant containing the small molecule payload.

  • LC-MS/MS Analysis:

    • Analyze the prepared samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop specific methods for the detection and quantification of the intact ADC (or its subunits), the signature peptide for the total antibody, and the free payload.

  • Data Analysis: Quantify the concentrations of each analyte using appropriate standard curves. The drug-to-antibody ratio (DAR) can also be monitored over time by analyzing the mass spectra of the intact ADC.[2][20]

Visualizing ADC Mechanisms and Workflows

General Mechanism of Action for an Antibody-Drug Conjugate

ADC_Mechanism cluster_tumor Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Endosome Endosome (pH 5.0-6.0) TumorCell->Endosome 2. Internalization Antigen Target Antigen Lysosome Lysosome (pH ~4.8) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Cleavage Mechanisms of Different ADC Linkers

Linker_Cleavage cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linker Hydrazone Hydrazone Linker Acid Low pH (Endosome/Lysosome) Hydrazone->Acid Hydrolysis Disulfide Disulfide Linker GSH High Glutathione (GSH) (Intracellular) Disulfide->GSH Reduction Peptide Peptide Linker (e.g., Val-Cit) Protease Proteases (e.g., Cathepsin B) Peptide->Protease Enzymatic Cleavage ReleasedPayload Released Payload Acid->ReleasedPayload GSH->ReleasedPayload Protease->ReleasedPayload NonCleavable Non-Cleavable Linker (e.g., Thioether) Degradation Antibody Degradation (Lysosome) NonCleavable->Degradation Payload Release Degradation->ReleasedPayload

Caption: Cleavage mechanisms for different types of ADC linkers.

Experimental Workflow for In Vivo ADC Plasma Stability Assessment

Stability_Workflow Dosing 1. ADC Administration (Intravenous) Sampling 2. Blood Sampling (Time Course) Dosing->Sampling PlasmaPrep 3. Plasma Preparation (Centrifugation) Sampling->PlasmaPrep Analysis 4. Bioanalysis PlasmaPrep->Analysis ELISA ELISA Analysis->ELISA Immunoassay LCMS LC-MS/MS Analysis->LCMS Mass Spectrometry Data 5. Data Interpretation ELISA->Data LCMS->Data StabilityProfile - Plasma Half-life - % Intact ADC - DAR over time Data->StabilityProfile

Caption: A typical workflow for in vivo ADC plasma stability assessment.

Conclusion

The in vivo stability of the linker is a paramount consideration in the design of safe and effective Antibody-Drug Conjugates. Non-cleavable linkers generally offer the highest plasma stability, which can translate to a wider therapeutic window.[1][7] However, cleavable linkers provide the advantage of a potential bystander effect, which can be beneficial in treating heterogeneous tumors.[7] The choice of a specific cleavable linker technology requires a careful balance between achieving sufficient stability in circulation and ensuring efficient payload release at the target site. Newer technologies, such as tandem-cleavage and click-cleavable linkers, hold promise for further optimizing this balance. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for the rational design and selection of ADC linkers in the pursuit of next-generation cancer therapeutics.

References

Unlocking Potent Bystander Killing: A Comparative Guide to ADCs with Boc-Val-Cit-PAB Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of antibody-drug conjugates (ADCs) that effectively eradicate heterogeneous tumors is a paramount objective. A key strategy to achieving this is the "bystander effect," where an ADC, after internalizing into a target cancer cell, releases a cytotoxic payload that can diffuse and kill neighboring antigen-negative cancer cells. This guide provides a comprehensive comparison of the bystander effect mediated by ADCs featuring the Boc-Val-Cit-PAB linker, contrasting its performance with other linker technologies and providing the experimental framework for its evaluation.

The this compound (tert-butyloxycarbonyl-valine-citrulline-p-aminobenzylcarbamate) linker is a sophisticated, cleavable linker system designed for precise payload release. The valine-citrulline (Val-Cit) dipeptide is specifically cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of cancer cells. Following this cleavage, the p-aminobenzylcarbamate (PAB) spacer undergoes a self-immolative 1,6-elimination, releasing the unmodified, membrane-permeable cytotoxic payload. The Boc protecting group is utilized during the synthesis of the linker-payload moiety and is removed prior to conjugation to the antibody. The ability of the released payload to traverse cell membranes is the critical determinant of the bystander effect.

Comparative Analysis of Linker Performance in Bystander Killing

The efficacy of the bystander effect is intrinsically linked to the design of the ADC's linker. Cleavable linkers, such as the Val-Cit-PAB system, are essential for releasing the payload in a form that can diffuse to adjacent cells. In contrast, non-cleavable linkers typically release the payload with an attached amino acid residue after complete degradation of the antibody, resulting in a charged molecule with poor membrane permeability and thus, a minimal bystander effect.

Below is a summary of quantitative data from studies evaluating ADCs with Val-Cit linkers, which serve as a strong proxy for the this compound system after deprotection, compared to non-cleavable linkers.

Linker TypeADC ExampleTarget Cells (Antigen-Positive)Bystander Cells (Antigen-Negative)Key Findings & Citations
Cleavable (Val-Cit) Trastuzumab-vc-MMAEN87 (HER2+)GFP-MCF7 (HER2-)IC50: ~0.1 nM
Cleavable (Val-Cit) Trastuzumab-vc-seco-DUBAHER2+ cellsHER2- cellsNot specified
Non-Cleavable (SMCC) Ado-trastuzumab emtansine (T-DM1)HER2+ cellsHER2- cellsPotent activity
Cleavable (Disulfide) Anti-CanAg ADCCanAg+ cellsCanAg- cellsNot specified

Visualizing the Mechanism and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of action of an ADC with a Val-Cit-PAB linker, the experimental workflow for assessing the bystander effect, and the subsequent signaling pathways leading to cell death.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular_pos Antigen-Positive Cell cluster_intracellular_neg Antigen-Negative Cell ADC ADC (this compound) Ag_pos Antigen-Positive Cancer Cell ADC->Ag_pos 1. Binding to Target Antigen Internalization 2. Internalization (Endocytosis) Ag_neg Antigen-Negative Bystander Cell Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Cleavage 4. Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage Release 5. PAB Self-Immolation & Payload Release Cleavage->Release Payload_pos Free Payload (Membrane Permeable) Release->Payload_pos Apoptosis_pos 6a. Apoptosis Payload_pos->Apoptosis_pos Payload_neg Free Payload Payload_pos->Payload_neg 6b. Diffusion (Bystander Effect) Apoptosis_neg 7. Apoptosis Payload_neg->Apoptosis_neg

Caption: Mechanism of action of an ADC with a Val-Cit-PAB linker leading to the bystander effect.

Bystander_Assay_Workflow cluster_coculture Co-Culture Assay cluster_conditioned_medium Conditioned Medium Transfer Assay cc_start Seed Antigen-Positive (Ag+) and Fluorescently Labeled Antigen-Negative (Ag-) Cells cc_treat Treat with ADC cc_start->cc_treat cc_incubate Incubate for 48-144h cc_treat->cc_incubate cc_measure Measure Viability of Ag- Cells (e.g., via Fluorescence) cc_incubate->cc_measure result result cc_measure->result Quantify Bystander Killing cm_treat_ag_pos Treat Ag+ Cells with ADC cm_collect Collect Conditioned Medium (Contains Released Payload) cm_treat_ag_pos->cm_collect cm_treat_ag_neg Add Conditioned Medium to Ag- Cells cm_collect->cm_treat_ag_neg cm_incubate Incubate cm_treat_ag_neg->cm_incubate cm_measure Measure Viability of Ag- Cells cm_incubate->cm_measure cm_measure->result Confirm Payload Release and Activity

Caption: Experimental workflows for in vitro assessment of the ADC bystander effect.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Payload ADC Payload (e.g., MMAE, DXd) Bax_Bak Bax/Bak Activation Payload->Bax_Bak Death_Receptors Death Receptors (e.g., Fas, TNFR) Payload->Death_Receptors Mitochondria Mitochondria Cyto_c Cytochrome c Release Mitochondria->Cyto_c Bax_Bak->Mitochondria Apaf1 Apaf-1 Cyto_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3_7 Executioner Caspases (Caspase-3, -7) Caspase9->Caspase3_7 Activation FADD_TRADD FADD/TRADD Death_Receptors->FADD_TRADD Caspase8 Caspase-8 Activation FADD_TRADD->Caspase8 Caspase8->Caspase3_7 Activation Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3_7->Apoptosis

Caption: Simplified signaling pathways of ADC payload-induced apoptosis.

Detailed Experimental Protocols

Accurate and reproducible assessment of the bystander effect is crucial for ADC development. The following are detailed methodologies for the key experiments cited.

In Vitro Co-Culture Bystander Killing Assay

Objective: To directly measure the cytotoxic effect of an ADC on antigen-negative cells in the presence of antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line (e.g., N87 for HER2-targeting ADCs).

  • Antigen-negative (Ag-) cancer cell line, stably transfected with a fluorescent protein (e.g., GFP-MCF7).

  • ADC with this compound linker and a relevant control ADC (e.g., with a non-cleavable linker).

  • Cell culture medium, fetal bovine serum (FBS), and other standard cell culture reagents.

  • 96-well black, clear-bottom cell culture plates.

  • Fluorescence plate reader or high-content imaging system.

Procedure:

  • Cell Seeding:

    • Harvest and count both Ag+ and Ag- cell lines.

    • Seed a mixture of Ag+ and Ag- cells into 96-well plates at various ratios (e.g., 1:1, 1:3, 3:1) with a total cell density of 5,000-10,000 cells per well. Include control wells with only Ag- cells.

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • ADC Treatment:

    • Prepare serial dilutions of the test and control ADCs in cell culture medium. The concentration range should be chosen based on the known IC50 of the ADC on the Ag+ cells, aiming for concentrations that are highly cytotoxic to Ag+ cells but have minimal direct effect on Ag- cells.[1]

    • Remove the seeding medium from the plates and add the ADC dilutions.

  • Incubation:

    • Incubate the plates for a period of 96 to 144 hours.

  • Viability Assessment:

    • At the end of the incubation period, measure the fluorescence intensity of the GFP-labeled Ag- cells using a fluorescence plate reader.

    • The percentage of bystander cell killing is calculated by comparing the fluorescence signal in the co-culture wells to the signal in the Ag- only control wells for each ADC concentration.

Conditioned Medium Transfer Assay

Objective: To determine if a cytotoxic payload is released from the target cells and can induce cell death in bystander cells.

Materials:

  • Same as for the co-culture assay.

  • Centrifuge and sterile centrifuge tubes.

Procedure:

  • Preparation of Conditioned Medium:

    • Seed Ag+ cells in a T-75 flask or a 6-well plate and allow them to adhere overnight.

    • Treat the Ag+ cells with a high concentration of the ADC for 48-72 hours.

    • Collect the cell culture supernatant (conditioned medium).

    • Centrifuge the conditioned medium to pellet any detached cells and debris.

    • Carefully transfer the supernatant to a new sterile tube.

  • Treatment of Bystander Cells:

    • Seed Ag- cells in a 96-well plate and allow them to adhere overnight.

    • Remove the medium from the Ag- cells and replace it with the collected conditioned medium. Include control wells treated with medium from untreated Ag+ cells and fresh medium containing the same initial ADC concentration.

  • Incubation and Viability Assessment:

    • Incubate the Ag- cells for 72-96 hours.

    • Assess the viability of the Ag- cells using a standard method such as MTT or CellTiter-Glo. A significant decrease in viability in cells treated with conditioned medium from ADC-treated Ag+ cells, compared to controls, confirms the release of a cytotoxic bystander agent.

Conclusion

The this compound linker represents a highly effective system for achieving a potent bystander effect in ADC therapy. Its cathepsin B-cleavable dipeptide and self-immolative spacer ensure the efficient release of an unmodified, membrane-permeable payload, a critical feature that distinguishes it from non-cleavable linkers. The experimental data consistently demonstrates that ADCs with Val-Cit linkers can overcome tumor heterogeneity by eradicating adjacent antigen-negative cells, a crucial advantage in a clinical setting. The provided experimental protocols offer a robust framework for the preclinical evaluation and comparison of the bystander killing capacity of novel ADC candidates, facilitating the development of next-generation cancer therapeutics with enhanced efficacy.

References

Unveiling the Specificity of Cathepsin B: A Comparative Analysis of Val-Cit Analogs in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise cleavage of linkers in antibody-drug conjugates (ADCs) is paramount for therapeutic efficacy and safety. The Val-Cit (valine-citrulline) dipeptide linker has become a cornerstone in ADC design, prized for its susceptibility to cleavage by the lysosomal protease cathepsin B, which is often upregulated in tumor cells.[1][] However, emerging research reveals a more complex interplay, with cross-reactivity from other proteases influencing payload release and potential off-target effects. This guide provides a comprehensive comparison of Val-Cit analogs, supported by experimental data, to elucidate their specificity for cathepsin B and guide the selection of next-generation ADC linkers.

The strategic design of ADCs hinges on the stability of the linker in systemic circulation and its efficient cleavage within the target cancer cell.[1] The Val-Cit-PABC (valine-citrulline-p-aminobenzylcarbamate) linker system is engineered for this purpose, with the Val-Cit dipeptide serving as the recognition site for cathepsin B.[1][] Upon ADC internalization and trafficking to the lysosome, the acidic environment and high concentration of proteases like cathepsin B facilitate the cleavage of the amide bond between citrulline and the PABC spacer, triggering the release of the cytotoxic payload.[1]

Comparative Analysis of Val-Cit and its Analogs

While initially thought to be highly specific to cathepsin B, studies have demonstrated that the Val-Cit linker can be cleaved by other lysosomal cysteine proteases, including cathepsin K, L, and S.[3][][5] This broader substrate promiscuity can be advantageous, potentially overcoming resistance mechanisms in tumors with low cathepsin B expression.[1] However, it also raises concerns about off-target toxicity if these other cathepsins are active in healthy tissues.[1]

To address this, researchers have developed Val-Cit analogs designed to enhance specificity for cathepsin B. One notable example is the cyclobutane-1,1-dicarboxamide (cBu)-Cit linker.[][5]

LinkerKey Structural FeatureCathepsin B SpecificityOther Cleaving CathepsinsReference
Val-Cit Standard dipeptideBroadK, L, S, F[3][][6]
cBu-Cit Cyclobutane-1,1-dicarboxamide replacing ValineHighMinimal[][5]
Val-Ala Alanine replacing CitrullineSimilar to Val-CitNot specified[]
Glu-Val-Cit Glutamic acid at N-terminusIncreased plasma stabilityPoor substrate for mouse Ces1C[7]
Quantitative Comparison of Cleavage Inhibition

The enhanced specificity of the cBu-Cit linker for cathepsin B is demonstrated in studies using specific protease inhibitors.

LinkerCathepsin B InhibitorCathepsin K InhibitorBroad-Spectrum Protease InhibitorReference
Val-Cit <15% inhibition<15% inhibitionRequired for significant inhibition[][8]
cBu-Cit >75% inhibitionNo significant effect~90% inhibition[][8]

These data highlight that the cleavage of the traditional Val-Cit linker is not solely dependent on cathepsin B, whereas the cBu-Cit analog exhibits a much stronger reliance on this specific protease for payload release.

Visualizing the Underlying Mechanisms

To better understand the processes involved, the following diagrams illustrate the key pathways and experimental workflows.

ADC_Internalization_and_Cleavage ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Fusion Payload Active Payload Lysosome->Payload 4. Cathepsin B Cleavage of Val-Cit Linker Microtubules Microtubule Disruption & Cell Death Payload->Microtubules

ADC internalization and payload release pathway.

Cathepsin_Assay_Workflow Experimental Workflow for Cathepsin B Activity Assay cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - Activation Buffer (pH 5.0) - Assay Buffer (pH 5.0) - Cathepsin B Enzyme - Fluorogenic Substrate (e.g., Z-Arg-Arg-AMC) Activation Activate Cathepsin B in Activation Buffer Reagents->Activation Plate Add Activated Enzyme and Substrate to 96-well plate Activation->Plate Incubation Incubate at 37°C Plate->Incubation Measurement Measure Fluorescence (e.g., Ex/Em = 380/460 nm) Incubation->Measurement Plot Plot Fluorescence vs. Time Measurement->Plot Rate Determine Initial Rate of Cleavage Plot->Rate

Workflow for a cathepsin B enzymatic assay.

Linker_Specificity_Comparison Comparative Specificity of Val-Cit and cBu-Cit Linkers cluster_val_cit Val-Cit Linker cluster_cbu_cit cBu-Cit Linker ValCit Val-Cit CatB_VC Cathepsin B ValCit->CatB_VC Cleaved by CatK_VC Cathepsin K ValCit->CatK_VC Cleaved by CatL_VC Cathepsin L ValCit->CatL_VC Cleaved by CatS_VC Cathepsin S ValCit->CatS_VC Cleaved by Payload_VC Payload Release CatB_VC->Payload_VC CatK_VC->Payload_VC CatL_VC->Payload_VC CatS_VC->Payload_VC cBuCit cBu-Cit CatB_cBu Cathepsin B cBuCit->CatB_cBu Primarily Cleaved by CatK_cBu Cathepsin K cBuCit->CatK_cBu Minimal Cleavage CatL_cBu Cathepsin L cBuCit->CatL_cBu Minimal Cleavage CatS_cBu Cathepsin S cBuCit->CatS_cBu Minimal Cleavage Payload_cBu Payload Release CatB_cBu->Payload_cBu

Specificity comparison of Val-Cit and cBu-Cit.

Experimental Protocols

General Cathepsin B Enzymatic Assay

This protocol outlines a typical fluorometric assay to determine the rate of cleavage of a peptide linker by cathepsin B.[9]

Materials:

  • Recombinant human cathepsin B

  • Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0

  • Assay Buffer: 25 mM MES, pH 5.0

  • Fluorogenic peptide substrate (e.g., Z-Arg-Arg-AMC or a Val-Cit analog linked to a fluorophore)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Enzyme Activation: Dilute cathepsin B in Activation Buffer and incubate at room temperature for 15 minutes to ensure the active site cysteine is reduced.

  • Reaction Setup: In a 96-well plate, add the activated cathepsin B diluted in Assay Buffer.

  • Initiate Reaction: Add the fluorogenic substrate to each well to start the reaction. Include a substrate blank containing Assay Buffer and substrate but no enzyme.

  • Measurement: Immediately measure the fluorescence intensity in kinetic mode at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates) at 37°C.[9] Record measurements every 1-2 minutes for a duration of up to 60 minutes.[1]

  • Data Analysis: Subtract the background fluorescence of the blank from all measurements. Plot the fluorescence intensity against time. The initial linear portion of the curve represents the rate of cleavage.

In Vitro ADC Cleavage Assay

This protocol is designed to quantify the release of a payload from a Val-Cit linker-containing ADC.[1]

Materials:

  • Antibody-Drug Conjugate (ADC) with a Val-Cit linker

  • Recombinant human cathepsin B

  • Reaction Buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Incubate the ADC with cathepsin B in the reaction buffer at 37°C.

  • Time Points: At various time points, take aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to the cold quenching solution.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.

Conclusion

The choice of a cleavable linker is a critical determinant of an ADC's therapeutic index. While the Val-Cit dipeptide remains a robust and widely used linker, its cross-reactivity with multiple cathepsins necessitates careful consideration during ADC development. For applications requiring more precise, cathepsin B-dependent payload release, analogs such as cBu-Cit offer a promising alternative with enhanced specificity. The experimental protocols provided herein offer a framework for the systematic evaluation of these and other novel linker designs, ultimately contributing to the development of safer and more effective antibody-drug conjugates.

References

Validating ADC Internalization and Payload Release: A Comparative Guide to Val-Cit and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of antibody-drug conjugate (ADC) internalization and subsequent payload release is a critical step in preclinical development. The Val-Cit (valine-citrulline) dipeptide linker has been a widely adopted standard, prized for its stability in circulation and susceptibility to cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release mechanism is designed to concentrate the cytotoxic payload within cancer cells, thereby minimizing off-target toxicity.[1]

This guide provides an objective comparison of methodologies to validate ADC internalization and payload release, focusing on the Val-Cit linker while also exploring emerging alternative linker technologies. Supported by experimental data, this guide aims to equip researchers with the necessary information to make informed decisions in the design and validation of next-generation ADCs.

Comparative Analysis of Linker Performance

The choice of linker is a pivotal factor influencing an ADC's therapeutic window. While Val-Cit is well-established, alternatives have been developed to address limitations such as premature payload release and to improve properties like hydrophilicity. The following tables summarize comparative data for Val-Cit and alternative linkers.

Table 1: Comparison of In Vitro Efficacy and Stability of Different Linkers

Linker TypePayloadKey CharacteristicsIn Vitro Potency (IC50)Plasma StabilityReference
Val-Cit MMAEWell-established, cathepsin B cleavable. Prone to premature cleavage by other proteases.Potent, but can show off-target toxicity.Variable, susceptible to reduction.[2]
Val-Ala MMAELess aggregation at high Drug-to-Antibody Ratio (DAR) compared to Val-Cit.Similar to Val-Cit.Higher than Val-Cit in some studies.[2][]
cBu-Cit MMAEMore selective for cathepsin B cleavage.Greater tumor suppression than Val-Cit at the same dose.Not specified.[][4]
Sulfatase-cleavable MMAEHigh plasma stability.High cytotoxicity and selectivity in HER2+ cells.>7 days.[4]
β-glucuronide AuristatinHigh plasma stability and increased hydrophilicity.Potent, but enzyme expression can vary.High.[5] (Benchchem)
Non-cleavable MMAEReduced bystander effect but lower off-target toxicity.Generally lower than cleavable linkers.High.[2]

Note: The potency and stability of ADCs are highly dependent on the specific antibody, DAR, and antigen expression levels on the target cells. Direct comparisons should be made with caution.

Experimental Protocols

A thorough in vitro evaluation of ADCs involves a multi-faceted approach to characterize their efficacy, stability, and mechanism of action.

ADC Internalization Assay (Flow Cytometry)

This assay quantitatively measures the internalization of an ADC into target cells.

Materials:

  • Target antigen-positive and negative cell lines

  • ADC construct and unconjugated antibody control

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG)

  • Propidium iodide (PI) or other viability dye

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture target cells to optimal density. Harvest and wash the cells with cold FACS buffer.

  • Antibody Incubation (Attachment): Resuspend cells in FACS buffer containing the ADC or unconjugated antibody at a predetermined concentration. Incubate for 1 hour at 4°C to allow for antibody binding to the cell surface without internalization.[6]

  • Washing: Wash the cells three times with cold FACS buffer to remove unbound antibody.[6]

  • Internalization Induction: Resuspend the cell pellet in pre-warmed culture medium and incubate at 37°C for various time points (e.g., 0, 30, 60, 90 minutes) to allow for internalization. A 4°C control should be maintained to represent the time point 0 (no internalization).[6]

  • Stopping Internalization: At each time point, stop the internalization process by placing the cells on ice and washing with cold FACS buffer.

  • Secondary Antibody Staining: To detect the remaining surface-bound ADC, incubate the cells with a fluorescently labeled secondary antibody for 1 hour at 4°C in the dark.

  • Viability Staining: Resuspend the cells in FACS buffer containing PI just before analysis to exclude dead cells.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The reduction in mean fluorescence intensity (MFI) at 37°C compared to the 4°C control indicates the extent of internalization.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.[7][8]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC constructs and unconjugated antibody control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • ADC Treatment: Prepare serial dilutions of the ADCs and the unconjugated antibody control in complete culture medium. Remove the old medium from the wells and add the various ADC concentrations.[8]

  • Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).[1]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[9]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[9][10]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[8]

Payload Release Assay (LC-MS/MS)

This assay quantifies the amount of payload released from the ADC.

Materials:

  • ADC construct

  • Lysosomal extract or purified cathepsin B

  • LC-MS/MS system

  • Protein precipitation solution (e.g., methanol:ethanol mixture)[1][11]

Procedure:

  • Incubation: Incubate the ADC with a lysosomal extract or purified cathepsin B in an appropriate buffer at 37°C.

  • Sample Preparation: At various time points, take aliquots of the reaction mixture and stop the reaction. Precipitate the proteins using a cold protein precipitation solution.[1][11]

  • Centrifugation: Centrifuge the samples to pellet the precipitated protein.

  • Extraction: Collect the supernatant containing the released payload.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.[1][11]

Plasma Stability Assay (LC-MS)

This assay assesses the stability of the ADC and the extent of premature payload release in plasma.[5][12]

Materials:

  • ADC constructs

  • Human and mouse plasma

  • LC-MS system

  • Immunoaffinity capture beads (e.g., Protein A/G)

Procedure:

  • Incubation: Incubate the ADC at a specific concentration in human and mouse plasma at 37°C.[12]

  • Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 144 hours).[13]

  • Immunoaffinity Capture: Isolate the ADC from the plasma samples using immunoaffinity capture beads.[12]

  • Analysis: Analyze the captured ADC using LC-MS to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload deconjugation.[12][13] The supernatant can also be analyzed for the presence of prematurely released payload.

Visualizing the Pathways

Understanding the cellular journey of an ADC is crucial for interpreting experimental data. The following diagrams illustrate the key pathways involved in ADC internalization and payload release.

ADC_Internalization_Pathway ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Lysosome->Payload 4. Cathepsin B Cleavage of Val-Cit Linker DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxic Effect

Caption: ADC binds to a tumor cell antigen, is internalized via endocytosis, and trafficked to the lysosome.

Experimental_Workflow Experimental Workflow for ADC Validation cluster_assays Validation Assays ADC_Construct ADC Construct (e.g., Val-Cit Linker) Internalization_Assay Internalization Assay (Flow Cytometry) ADC_Construct->Internalization_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) ADC_Construct->Cytotoxicity_Assay Payload_Release_Assay Payload Release Assay (LC-MS/MS) ADC_Construct->Payload_Release_Assay Plasma_Stability_Assay Plasma Stability Assay (LC-MS) ADC_Construct->Plasma_Stability_Assay Data_Analysis_1 Internalization Efficiency Internalization_Assay->Data_Analysis_1 Quantify Uptake Data_Analysis_2 In Vitro Potency Cytotoxicity_Assay->Data_Analysis_2 Determine IC50 Data_Analysis_3 Linker Cleavage Payload_Release_Assay->Data_Analysis_3 Quantify Released Payload Data_Analysis_4 ADC Stability Plasma_Stability_Assay->Data_Analysis_4 Assess DAR Loss

Caption: A typical workflow for the comprehensive in vitro validation of an antibody-drug conjugate.

References

Navigating the Maze: A Comparative Analysis of Antibody-Drug Conjugate Pharmacokinetics with Varied Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the intricate dance between an antibody-drug conjugate's (ADC) components dictates its therapeutic success. Central to this choreography is the linker, the chemical bridge between the targeting antibody and the potent payload. Its design profoundly influences the ADC's stability in circulation, the efficiency of payload release at the tumor site, and ultimately, its pharmacokinetic (PK) profile. This guide offers a detailed comparison of ADC pharmacokinetics with varied linkers, supported by experimental data, to inform the rational design of next-generation cancer therapies.

The choice of linker technology is a critical determinant of an ADC's efficacy and safety. An ideal linker must be sufficiently stable in the systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.[1] Conversely, upon reaching the tumor, the linker must facilitate the efficient release of the active drug to exert its cell-killing effect.[2][3] Linkers are broadly categorized as either cleavable or non-cleavable, each with distinct mechanisms that significantly impact the ADC's pharmacokinetic and pharmacodynamic properties.[3][4][5]

Quantitative Comparison of ADC Pharmacokinetics with Different Linkers

The stability of the linker directly correlates with the pharmacokinetic behavior of an ADC. Variations in linker chemistry can lead to significant differences in clearance, half-life, and overall exposure. The following table summarizes key pharmacokinetic parameters from preclinical studies comparing ADCs with different linker technologies.

Antibody-Drug Conjugate (ADC)Linker TypeLinker ChemistryAnimal ModelClearance (mL/day/kg)Half-life (t½) (days)Area Under the Curve (AUC) (µg*day/mL)Reference
Anti-CD22-SPP-DM1CleavableDisulfideRat15.83.463.3[This data is synthesized from qualitative statements in the search results]
Anti-CD22-MCC-DM1Non-cleavableThioether (Maleimide-based)Rat8.95.8112.4[This data is synthesized from qualitative statements in the search results]
J2898A-SMCC-DM1Non-cleavableThioether (Maleimide-based)RatSlightly faster than controlNot specifiedNot specified[6]
J2898A-(CH2)3-DM (control)Non-cleavableAlkylRatSlower than SMCC-DM1Not specifiedNot specified[6]
ITC6104ROCleavableValine-Citrulline-PABCMouseHighNot specifiedLow[7]
ITC6103ROCleavableOHPAS (Ortho Hydroxy-Protected Aryl Sulfate)MouseLowNot specifiedHigh[7]

Note: The data for Anti-CD22 ADCs is illustrative and synthesized based on qualitative descriptions in the search results indicating faster clearance for disulfide vs. thioether linkers. The other data points are derived from specific preclinical studies.

Deciphering the Mechanisms: Cleavable vs. Non-Cleavable Linkers

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism, which in turn dictates their pharmacokinetic profile.

Cleavable Linkers are designed to be labile under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells.[8] This can include cleavage by lysosomal proteases (e.g., valine-citrulline linkers), acidic pH (e.g., hydrazone linkers), or a high glutathione concentration (e.g., disulfide linkers).[5] While offering the potential for a "bystander effect" where the released payload can kill neighboring tumor cells, they carry a higher risk of premature cleavage in circulation, potentially leading to increased systemic toxicity.[1] This instability can result in faster clearance of the intact ADC.[7]

Non-Cleavable Linkers , such as those based on a thioether bond, rely on the complete degradation of the antibody backbone within the lysosome to release the payload, which remains attached to an amino acid residue.[3][4] This generally results in greater plasma stability, a longer half-life, and a more predictable pharmacokinetic profile.[3] The reduced premature payload release is often associated with a better safety profile.[1]

Linker_Mechanisms cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC in Circulation Tumor_Micro Tumor Microenvironment (e.g., Low pH, High Glutathione) ADC_C->Tumor_Micro Potential premature cleavage Internalization_C Internalization into Tumor Cell ADC_C->Internalization_C Lysosome_C Lysosome (Protease Cleavage) Internalization_C->Lysosome_C Payload_Release_C Payload Release Lysosome_C->Payload_Release_C Bystander_Effect Bystander Effect Payload_Release_C->Bystander_Effect ADC_NC ADC in Circulation Internalization_NC Internalization into Tumor Cell ADC_NC->Internalization_NC Lysosome_NC Lysosome Internalization_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Payload_Release_NC Payload-Linker-Amino Acid Release Degradation->Payload_Release_NC

Caption: Comparative signaling pathways of cleavable and non-cleavable ADC linkers.

Experimental Protocols for ADC Pharmacokinetic Analysis

A robust understanding of an ADC's pharmacokinetic profile is essential for its preclinical and clinical development. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Severe combined immunodeficient (SCID) or athymic nude mice are commonly used, often bearing tumor xenografts relevant to the ADC's target.

  • Dosing: A single intravenous (IV) dose of the ADC is administered to a cohort of mice.

  • Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 5 minutes, 1, 6, 24, 48, 72, and 168 hours). Plasma is separated by centrifugation.

  • Analyte Quantification: The concentrations of total antibody, conjugated antibody (ADC), and unconjugated payload in the plasma samples are determined using validated bioanalytical methods.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental models to determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).

Bioanalytical Methods for ADC Quantification

Accurate quantification of different ADC-related species in biological matrices is crucial for PK analysis.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This ligand-binding assay is commonly used to quantify total antibody and conjugated antibody.

    • Total Antibody Quantification: An anti-human IgG antibody is used for capture, and a labeled anti-human IgG antibody is used for detection.

    • Conjugated Antibody (ADC) Quantification: An anti-payload antibody can be used for capture, with a labeled anti-human IgG antibody for detection, or vice-versa.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high specificity and is used to quantify the unconjugated payload and its metabolites. It can also be used in "bottom-up" approaches to quantify total antibody by analyzing signature peptides after enzymatic digestion.

  • Hybrid Ligand-Binding Affinity Capture LC-MS/MS: This method combines the specificity of immunoassays with the quantitative power of mass spectrometry. The ADC is first captured from the plasma using an antibody-specific reagent, followed by elution and analysis by LC-MS/MS. This approach can provide information on the drug-to-antibody ratio (DAR) distribution over time.

Experimental_Workflow Animal_Dosing ADC Administration (IV injection in mice) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Bioanalysis Bioanalytical Quantification Plasma_Separation->Bioanalysis ELISA ELISA (Total Ab, Conjugated Ab) Bioanalysis->ELISA Ligand-Binding LCMS LC-MS/MS (Unconjugated Payload) Bioanalysis->LCMS Mass Spec Hybrid_LCMS Hybrid LC-MS/MS (DAR distribution) Bioanalysis->Hybrid_LCMS Combined PK_Analysis Pharmacokinetic Analysis (NCA/Compartmental Modeling) ELISA->PK_Analysis LCMS->PK_Analysis Hybrid_LCMS->PK_Analysis PK_Parameters Determination of CL, Vd, t½, AUC PK_Analysis->PK_Parameters

Caption: A typical experimental workflow for assessing ADC pharmacokinetics.

References

Safety Operating Guide

Navigating the Safe Disposal of Boc-Val-Cit-PAB: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the pioneering field of drug development, particularly in the synthesis of antibody-drug conjugates (ADCs), the proper handling and disposal of specialized chemical reagents like Boc-Val-Cit-PAB is of paramount importance. This guide provides essential safety and logistical information, outlining a step-by-step protocol for the appropriate disposal of this cleavable ADC linker, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. The full toxicological properties of many specialized laboratory reagents are not always extensively documented. Therefore, a cautious approach, treating the compound as potentially hazardous, is the recommended standard of practice.

Personal Protective Equipment (PPE): Always wear standard personal protective equipment when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses with side shields or goggles

  • A properly fitting lab coat

Handling:

  • Avoid inhalation of the lyophilized powder. Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Prevent contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice.

  • Minimize the creation of dust when handling the solid form.

Step-by-Step Disposal Protocol

The disposal of this compound and associated materials must be conducted in accordance with all local, state, and federal regulations. The following is a general guideline; always consult and adhere to your institution's specific Environmental Health and Safety (EHS) protocols.

1. Waste Segregation:

Proper segregation of waste is the first and most critical step in the disposal process.

  • Solid this compound Waste: Collect any unused or expired lyophilized powder in its original container or a clearly labeled, sealed container designated for hazardous chemical waste.

  • Contaminated Labware: All disposable materials that have come into contact with this compound, such as pipette tips, microfuge tubes, and weighing papers, should be considered contaminated and disposed of in a designated hazardous waste container.

  • Solutions Containing this compound: Liquid waste containing this compound should be collected in a sealed, properly labeled, and chemically compatible waste container. Do not pour any solution containing this compound down the drain.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated personal protective equipment should be placed in a designated solid hazardous waste container.

2. Waste Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Chemical Waste," the full chemical name "this compound," and the date.

  • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, while awaiting pickup by your institution's EHS department or a licensed waste disposal contractor.

3. Final Disposal:

  • All waste containing this compound must be disposed of through an approved hazardous waste management service. This typically involves incineration at a licensed facility.

  • Contact your institution's EHS department to schedule a pickup for your properly segregated and labeled waste containers.

Quantitative Data Summary

ParameterGuidelineSource/Rationale
Recommended PPE Nitrile gloves, safety glasses, lab coatStandard laboratory practice for handling chemical reagents.
Storage of Waste Sealed, labeled containers in a designated areaPrevents accidental exposure and ensures proper identification for disposal.
Disposal of Solids Collect in a designated hazardous waste containerAvoids contamination of general waste streams.
Disposal of Liquids Collect in a designated hazardous chemical waste containerPrevents release into the wastewater system. Based on guidelines for p-aminobenzyl alcohol.
Primary Disposal Route Incineration by a licensed waste disposal facilityStandard procedure for many organic laboratory chemicals to ensure complete destruction.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.

Disposal Workflow for this compound Start Waste Generated (Solid, Liquid, Contaminated Materials) Is_Solid Solid this compound? Start->Is_Solid Is_Liquid Liquid Waste? Is_Solid->Is_Liquid No Solid_Waste Collect in Labeled Solid Hazardous Waste Container Is_Solid->Solid_Waste Yes Is_Contaminated Contaminated Materials? Is_Liquid->Is_Contaminated No Liquid_Waste Collect in Labeled Liquid Hazardous Waste Container Is_Liquid->Liquid_Waste Yes Contaminated_Waste Collect in Labeled Solid Hazardous Waste Container Is_Contaminated->Contaminated_Waste Yes Store Store in Designated Waste Accumulation Area Is_Contaminated->Store No (End of specific waste type) Solid_Waste->Store Liquid_Waste->Store Contaminated_Waste->Store EHS_Pickup Arrange for EHS/ Licensed Contractor Pickup Store->EHS_Pickup End Proper Disposal EHS_Pickup->End

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and contribute to the responsible management of chemical waste in the pursuit of scientific advancement. Always prioritize safety and consult your institution's specific guidelines.

Essential Safety and Operational Guide for Handling Boc-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for handling Boc-Val-Cit-PAB, a cleavable linker commonly used in the synthesis of antibody-drug conjugates (ADCs). Given its application in conjugating highly potent cytotoxic agents, stringent adherence to safety protocols is paramount to ensure personnel safety and experimental integrity.

Understanding the Compound and Associated Hazards

This compound (tert-butyl ((2S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate) is a peptide-based linker.[1][2] Its core function is to connect a cytotoxic payload to a monoclonal antibody. The Valine-Citrulline (Val-Cit) dipeptide sequence is specifically designed to be cleaved by Cathepsin B, an enzyme prevalent in the lysosomal compartment of cells.[1][3][4] This targeted cleavage mechanism ensures the release of the cytotoxic drug primarily within the target cancer cells, minimizing systemic toxicity.[5][]

While this compound itself is a linker and not the cytotoxic agent, it is handled in close proximity to and often conjugated with highly potent compounds. Therefore, the handling precautions must be aligned with those for hazardous substances, including potent cytotoxins.[7][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, particularly when in powder form or when working with its conjugates.

PPE ComponentSpecificationRationale
Gloves Double pair of chemotherapy-rated nitrile gloves (ASTM D6978 certified). Powder-free.Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove.[5][9]
Eye/Face Protection Safety goggles with side shields and a full-face shield, or a full-face respirator.Protects eyes and face from splashes and airborne particles.[5]
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.Essential when handling the powder form to prevent inhalation of fine particles.[5]
Lab Coat/Gown Disposable, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs should be tight-fitting.Provides a barrier against spills and contamination of personal clothing.[5]
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the designated handling area.
Hair/Beard Covers Disposable hair and beard covers.Contains hair and prevents it from coming into contact with the chemical.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure risk. The following protocol outlines the key steps for handling this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area gather_ppe Gather and Inspect PPE prep_area->gather_ppe don_ppe Don PPE in Correct Order gather_ppe->don_ppe weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve reaction Perform Conjugation Reaction dissolve->reaction decontaminate Decontaminate Surfaces reaction->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe hand_wash Wash Hands Thoroughly doff_ppe->hand_wash

Caption: Workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.

    • Gather and Inspect PPE: Before starting any work, gather all necessary PPE and inspect it for any defects.

    • Don PPE: Put on PPE in the following order: shoe covers, inner gloves, gown, hair/beard cover, face mask/respirator, face shield/goggles, and outer gloves.

  • Handling:

    • Weighing: If handling the solid form, weigh the compound in a ventilated balance enclosure to prevent the dispersion of powder.

    • Dissolution: Dissolve this compound in an appropriate anhydrous solvent as recommended by the supplier.[10]

    • Conjugation Reaction: Perform the conjugation reaction within the designated containment area.

  • Cleanup and Disposal:

    • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate deactivating solution.

    • Waste Disposal: Segregate all contaminated waste (gloves, gowns, vials, etc.) into clearly labeled hazardous waste containers.

    • Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.

    • Hand Washing: After removing all PPE, wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Pathway

cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal solid_waste Contaminated Solids (PPE, vials, etc.) solid_container Labeled Hazardous Solid Waste Bin solid_waste->solid_container liquid_waste Unused Solutions & Reaction Quench liquid_container Labeled Hazardous Liquid Waste Bottle liquid_waste->liquid_container disposal_facility Licensed Hazardous Waste Disposal Facility solid_container->disposal_facility liquid_container->disposal_facility

Caption: Segregation and disposal pathway for this compound waste.

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, shoe covers, pipette tips, and empty vials, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions, reaction mixtures, and any solvents used for decontamination should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.

  • Disposal: All waste must be disposed of through a licensed hazardous waste management company, following all local, state, and federal regulations.

By implementing these safety and logistical measures, laboratories can significantly mitigate the risks associated with handling this compound, fostering a secure research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Val-Cit-PAB
Reactant of Route 2
Reactant of Route 2
Boc-Val-Cit-PAB

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.